molecular formula C9H10O5 B613839 Danshensu CAS No. 76822-21-4

Danshensu

Numéro de catalogue: B613839
Numéro CAS: 76822-21-4
Poids moléculaire: 198.17 g/mol
Clé InChI: PAFLSMZLRSPALU-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R)-3-(3,4-dihydroxyphenyl)lactic acid is a (2R)-2-hydroxy monocarboxylic acid that is (R)-lactic acid substituted at position 3 by a 3,4-dihydroxyphenyl group. It is a (2R)-2-hydroxy monocarboxylic acid and a 3-(3,4-dihydroxyphenyl)lactic acid. It is a conjugate acid of a (2R)-3-(3,4-dihydroxyphenyl)lactate.
Danshensu has been reported in Salvia miltiorrhiza, Melissa officinalis, and other organisms with data available.
See also: Salvia Miltiorrhiza Root (part of).

Propriétés

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFLSMZLRSPALU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469215
Record name Danshensu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76822-21-4
Record name Salvianic acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76822-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Danshensu
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076822214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danshensu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DANSHENSU
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF33A5PAJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Danshensu's Mechanism of Action in Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danshensu (3-(3,4-dihydroxyphenyl)-2-hydroxy-propanoic acid), a primary water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential in cardiovascular diseases.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's cardioprotective effects. We will dissect its role in mitigating myocardial ischemia-reperfusion injury, atherosclerosis, and thrombosis through its multifaceted anti-inflammatory, antioxidant, and anti-platelet activities. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Action

This compound exerts its cardiovascular protective effects through several key mechanisms, primarily revolving around its potent antioxidant and anti-inflammatory properties. It also plays a crucial role in regulating endothelial function, inhibiting platelet aggregation, and modulating vascular smooth muscle cell activity.[3][4]

Antioxidant Effects

Oxidative stress is a major contributor to the pathophysiology of various cardiovascular diseases. This compound demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[1][5]

One of the key pathways activated by this compound is the Akt/ERK1/2/Nrf2 signaling pathway .[1] Upon activation, this pathway leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][5] This enhancement of the cellular antioxidant capacity helps to protect cardiomyocytes and endothelial cells from oxidative damage.[1][2]

Another critical pathway influenced by this compound is the Keap1-Nrf2/NQO1 signaling pathway .[6][7] By down-regulating Keap1, this compound promotes the nuclear translocation of Nrf2, which in turn activates the expression of antioxidant response elements, leading to the production of protective enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1).[6][7]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of atherosclerosis. This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways in macrophages and endothelial cells.

In the context of atherosclerosis, Sodium this compound (SDSS) has been shown to inhibit macrophage inflammation by targeting the miR-200a-3p/MEKK3/NF-κB signaling pathway .[8] It upregulates miR-200a-3p, which in turn downregulates MAP kinase kinase kinase 3 (MEKK3), leading to the suppression of the canonical NF-κB pathway.[8] This results in a decrease in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[8]

Furthermore, SDSS can directly target IKKβ, a key kinase in the NF-κB pathway, to suppress inflammatory responses in macrophages and stabilize vulnerable atherosclerotic plaques.[9]

Anti-platelet and Antithrombotic Effects

This compound demonstrates significant anti-platelet and antithrombotic activities, which are crucial in preventing thrombotic events.[10][11][12] It dose-dependently inhibits platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA).[10][12]

The mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[10][11] This selective inhibition helps to normalize the balance between thromboxane A2 (TXA2), a potent platelet aggregator and vasoconstrictor, and prostacyclin (PGI2), a platelet inhibitor and vasodilator.[10][11]

This compound also influences the SIRT1/ROS/mtDNA pathway to inhibit platelet activation without increasing the risk of bleeding.[13] It upregulates SIRT1 expression, which reduces the reactive oxygen species (ROS) burden and subsequent release of mitochondrial DNA (mtDNA), a factor that can induce platelet activation.[13]

Protection Against Myocardial Ischemia-Reperfusion (I/R) Injury

This compound provides significant cardioprotection against myocardial I/R injury.[5][14] This protection is mediated through the activation of pro-survival signaling pathways, including the PI3K/Akt and ERK1/2 pathways .[14] Activation of these pathways suppresses cardiomyocyte apoptosis by increasing the Bcl-2/Bax ratio and decreasing the expression of active caspase-3.[14]

The activation of the Akt/ERK1/2/Nrf2 signaling pathway also contributes to its protective effects against I/R injury by bolstering the antioxidant defense system.[1][5]

Regulation of Endothelial Function

This compound plays a vital role in maintaining endothelial function, which is often compromised in cardiovascular diseases. It protects endothelial cells from injury induced by factors like homocysteine.[3][15] In a rat model of hyperhomocysteinemia, this compound was shown to reduce the expression of TNF-α and ICAM-1 in the aorta, decrease endothelin levels, and increase nitric oxide (NO) production.[16]

Interestingly, this compound can induce endothelium-dependent vasorelaxation through a nitric oxide (NO)-independent mechanism.[17] Instead, it increases the production of prostacyclin (PGI2) by upregulating the expression of cyclooxygenase-2 (COX-2).[17]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on this compound.

Table 1: Effects of this compound on Platelet Aggregation

ParameterModelTreatment GroupDosage% Inhibition of Platelet AggregationReference
AA-inducedNormal RatsThis compound15 mg/kg13.9%[10][12]
AA-inducedNormal RatsThis compound30 mg/kg17.9%[10][12]
AA-inducedNormal RatsThis compound60 mg/kg21.5%[10][12]
ADP-inducedNormal RatsThis compound15 mg/kgSimilar inhibition to AA-induced[10][12]
ADP-inducedNormal RatsThis compound30 mg/kgSimilar inhibition to AA-induced[10][12]
ADP-inducedNormal RatsThis compound60 mg/kgSimilar inhibition to AA-induced[10][12]

Table 2: Cardioprotective Effects of this compound in Myocardial Ischemia-Reperfusion (I/R) Injury

ParameterModelTreatment GroupDosageOutcomeReference
Myocardial Infarct SizeRat model of MI/RThis compound-Significantly reduced[14]
Serum CK-MBRat model of MI/RThis compound-Significantly reduced[14]
Serum cTnIRat model of MI/RThis compound-Significantly reduced[14]
Cell ViabilityH9c2 cardiomyocytes (SI/R)This compound-Markedly improved[14]
LDH ReleaseH9c2 cardiomyocytes (SI/R)This compound-Decreased[14]
Marker Enzymes (CK, LDH)Isolated rat hearts (I/R)DSS (10 μM)10 μMSignificantly decreased[1][5]
MDA LevelsIsolated rat hearts (I/R)DSS (10 μM)10 μMSignificantly decreased[1]
SOD and GSH-Px ActivityIsolated rat hearts (I/R)DSS (10 μM)10 μMIncreased[1]

Table 3: Effects of this compound on Hemodynamic and Cardiac Parameters

ParameterModelTreatment GroupDosageResultReference
Systolic Blood PressureSpontaneously Hypertensive Rats (SHR)This compound10 mg/kg/d (i.p.) for 6 weeksDecreased from 145±3 to 116±7 mmHg[18]
Diastolic Blood PressureSpontaneously Hypertensive Rats (SHR)This compound10 mg/kg/d (i.p.) for 6 weeksDecreased from 103±10 to 87±2 mmHg[18]
Heart Weight/Body Weight IndexSpontaneously Hypertensive Rats (SHR)This compound10 mg/kg/d (i.p.) for 6 weeksSignificantly attenuated increase[18]
Incidence of Ventricular TachycardiaSpontaneously Hypertensive Rats (SHR)This compound10 mg/kg/d (i.p.) for 6 weeksDecreased from 100% to 50%[18]
Incidence of Ventricular FibrillationSpontaneously Hypertensive Rats (SHR)This compound10 mg/kg/d (i.p.) for 6 weeksDecreased from 100% to 30%[18]
Heart Weight/Body Weight (HW/BW) RatioIsoproterenol-induced Myocardial Hypertrophy in RatsDSS-Significantly decreased[19]
Left Ventricular Weight/Body Weight (LVW/BW) RatioIsoproterenol-induced Myocardial Hypertrophy in RatsDSS-Significantly decreased[19]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats
  • Objective: To evaluate the antithrombotic effects of this compound.

  • Animal Model: Male Sprague-Dawley rats.

  • Arteriovenous Shunt Thrombosis Model:

    • Rats are anesthetized.

    • An arteriovenous shunt is created by connecting the right carotid artery and the left jugular vein with a polyethylene tube containing a roughened silk thread.

    • This compound or vehicle is administered orally for a specified period before the procedure.

    • Blood is allowed to flow through the shunt for a defined time.

    • The silk thread with the thrombus is removed and weighed.

  • Venous Thrombosis Model:

    • Rats are anesthetized.

    • The vena cava is ligated to induce thrombosis.

    • This compound or vehicle is administered.

    • After a set period, the thrombus is harvested and weighed.

  • Reference: [10]

Isolated Rat Heart Langendorff Perfusion for Ischemia-Reperfusion Injury
  • Objective: To assess the cardioprotective effects of this compound against I/R injury in an ex vivo model.

  • Preparation:

    • Male Sprague-Dawley rats are heparinized and anesthetized.

    • Hearts are rapidly excised and mounted on a Langendorff apparatus.

    • Hearts are retrogradely perfused with Krebs-Henseleit buffer.

  • Experimental Protocol:

    • Stabilization: Hearts are stabilized for a period (e.g., 20 minutes).

    • Pre-treatment: Hearts are perfused with this compound (DSS) at a specific concentration (e.g., 10 μM) for a defined duration.

    • Global Ischemia: Perfusion is stopped to induce global ischemia (e.g., 30 minutes).

    • Reperfusion: Perfusion is restored for a set period (e.g., 30 minutes).

  • Data Collection:

    • Coronary effluent is collected to measure levels of creatine kinase (CK) and lactate dehydrogenase (LDH).

    • Heart tissue is collected for infarct size measurement (e.g., using TTC staining) and Western blot analysis of signaling proteins (e.g., Akt, ERK1/2, Nrf2).

  • Reference: [1][5]

Macrophage Inflammation Model in Atherosclerosis
  • Objective: To investigate the anti-inflammatory mechanism of Sodium this compound (SDSS) in macrophages.

  • Cell Culture: J774A.1 monocyte-macrophages are cultured.

  • In Vitro Model:

    • Macrophages are treated with oxidized low-density lipoprotein (ox-LDL) to mimic the inflammatory conditions of atherosclerosis.

    • Cells are co-treated with SDSS at various concentrations.

  • Analysis:

    • ELISA: To measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture medium.

    • RT-qPCR: To measure the mRNA expression of inflammatory genes and miR-200a-3p.

    • Western Blotting: To analyze the protein levels of key signaling molecules (e.g., MEKK3, phosphorylated NF-κB).

    • Immunofluorescence: To observe the nuclear translocation of NF-κB.

  • Reference: [8][9]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

Danshensu_Antioxidant_Pathway This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt activates ERK ERK1/2 This compound->ERK activates Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 PI3K_Akt->Nrf2 activates ERK->Nrf2 activates Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT, NQO1) ARE->Antioxidant_Enzymes promotes transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces Cardioprotection Cardioprotection Antioxidant_Enzymes->Cardioprotection Oxidative_Stress->Cardioprotection

Caption: this compound's antioxidant signaling pathways.

Danshensu_Anti_inflammatory_Pathway SDSS Sodium this compound (SDSS) miR200a3p miR-200a-3p SDSS->miR200a3p upregulates IKK IKKβ SDSS->IKK directly inhibits MEKK3 MEKK3 miR200a3p->MEKK3 inhibits NFkB_Pathway NF-κB Pathway MEKK3->NFkB_Pathway activates IKK->NFkB_Pathway activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Pathway->Inflammatory_Cytokines promotes transcription Atherosclerosis Atherosclerosis Progression NFkB_Pathway->Atherosclerosis Inflammatory_Cytokines->Atherosclerosis promotes

Caption: this compound's anti-inflammatory mechanism in atherosclerosis.

Danshensu_Antiplatelet_Mechanism This compound This compound COX2 COX-2 This compound->COX2 selectively inhibits PGI2 Prostacyclin (PGI2) This compound->PGI2 promotes SIRT1 SIRT1 This compound->SIRT1 activates TXA2 Thromboxane A2 (TXA2) COX2->TXA2 produces Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation promotes PGI2->Platelet_Aggregation inhibits ROS ROS SIRT1->ROS reduces mtDNA_release mtDNA Release ROS->mtDNA_release induces mtDNA_release->Platelet_Aggregation promotes

Caption: this compound's anti-platelet signaling pathways.

Experimental_Workflow_IR_Injury cluster_exvivo Ex Vivo: Isolated Heart cluster_invivo In Vivo: Animal Model Stabilization Heart Stabilization Pretreatment This compound Pre-treatment Stabilization->Pretreatment Ischemia Global Ischemia Pretreatment->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Analysis_exvivo Analysis: - Infarct Size (TTC) - CK/LDH in effluent - Western Blot Reperfusion->Analysis_exvivo Animal_Model Rat Model of MI/R Drug_Admin This compound Administration Animal_Model->Drug_Admin IR_Induction Ischemia-Reperfusion Induction Drug_Admin->IR_Induction Data_Collection Data Collection: - Serum CK-MB, cTnI - Myocardial Infarct Size IR_Induction->Data_Collection

References

Pharmacological effects of Danshensu on endothelial cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Effects of Danshensu on Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial cells form the critical inner lining of blood vessels, acting as a dynamic interface between the blood and the vessel wall. The health and proper functioning of this endothelial layer are paramount for cardiovascular homeostasis. Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, a pro-inflammatory state, and increased oxidative stress, is a key initiating event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy.[1] this compound (3-(3,4-dihydroxyphenyl)-2-hydroxy-propionic acid) is a major water-soluble and pharmacologically active phenolic compound derived from Salvia miltiorrhiza (Danshen), a traditional Chinese herb widely used for treating cardiovascular ailments.[2][3] Emerging evidence highlights this compound's significant protective effects on endothelial cells, targeting multiple pathological processes. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on endothelial cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of endothelial dysfunction. This compound exerts potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules, primarily through the modulation of the NF-κB and CD40 signaling pathways.

Modulation of Cytokines and Adhesion Molecules

This compound has been shown to significantly reduce the expression of key molecules involved in the inflammatory cascade and leukocyte adhesion to the endothelium. In a rat model of hyperhomocysteinemia, this compound treatment attenuated the upregulation of tumor necrosis factor-alpha (TNF-α) and intercellular adhesion molecule-1 (ICAM-1) in the aorta.[4][5] In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that Danshen and its components, including this compound, can downregulate the expression and release of ICAM-1 and vascular cell adhesion molecule-1 (VCAM-1), as well as decrease the secretion of interleukins (IL-6, IL-8) and monocyte chemoattractant protein-1 (MCP-1) upon stimulation with TNF-α.[6][7]

Data Presentation: Effects on Inflammatory Markers
Model System Stimulus This compound Concentration/Dose Marker Effect Reference
Rat Aorta (in vivo)Methionine-rich diet67.5 mg·kg⁻¹·d⁻¹TNF-αSignificantly attenuated expression[4][5]
Rat Aorta (in vivo)Methionine-rich diet67.5 mg·kg⁻¹·d⁻¹ICAM-1Significantly attenuated expression[4][5]
Endothelial Progenitor CellsOxidized LDL (100 µg/ml)2, 10, 50 µg/mlIL-6Significant decrease vs. Ox-LDL alone[8][9]
Endothelial Progenitor CellsOxidized LDL (100 µg/ml)2, 10, 50 µg/mlTNF-αSignificant decrease vs. Ox-LDL alone[8][9]
HUVECsTNF-αNot specified for this compound aloneCD40Attenuated expression[7]
HUVECsH₂O₂Not specifiedCD40Significantly restrained expression[10]
Signaling Pathway: NF-κB Inhibition

The transcription factor NF-κB is a central regulator of the inflammatory response in endothelial cells.[11] Upon activation by stimuli like TNF-α, NF-κB translocates to the nucleus and drives the transcription of numerous pro-inflammatory genes, including those for adhesion molecules and cytokines. This compound has been shown to inhibit the NF-κB signaling pathway. By downregulating TNF-α, this compound suppresses NF-κB activation, thereby preventing the subsequent inflammatory cascade.[12][13][14][15]

G This compound Anti-inflammatory Signaling Pathway cluster_nucleus Nuclear Events This compound This compound TNFa TNF-α This compound->TNFa inhibits IKK IKKβ This compound->IKK inhibits TNFa->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 activates Nucleus Nucleus NFkB_p65->Nucleus translocates to Gene_Expression Gene Transcription Adhesion_Molecules ICAM-1, VCAM-1 Gene_Expression->Adhesion_Molecules Cytokines IL-6, IL-8, MCP-1 Gene_Expression->Cytokines Inflammation Endothelial Inflammation (Leukocyte Adhesion) Adhesion_Molecules->Inflammation Cytokines->Inflammation

This compound inhibits the NF-κB inflammatory pathway.

Improvement of Vasodilation

This compound promotes vasodilation by modulating the balance of vasoactive substances, primarily by increasing the production of nitric oxide (NO) and decreasing the levels of the vasoconstrictor endothelin-1 (ET-1).

Regulation of NO and Endothelin

The bioavailability of NO, a potent vasodilator produced by endothelial nitric oxide synthase (eNOS), is crucial for maintaining vascular tone.[16] In a rat model of hyperhomocysteinemia, which causes endothelial dysfunction, this compound treatment restored the decreased NO levels and attenuated the increased plasma concentration of ET-1.[4][5] This dual action helps to re-establish a healthy vascular tone and improve microcirculation.

Data Presentation: Effects on Vasoactive Mediators
Model System Condition This compound Dose Parameter Effect Reference
Rat Plasma (in vivo)Hyperhomocysteinemia67.5 mg·kg⁻¹·d⁻¹Nitric Oxide (NO)Attenuated the decrease[4][5]
Rat Plasma (in vivo)Hyperhomocysteinemia67.5 mg·kg⁻¹·d⁻¹Endothelin (ET-1)Significantly attenuated the increase[4][5]
ECV-304 CellsBasal1-10 µM (Magnesium Tanshinoate B)NO releaseStimulated release[10][16]
ECV-304 CellsBasal1-10 µM (Magnesium Tanshinoate B)cNOS protein massIncreased by 110-178%[10][16]
Signaling Pathway: eNOS Activation

While direct studies on this compound are ongoing, related compounds from Danshen, such as Tanshinone IIA, have been shown to increase eNOS expression and phosphorylation.[17][18] This suggests a mechanism where this compound may enhance eNOS activity, leading to greater NO production and subsequent vasodilation. The vasodilatory effects of this compound have been identified as a key contributor to its overall antioxidant properties and therapeutic potential.[19]

G This compound-Mediated Vasodilation Pathway This compound This compound eNOS eNOS This compound->eNOS upregulates/ activates ET1 Endothelin-1 (ET-1) This compound->ET1 inhibits NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation Vasoconstriction Vasoconstriction ET1->Vasoconstriction G Logical Flow of this compound's Protective Effects Stimuli Pathological Stimuli (Homocysteine, Ox-LDL, H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) Stimuli->ROS Dysfunction Endothelial Dysfunction ROS->Dysfunction Apoptosis Endothelial Apoptosis ROS->Apoptosis This compound This compound This compound->ROS scavenges/ inhibits Antioxidant Antioxidant Effect (↑ SOD, ↓ MDA) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Effect (↓ NF-κB, ↓ ICAM-1) This compound->Anti_inflammatory Protection Endothelial Protection (Improved Viability & Function) Antioxidant->Protection Anti_inflammatory->Protection Protection->Dysfunction prevents Protection->Apoptosis prevents G This compound Pro-angiogenic Signaling This compound This compound PI3K PI3K This compound->PI3K SDF1a SDF-1α This compound->SDF1a increases level Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR VEGF VEGF mTOR->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis CXCR4 CXCR4 SDF1a->CXCR4 binds to EPC_Recruitment EPC Recruitment CXCR4->EPC_Recruitment EPC_Recruitment->Angiogenesis G Workflow: In Vivo Hyperhomocysteinemia Model Start Sprague-Dawley Rats Diet Methionine-rich Diet (1 g·kg⁻¹·d⁻¹, 3 months) Start->Diet Grouping Divide into Treatment Groups: - this compound (67.5 mg·kg⁻¹·d⁻¹) - Saline (Control) - Vitamin Mix (Positive Control) Diet->Grouping Treatment Oral Gavage Treatment (3 months) Grouping->Treatment Sacrifice Sacrifice & Sample Collection Treatment->Sacrifice Analysis Analysis: - Aorta collection for Western Blot / IHC - Blood collection for NO / Endothelin Sacrifice->Analysis

References

An In-depth Technical Guide to the Danshensu Biosynthesis Pathway in Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Danshensu (3,4-dihydroxyphenyllactic acid, DSS), a key water-soluble phenolic acid from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), is a cornerstone for the synthesis of more complex and pharmacologically significant compounds like salvianolic acid B.[1][2] Its potent antioxidant and cardiovascular-protective effects have made its biosynthetic pathway a subject of intense research.[3] This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key quantitative data from recent studies. It includes detailed experimental protocols for pathway analysis and visual diagrams of the core biochemical routes and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

Salvia miltiorrhiza Bunge, or Danshen, is a perennial herb whose roots are rich in two main classes of bioactive compounds: lipophilic tanshinones and hydrophilic phenolic acids.[4][5][6] this compound, also known as salvianic acid A, is a fundamental structural unit for many of these water-soluble compounds.[1][7][8] It serves as a direct precursor for the esterification reactions that form more complex molecules like rosmarinic acid and salvianolic acid B, which are major active constituents of Danshen.[1][2][8] The pharmacological importance of this compound and its derivatives, particularly in treating cardiovascular and cerebrovascular diseases, underscores the need for a thorough understanding of its biosynthesis for applications in metabolic engineering and drug development.[3][5][9]

The this compound Biosynthesis Pathway

The biosynthesis of this compound in S. miltiorrhiza is primarily derived from the amino acid L-Tyrosine. This pathway, often referred to as the tyrosine-derived pathway, involves a series of enzymatic conversions to produce 4-hydroxyphenyllactic acid (pHPL), which is then hydroxylated to form this compound.[6][8]

The core pathway proceeds as follows:

  • Transamination of L-Tyrosine: The pathway initiates with the conversion of L-Tyrosine to 4-hydroxyphenylpyruvic acid (pHPP). This reaction is catalyzed by Tyrosine Aminotransferase (TAT) .[8][10] TAT is considered a key and potentially rate-limiting enzyme in this branch of phenolic acid synthesis.[1][2]

  • Reduction of pHPP: The resulting 4-hydroxyphenylpyruvic acid is then reduced to 4-hydroxyphenyllactic acid (pHPL). This step is catalyzed by 4-hydroxyphenylpyruvate reductase (HPPR) , an NADPH-dependent enzyme.[8][10][11]

  • Hydroxylation to this compound: The final step to produce this compound is hypothesized to involve the hydroxylation of pHPL. While not fully elucidated in S. miltiorrhiza, this step is crucial for forming the characteristic catechol group of this compound.

It is important to note that this compound is a branch point. It can either accumulate or be utilized by Rosmarinic Acid Synthase (RAS) , an acyltransferase, which esterifies it with a caffeoyl-CoA moiety (derived from the parallel phenylpropanoid pathway) to form more complex phenolic acids like rosmarinic acid and subsequently salvianolic acid B.[1][2][10]

Danshensu_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway TYR L-Tyrosine TAT TAT TYR->TAT HPP 4-Hydroxyphenylpyruvic Acid (pHPP) HPPR HPPR HPP->HPPR HPL 4-Hydroxyphenyllactic Acid (pHPL) HYDROX Hydroxylation (Proposed) HPL->HYDROX DSS This compound (3,4-Dihydroxyphenyllactic Acid) RAS RAS DSS->RAS RA Rosmarinic Acid & Other Salvianolic Acids CA_COA Caffeoyl-CoA (from Phenylpropanoid Pathway) CA_COA->RAS TAT->HPP HPPR->HPL HYDROX->DSS RAS->RA

Fig. 1: The Tyrosine-Derived Biosynthesis Pathway of this compound.

Quantitative Data on Pathway Intermediates and Gene Expression

The regulation of the this compound pathway is tightly controlled, often influenced by external elicitors like methyl jasmonate (MeJA) and silver ions (Ag+).[4][11] Overexpression of key pathway genes has been shown to significantly increase the production of this compound and its derivatives.

Table 1: Metabolite Accumulation in SmHPPR-Overexpressing Hairy Roots [10]

MetaboliteControl (µg/g DW)Overexpression Line (µg/g DW)Fold Increase
This compound (DSS)28.5112.4~3.9x
Rosmarinic Acid (RA)15.6161.2~10.3x
Lithospermic Acid B11.8120.5~10.2x

DW: Dry Weight. Data is representative of findings showing that enhancing a single step can have a significant downstream effect.

Table 2: Gene Expression Changes in Response to Elicitors

GeneElicitorFold Change in ExpressionReference
SmHPPRMeJA~4.5x[11]
SmHPPRAg+~3.0x[11]
SmPAL1SmMYB98-OEUpregulated[12]
SmRAS1SmMYB98-OEUpregulated[12]

Data represents the upregulation of key biosynthetic genes under specific conditions. SmMYB98 is a transcription factor that positively regulates the pathway.[12]

Detailed Experimental Protocols

Accurate quantification of metabolites and analysis of gene expression are crucial for studying the this compound pathway. Below are detailed methodologies adapted from cited research.

This protocol is used for the simultaneous determination of this compound and related phenolic acids in S. miltiorrhiza samples.[13][14][15]

  • Sample Preparation:

    • Harvest and freeze-dry plant material (e.g., hairy roots, leaves).

    • Grind the dried tissue into a fine powder.

    • Accurately weigh 50-100 mg of powder into a centrifuge tube.

    • Add 1.5 mL of 70% methanol as the extraction solvent.

    • Perform ultrasonic extraction for 30-45 minutes at room temperature.

    • Centrifuge the mixture at 12,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Instrument: Agilent 1260 Infinity II or similar HPLC system.

    • Column: A reverse-phase C18 column (e.g., Kromasil C18, 250 mm × 4.6 mm, 5 µm).[15]

    • Mobile Phase A: Acetonitrile or Methanol.

    • Mobile Phase B: Water with 0.1-0.2% formic acid or acetic acid.[13][15]

    • Gradient Elution:

      • 0-10 min: 10-25% A

      • 10-25 min: 25-50% A

      • 25-30 min: 50-80% A

      • 30-35 min: 80-10% A (re-equilibration)

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.[15]

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound, rosmarinic acid, etc., of known concentrations (e.g., 5 to 1000 ng/mL).[13]

    • Generate a calibration curve by plotting peak area against concentration for each standard.

    • Calculate the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow start Start: Dried Plant Material powder Grind to Fine Powder start->powder extract Ultrasonic Extraction (70% Methanol) powder->extract centrifuge Centrifuge (12,000 rpm, 10 min) extract->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter hplc HPLC Analysis (C18 Column, 280 nm) filter->hplc quantify Data Analysis: Quantification via Standard Curve hplc->quantify end End: Metabolite Concentrations quantify->end

Fig. 2: Experimental Workflow for HPLC-based Metabolite Quantification.

This protocol is used to measure the relative transcript levels of key biosynthetic genes like SmTAT, SmHPPR, and SmRAS.[6][11][12]

  • RNA Extraction and cDNA Synthesis:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a plant-specific RNA extraction kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Reaction Mixture (20 µL total volume):

      • 10 µL of 2x SYBR Green Master Mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 2 µL of diluted cDNA template (e.g., 1:10 dilution)

      • 6 µL of nuclease-free water

    • Reference Gene: A constitutively expressed gene like Actin or GAPDH should be used for normalization.[6]

    • Thermal Cycling Conditions:

      • Initial Denaturation: 95°C for 5 minutes.

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 45 seconds.

      • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene of interest and the reference gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Regulation of the Pathway

The biosynthesis of this compound is regulated at multiple levels, most notably by transcription factors (TFs). The R2R3-MYB transcription factor, SmMYB98 , has been identified as a key positive regulator.[12] Overexpression of SmMYB98 leads to the upregulation of several pathway genes, including SmPAL1 (from the phenylpropanoid pathway) and SmRAS1, resulting in enhanced accumulation of both this compound derivatives and tanshinones.[12] This indicates a coordinated regulation of both major classes of bioactive compounds in S. miltiorrhiza.

Regulatory_Pathway Elicitors Elicitors (e.g., MeJA, Ag+) SmMYB98 SmMYB98 (Transcription Factor) Elicitors->SmMYB98 Induces Genes Biosynthesis Genes (SmTAT, SmHPPR, SmRAS, etc.) SmMYB98->Genes Activates Transcription Accumulation This compound & Derivatives Accumulation Genes->Accumulation Leads to

Fig. 3: Simplified Regulatory Logic of this compound Biosynthesis.

Conclusion and Future Outlook

The biosynthesis of this compound via the tyrosine-derived pathway is a well-established, yet continuously refined, area of study in Salvia miltiorrhiza. Key enzymes such as TAT and HPPR have been characterized as critical control points.[2][10][11] Quantitative analyses consistently show that manipulating the expression of these pathway genes or their upstream regulators can significantly boost the production of valuable phenolic acids.[11][16] The detailed protocols provided herein offer a standardized framework for researchers to investigate this pathway further. Future research will likely focus on elucidating the final hydroxylation step, uncovering more intricate regulatory networks, and applying synthetic biology approaches to engineer high-yield production of this compound and its valuable derivatives in microbial or plant-based systems.[7][17][18]

References

The Hydrophilic Bioactive Landscape of Danshen (Salvia miltiorrhiza): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Danshen (Salvia miltiorrhiza Bunge), a perennial plant in the mint family, is a cornerstone of traditional Chinese medicine, particularly for the management of cardiovascular and cerebrovascular diseases. Its therapeutic efficacy is attributed to a complex interplay of chemical constituents. These compounds are broadly categorized into two major classes: lipid-soluble diterpenoid quinones (tanshinones) and water-soluble phenolic acids.[1][2][3][4] This technical guide provides an in-depth examination of the water-soluble (hydrophilic) active components, detailing their identities, quantitative analysis, experimental protocols for their isolation, and the molecular pathways through which they exert their biological effects.

Core Water-Soluble Components of Danshen

The hydrophilic fraction of Danshen is dominated by a series of phenolic acids, which are derivatives of caffeic acid.[1][5][6] These compounds are responsible for many of Danshen's antioxidant and cardioprotective effects. The most significant of these components are salvianolic acids, with Salvianolic acid B being the most abundant, often serving as a key marker for quality control of Danshen extracts.[3][7][8][9]

Table 1: Major Water-Soluble Active Components in Danshen

Compound Name Abbreviation Chemical Class Key Characteristics
Salvianolic Acid B Sal B Phenolic Acid (Caffeic acid tetramer) The most abundant water-soluble component; potent antioxidant and cardioprotective agent.[7][8][9]
Danshensu DSS Phenolic Acid (Caffeic acid monomer) A primary building block of salvianolic acids; exhibits significant antioxidant activity.[2][6][10]
Salvianolic Acid A Sal A Phenolic Acid (Caffeic acid trimer) Shares structural similarity and biological activities with Sal B, including anti-cancer properties.[6][11]
Rosmarinic Acid RA Phenolic Acid (Caffeic acid dimer) A well-known antioxidant and anti-inflammatory compound found in many Lamiaceae species.[6][12][13]
Protocatechuic Aldehyde PAL Phenolic Aldehyde A simple phenolic compound with demonstrated antioxidant and neuroprotective effects.[1][6]
Protocatechuic Acid PA Phenolic Acid A dihydroxybenzoic acid with antioxidant and anti-inflammatory properties.[1][6]
Caffeic Acid CA Phenolic Acid A fundamental phenolic compound with widespread biological activities.[1][6][13]

| Lithospermic Acid | LA | Phenolic Acid (Caffeic acid tetramer) | A structural isomer of salvianolic acid B with similar biological potential.[6][12] |

Quantitative Analysis of Hydrophilic Components

The concentration of water-soluble compounds in Salvia miltiorrhiza varies significantly based on factors such as the plant's origin, harvest time, and the specific part of the plant used (root, stem, leaf).[6] However, research has established a general profile of their relative abundance in the dried root, the most commonly used part.

Table 2: Representative Content of Key Water-Soluble Compounds in Danshen Root

Compound Typical Content Range (mg/g of dried root) Method of Analysis Reference
Salvianolic Acid B 30 - 50 mg/g (constituting 3-5% of total dry weight) UPLC [9]
Salvianolic Acid A 0.5 - 2.5 mg/g UPLC-TQ-MS/MS [6]
Rosmarinic Acid 0.4 - 2.0 mg/g UPLC-TQ-MS/MS [6]
This compound 1.0 - 3.0 mg/g UPLC-TQ-MS/MS [6]
Lithospermic Acid 0.3 - 1.5 mg/g UPLC-TQ-MS/MS [6]

Note: These values are indicative and can vary. They are compiled from studies using high-performance chromatographic techniques for quantification.

Experimental Protocols

Protocol 1: Aqueous Extraction of Phenolic Acids from Danshen

This protocol describes a standard laboratory-scale method for obtaining a crude extract enriched with water-soluble phenolic acids.

Methodology:

  • Preparation: Weigh 100 g of dried, pulverized Salvia miltiorrhiza root.

  • Extraction: Transfer the powder to a round-bottom flask. Add 1 L of deionized water (1:10 solid-to-liquid ratio).

  • Reflux: Heat the mixture to boiling and maintain a gentle reflux for 2 hours.[14] This process is typically repeated twice with fresh solvent to ensure exhaustive extraction.

  • Filtration: After cooling to room temperature, filter the mixture through cheesecloth and then a coarse filter paper to remove solid plant material.

  • Concentration: Combine the aqueous filtrates and concentrate the volume to approximately 200 mL using a rotary evaporator under reduced pressure at 60°C.

  • Ethanol Precipitation: Add 800 mL of 95% ethanol (to achieve a final ethanol concentration of ~75-80%) to the concentrated extract while stirring. This precipitates polysaccharides and other high-molecular-weight impurities.[3] Allow the mixture to stand at 4°C overnight.

  • Final Filtration & Lyophilization: Centrifuge or filter the mixture to remove the precipitate. The resulting supernatant contains the enriched water-soluble components. The solvent can be removed via rotary evaporation, and the final extract can be lyophilized (freeze-dried) to yield a stable powder.

G Workflow for Aqueous Extraction of Danshen A 1. Weigh & Pulverize Danshen Root B 2. Add Deionized Water (1:10 ratio) A->B C 3. Heat & Reflux (2 hours) B->C D 4. Cool & Filter (Remove solid residue) C->D E 5. Concentrate Extract (Rotary Evaporator) D->E F 6. Ethanol Precipitation (Remove Polysaccharides) E->F G 7. Centrifuge/Filter (Collect Supernatant) F->G H 8. Lyophilize (Yields Dry Powder Extract) G->H

A simplified workflow for extracting water-soluble components from Danshen root.
Protocol 2: UPLC Quantification of Salvianolic Acid B

This protocol outlines a typical Ultra-High Performance Liquid Chromatography (UPLC) method for the quantitative analysis of key hydrophilic markers.

Methodology:

  • Standard Preparation: Prepare a stock solution of Salvianolic Acid B standard at 1 mg/mL in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh 1.0 g of the dried extract powder from Protocol 1. Dissolve it in 50 mL of 70% methanol. Sonicate for 30 minutes and filter through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions: [9]

    • System: UPLC system with a PDA/UV detector.

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: 0-5 min, 10-25% B; 5-10 min, 25-50% B; 10-16 min, 50-80% B; 16-18 min, 80-10% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 20°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Calculate the concentration of Salvianolic Acid B in the sample by interpolating its peak area onto the calibration curve.

G Workflow for UPLC Analysis A 1. Prepare Standards & Samples B 2. Inject into UPLC System A->B C 3. Chromatographic Separation (C18 Column, Gradient Elution) B->C D 4. UV Detection (280 nm) C->D E 5. Data Acquisition (Chromatogram) D->E F 6. Peak Integration & Quantification E->F

A standard workflow for the quantification of Danshen's hydrophilic compounds.

Biological Activities and Key Signaling Pathways

The water-soluble components of Danshen, particularly Salvianolic acid B, mediate a wide range of pharmacological effects. These are primarily linked to antioxidant, anti-inflammatory, and anti-fibrotic activities.[7][15] These effects are not merely due to direct radical scavenging but involve the sophisticated modulation of intracellular signaling networks.

Key modulated pathways include:

  • Nrf2/Keap1 Pathway: Salvianolic acid B can upregulate the transcription factor Nrf2, a master regulator of the antioxidant response.[15] This leads to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

  • NF-κB Pathway: These compounds can inhibit the activation of NF-κB, a key pro-inflammatory signaling pathway, thereby reducing the production of inflammatory cytokines like TNF-α and IL-6.[7][15]

  • PI3K/Akt and MAPK Pathways: Salvianolic acids have been shown to modulate the PI3K/Akt and MAPK signaling cascades, which are crucial for regulating cell survival, proliferation, and apoptosis.[7][11][15][16] This activity is central to their cardioprotective and anti-cancer effects.

  • TGF-β/Smad Pathway: Salvianolic acid B can inhibit the TGF-β1/Smad signaling pathway, which plays a critical role in the pathogenesis of fibrosis in organs such as the liver, heart, and kidneys.[15][17]

G Salvianolic Acid B (Sal B) Modulation of the Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SalB Salvianolic Acid B (Sal B) PI3K PI3K/Akt Pathway SalB->PI3K Activates ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 PI3K->Nrf2 Phosphorylates & Stabilizes Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., HO-1, SOD, NQO1) ARE->Genes Induces Transcription Protection Cellular Protection & Stress Resistance Genes->Protection

Sal B enhances cellular antioxidant defenses via the PI3K/Akt and Nrf2 pathways.

References

Danshensu: A Deep Dive into its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Danshensu, the water-soluble phenolic acid derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant scientific attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound mitigates oxidative stress, a key pathological factor in a myriad of diseases including cardiovascular disorders, neurodegenerative diseases, and drug-induced toxicities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the signaling pathways modulated by this compound, quantitative data on its efficacy, and established experimental protocols to facilitate further investigation.

Core Mechanisms of Action: Quenching the Fire of Oxidative Stress

This compound employs a multi-pronged approach to combat oxidative stress, primarily through the activation of endogenous antioxidant defense systems and direct scavenging of reactive oxygen species (ROS).

Activation of the Nrf2/HO-1 Signaling Pathway

A cornerstone of this compound's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2.[3] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[4]

One of the most critical downstream targets of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.[4] The induction of HO-1 is a key mechanism by which this compound confers protection against oxidative damage.[1][2]

Modulation of Upstream Kinases: PI3K/Akt and ERK1/2

The activation of Nrf2 by this compound is often mediated by upstream signaling kinases, including Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2).[5][6] Studies have shown that this compound can induce the phosphorylation and activation of both Akt and ERK1/2.[5] These activated kinases can then phosphorylate Nrf2 or other intermediate proteins, leading to the dissociation of Nrf2 from Keap1 and its subsequent nuclear translocation and activation of the ARE.[5]

Direct Radical Scavenging Activity

Beyond its effects on signaling pathways, this compound possesses intrinsic radical scavenging capabilities due to its phenolic acid structure. It can directly neutralize various reactive oxygen species, including superoxide anions and hydroxyl radicals.[7]

Quantitative Efficacy of this compound in Mitigating Oxidative Stress

Numerous in vitro and in vivo studies have quantified the significant impact of this compound on markers of oxidative stress. The following tables summarize key findings from various experimental models.

Table 1: Effect of this compound on Oxidative Stress Markers in Doxorubicin-Induced Cardiotoxicity in Mice[3]
MarkerTreatment GroupChange from Doxorubicin (DOX) Group
ROS DOX + this compound (Low Dose)↓ 16.3%
DOX + this compound (High Dose)↓ 65.8%
MDA DOX + this compound (Low Dose)↓ 17.9%
DOX + this compound (High Dose)↓ 43.6%
SOD DOX + this compound (Low Dose)↑ 15.5%
DOX + this compound (High Dose)↑ 54.4%
CAT DOX + this compound (Low Dose)↑ 46.7%
DOX + this compound (High Dose)↑ 175.4%
GPx DOX + this compound (Low Dose)↑ 23.1%
DOX + this compound (High Dose)↑ 72.3%

Data presented as percentage change relative to the doxorubicin-only treated group.

Table 2: Effect of this compound on Myocardial Infarct Size and Oxidative Stress in a Rat Ischemia-Reperfusion (I/R) Model[1]
ParameterI/R GroupI/R + this compound (1 µM)I/R + this compound (10 µM)
Infarct Size (%) 43.29 ± 5.8634.90 ± 9.1524.00 ± 6.35
ROS (Fluorescence Intensity) 185.2 ± 15.3142.8 ± 12.1*115.6 ± 10.9
MDA (nmol/mg protein) 3.25 ± 0.282.51 ± 0.211.89 ± 0.17**
SOD (U/mg protein) 25.4 ± 2.134.8 ± 3.242.1 ± 3.9
GSH-Px (U/mg protein) 18.9 ± 1.726.3 ± 2.4*31.5 ± 2.9

*Data are presented as mean ± SD. *P < 0.05, *P < 0.01 vs. I/R group.

Table 3: Effect of this compound on Protein Expression in Signaling Pathways
ModelProteinTreatmentFold Change vs. Model ControlReference
Doxorubicin-Induced CardiotoxicityKeap1This compound (High Dose)↓ 32.6%[3]
Nrf2This compound (High Dose)↑ 39.5%[3]
HO-1This compound (High Dose)↑ 188.2%[3]
NQO1This compound (High Dose)↑ 128.0%[3]
Ischemia-Reperfusionp-Akt/AktThis compound (10 µM)~2.5-fold increase[5]
p-ERK/ERKThis compound (10 µM)~2-fold increase[5]
Nrf2This compound (10 µM)~2.2-fold increase[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's mitigation of oxidative stress.

Danshensu_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ub->Nrf2 ubiquitinates ARE ARE Nrf2_n->ARE binds to HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., NQO1) ARE->Antioxidant_Enzymes activates transcription Cytoprotection Cytoprotection & Reduced Oxidative Stress HO1->Cytoprotection Antioxidant_Enzymes->Cytoprotection Danshensu_PI3K_ERK_Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt activates pAkt p-Akt Nrf2 Nrf2 pAkt->Nrf2 phosphorylates/activates pERK p-ERK1/2 pERK->Nrf2 phosphorylates/activates Keap1 Keap1 Keap1->Nrf2 inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes induces transcription Cell_Survival Cell Survival & Antioxidant Response Antioxidant_Genes->Cell_Survival Experimental_Workflow start Start cell_culture Cell Culture (e.g., H9c2, SH-SY5Y) start->cell_culture treatment Treatment Groups: 1. Control 2. Oxidative Stress Inducer (e.g., H2O2) 3. This compound + Inducer 4. This compound alone cell_culture->treatment incubation Incubation treatment->incubation ros_assay ROS Measurement (e.g., DCFH-DA assay) incubation->ros_assay cell_lysate Cell Lysate Preparation incubation->cell_lysate data_analysis Data Analysis & Interpretation ros_assay->data_analysis mda_assay MDA Assay (TBARS method) cell_lysate->mda_assay sod_gpx_assay Antioxidant Enzyme Assays (SOD, GPx, CAT) cell_lysate->sod_gpx_assay western_blot Western Blot Analysis (Nrf2, HO-1, p-Akt, p-ERK) cell_lysate->western_blot mda_assay->data_analysis sod_gpx_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Danshensu

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Danshensu (DSS), or (R)-β-(3,4-dihydroxyphenyl)lactic acid, is a primary water-soluble phenolic compound isolated from the traditional Chinese medicine Salvia miltiorrhiza (Danshen).[1][2] Renowned for its cardiovascular benefits, recent pharmacological studies have increasingly focused on its potent anti-inflammatory activities.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on key signaling pathways. It summarizes quantitative data from various experimental models, presents detailed methodologies for crucial assays, and visualizes complex biological processes to facilitate understanding and further research in the field of inflammation and drug discovery.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including osteoarthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[3][4] this compound has emerged as a promising therapeutic agent due to its significant anti-inflammatory, antioxidant, and protective properties.[2][5] Its multifaceted mechanism of action involves the modulation of several key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. This document synthesizes current research to serve as a technical resource for professionals exploring this compound as a potential anti-inflammatory therapeutic.

Core Anti-inflammatory Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting upstream and downstream components of major inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In a resting state, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Inflammatory stimuli, such as Interleukin-1β (IL-1β) or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and degradation, allowing the p65 subunit to translocate to the nucleus and initiate gene transcription.[4][6]

This compound has been repeatedly shown to suppress this pathway. Studies in IL-1β-induced chondrocytes and TLR2-activated macrophages demonstrate that this compound significantly inhibits the phosphorylation of both IκBα and the p65 subunit in a dose-dependent manner.[1][4] This action prevents p65 nuclear translocation and subsequently downregulates the expression of NF-κB target genes like COX-2, iNOS, MMPs, TNF-α, and IL-6.[4][6][7]

NF_kB_Pathway_Inhibition Figure 1: this compound Inhibition of the NF-κB Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α IL-1β Receptor TLR / TNFR Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65:f0 Phosphorylates p65 p65/p50 IkBa_p65:f1->p65 Releases p65_n p65/p50 p65->p65_n Translocates This compound This compound This compound->IKK Inhibits DNA DNA p65_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Figure 1: this compound Inhibition of the NF-κB Pathway
Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex critical for the innate immune response that, when activated, triggers pyroptosis and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[5] Its activation typically requires two signals: a priming signal (often via NF-κB) that upregulates NLRP3 and pro-IL-1β expression, and an activation signal, such as reactive oxygen species (ROS), that triggers the assembly of the complex (NLRP3, ASC, and pro-caspase-1).[5][8]

This compound has been shown to attenuate NLRP3 inflammasome activation through a dual mechanism.[5] Firstly, by inhibiting the NF-κB pathway, it reduces the priming signal, leading to decreased expression of NLRP3.[9] Secondly, this compound is a potent antioxidant that effectively scavenges ROS.[5] By reducing the intracellular ROS levels that serve as a key activation signal, this compound prevents the assembly of the inflammasome complex.[5][8] This leads to reduced caspase-1 activation and a subsequent decrease in the secretion of mature IL-1β and IL-18.[5][10]

NLRP3_Pathway_Inhibition Figure 2: this compound Attenuation of NLRP3 Inflammasome Activation Signal1 Signal 1 (Priming) e.g., LPS NFkB NF-κB Pathway Signal1->NFkB Signal2 Signal 2 (Activation) e.g., ATP, Toxins ROS Mitochondrial ROS Signal2->ROS NLRP3_exp ↑ NLRP3 & Pro-IL-1β Expression NFkB->NLRP3_exp Assembly Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) ROS->Assembly NLRP3_exp->Assembly Casp1 Active Caspase-1 Assembly->Casp1 IL1b Mature IL-1β / IL-18 Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis This compound This compound This compound->NFkB Inhibits This compound->ROS Scavenges

Figure 2: this compound Attenuation of NLRP3 Inflammasome Activation
Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, regulates a wide range of cellular processes, including inflammation and cell proliferation.[11] These pathways can be activated by inflammatory cytokines and stress signals, leading to the activation of transcription factors that control the expression of inflammatory mediators. This compound has been found to attenuate the activation of p38, ERK1/2, and JNK pathways in various cell models, contributing to its overall anti-inflammatory profile.[11]

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell Line / ModelInflammatory StimulusThis compound (DSS) Conc.Target MoleculeQuantitative EffectReference
Mouse ChondrocytesIL-1β (10 ng/mL)10, 20, 40 µMp-p65 / p-IκBαDose-dependent reduction in phosphorylation[4][12]
Mouse ChondrocytesIL-1β (10 ng/mL)40 µMMMP3, MMP13Significant protein downregulation[4][12]
T6 / LX-2 (HSCs)Palmitic Acid (200 µM)30 µMNLRP3, Caspase-1Significant protein downregulation[13]
T6 / LX-2 (HSCs)Palmitic Acid (200 µM)30 µMROS LevelsSignificant reduction in ROS overproduction[5]
BMMsPam3CSK4 (TLR2 agonist)50, 100, 200 µg/mLIL-6, IL-12Dose-dependent inhibition of cytokine expression[1]
HUVECsTNF-αNot specifiedVCAM-1, ICAM-1Downregulation of expression[3]
HUVECsTNF-αNot specifiedIL-6, IL-8, MCP-1Significant reduction in supernatant[3]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelConditionThis compound (DSS) DoseTarget Molecule / OutcomeQuantitative EffectReference
MiceDMM-induced OsteoarthritisNot specifiedOARSI ScoreSignificantly reduced cartilage degradation score[4]
MiceUVB-induced Corneal Injury1 & 10 mg/kg (oral)IL-1β, IL-6, TNF-αDose-dependent inhibition of cytokine increase[14]
RatsDoxorubicin Cardiotoxicity20 & 40 mg/kgIL-6Down-regulated by 39.1% and 72.6% respectively[15]
RatsDoxorubicin Cardiotoxicity20 & 40 mg/kgTNF-αDown-regulated by 48.2% and 68.4% respectively[15]
MiceLPS-induced Acute Lung Injury10, 20, 30 mg/kgNLRP3Dose-dependent decrease in protein expression[8]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the anti-inflammatory properties of this compound.

General In Vitro Experimental Workflow

The evaluation of this compound's effect on cultured cells typically follows a standardized workflow from cell treatment to endpoint analysis.

Experimental_Workflow Figure 3: General In Vitro Experimental Workflow cluster_analysis Downstream Analysis Start Cell Seeding & Culture (e.g., Macrophages, Chondrocytes) Treatment Vehicle Control Inflammatory Stimulus (e.g., LPS, IL-1β) Stimulus + this compound (Varying Doses) This compound Only Start->Treatment Incubation Incubation (Time-course dependent) Treatment->Incubation Harvest Harvest Supernatant & Cell Lysates Incubation->Harvest ELISA ELISA / CBA (Cytokine Quantification: IL-6, TNF-α) Harvest->ELISA qPCR qRT-PCR (Gene Expression: COX-2, iNOS, MMPs) Harvest->qPCR WB Western Blot (Protein Expression: p-p65, NLRP3, Casp-1) Harvest->WB ROS ROS Assay (DCFH-DA Staining) Harvest->ROS

Figure 3: General In Vitro Experimental Workflow
Western Blot for Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation levels of key proteins in inflammatory signaling pathways (e.g., p-p65, p-IκBα, NLRP3).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are loaded and separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p65, anti-NLRP3, anti-β-actin) diluted in TBST.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. Band intensity is quantified using software like ImageJ.[13]

Cytokine Measurement by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in cell culture supernatants or serum.

  • Sample Collection: Cell culture supernatants or animal serum samples are collected after experimental treatments.

  • Assay Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine.

  • Sample Incubation: Samples and standards are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody is added, followed by an avidin-HRP conjugate.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.

  • Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: A standard curve is generated to calculate the concentration of the cytokine in the samples.[1][15]

Conclusion and Future Directions

The body of evidence strongly supports the anti-inflammatory properties of this compound, mediated primarily through the inhibition of the NF-κB and NLRP3 inflammasome pathways and the modulation of MAPK signaling. Its ability to act on multiple targets makes it a compelling candidate for the development of novel therapeutics for a wide range of inflammatory diseases.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Optimizing delivery methods to enhance the in vivo efficacy of this compound.

  • Clinical Trials: Translating the promising preclinical data into human studies for specific inflammatory conditions.

  • Derivative Synthesis: Developing novel derivatives of this compound with improved potency, stability, and target specificity.[9][16]

  • Multi-target Effects: Further elucidating the crosstalk between the signaling pathways modulated by this compound to fully understand its synergistic intracellular effects.

References

Danshensu: A Potential Neuroprotective Agent for Ischemic Stroke and Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Danshensu, the common name for (R)-β-(3,4-dihydroxyphenyl)lactic acid, is a major water-soluble phenolic acid extracted from the root of Salvia miltiorrhiza (Danshen). Traditionally used in Chinese medicine for cardiovascular ailments, emerging evidence has highlighted its significant neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential therapeutic agent for neurological disorders, with a focus on its mechanisms of action, experimental validation, and future directions. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis, while promoting neurogenesis. These effects are orchestrated through the modulation of several key signaling pathways.

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in both acute injuries like ischemic stroke and chronic neurodegenerative diseases. This compound has been shown to be a potent antioxidant.[1]

  • Direct ROS Scavenging: this compound can directly neutralize harmful free radicals.[1]

  • Enhancement of Endogenous Antioxidant Systems: It upregulates the expression and activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2][3] This is partly achieved through the activation of the Nrf2/HO-1 signaling pathway.[2][4][5][6]

Anti-inflammatory Action

Neuroinflammation, mediated by activated microglia and astrocytes, plays a critical role in the pathophysiology of various neurological disorders. This compound demonstrates significant anti-inflammatory properties.

  • Inhibition of Pro-inflammatory Cytokines: this compound treatment has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the brain following ischemic injury.[7][8]

  • Modulation of Inflammatory Signaling Pathways: It can suppress the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[2]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative conditions. This compound has been found to inhibit neuronal apoptosis through several mechanisms.

  • Regulation of Apoptosis-Related Proteins: this compound modulates the expression of the Bcl-2 family of proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[9][10] This prevents the release of cytochrome c from the mitochondria and subsequent caspase activation.

  • Activation of Pro-Survival Signaling: The PI3K/Akt signaling pathway is a critical regulator of cell survival. This compound has been shown to activate this pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK-3β.[10]

Promotion of Neurogenesis

Emerging evidence suggests that this compound can also promote the brain's innate repair mechanisms by stimulating neurogenesis, the formation of new neurons. In animal models of stroke, this compound treatment has been shown to increase the number of newly formed neurons in the peri-infarct region.[9]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from key preclinical studies, demonstrating the neuroprotective efficacy of this compound in various models.

Table 1: Effects of this compound on Oxidative Stress Markers in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Treatment GroupDoseMDA Level (nmol/mg protein)SOD Activity (U/mg protein)GSH-Px Activity (U/mg protein)
Sham-1.2 ± 0.2120 ± 1045 ± 5
MCAO Model-3.5 ± 0.460 ± 820 ± 3
This compound20 mg/kg2.1 ± 0.395 ± 935 ± 4*
This compound + HSYA20 mg/kg + 10 mg/kg1.5 ± 0.2 110 ± 1142 ± 4**

*Data are presented as mean ± SD. *p < 0.05 vs. MCAO Model group; *p < 0.05 vs. This compound group. Data adapted from Wang et al. (2020).[7] HSYA: Hydroxysafflor yellow A.

Table 2: Effects of a this compound Derivative on Cell Viability and Oxidative Stress in an in vitro Model of H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells

Treatment GroupConcentrationCell Viability (%)LDH Release (% of control)MDA Level (% of control)SOD Activity (% of control)
Control-100100100100
H₂O₂ Model200 µM52 ± 5210 ± 15180 ± 1255 ± 6
Compound 61 µM78 ± 6130 ± 10125 ± 985 ± 7
Compound 610 µM92 ± 7 110 ± 8110 ± 8 95 ± 8

*Data are presented as mean ± SD. *p < 0.05 vs. H₂O₂ Model group; *p < 0.05 vs. 1 µM Compound 6 group. Data adapted from Zhang et al. (2013).[9] Compound 6 is a this compound-cysteine derivative.

Table 3: Effects of this compound on Pro-inflammatory Cytokine Levels in the Brain of MCAO Rats

Treatment GroupDoseTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Sham-25 ± 415 ± 330 ± 5
MCAO Model-80 ± 955 ± 795 ± 11
This compound20 mg/kg45 ± 630 ± 450 ± 7*
This compound + HSYA20 mg/kg + 10 mg/kg30 ± 5 20 ± 335 ± 6**

*Data are presented as mean ± SD. *p < 0.05 vs. MCAO Model group; *p < 0.05 vs. This compound group. Data adapted from Wang et al. (2020).[7]

Table 4: Effects of a this compound Derivative on Apoptosis-Related Protein Expression in H₂O₂-Treated SH-SY5Y Cells

Treatment GroupConcentrationBcl-2 Expression (relative to control)Bax Expression (relative to control)
Control-1.001.00
H₂O₂ Model200 µM0.45 ± 0.052.20 ± 0.20
Compound 61 µM0.75 ± 0.081.50 ± 0.15
Compound 610 µM0.95 ± 0.10 1.10 ± 0.12

*Data are presented as mean ± SD. *p < 0.05 vs. H₂O₂ Model group; *p < 0.05 vs. 1 µM Compound 6 group. Data adapted from Zhang et al. (2013).[9]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated by its ability to modulate several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[10] Activated Akt, in turn, phosphorylates and inactivates downstream pro-apoptotic targets such as GSK-3β and promotes cell survival.[10]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) GSK3b GSK-3β pAkt->GSK3b Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes pGSK3b p-GSK-3β (Inactive) Apoptosis Apoptosis GSK3b->Apoptosis Promotes

Caption: PI3K/Akt signaling pathway activated by this compound.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[4][5] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and promotes the transcription of antioxidant genes, including HO-1, SOD, and GSH-Px.[2][4][5][6]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation This compound This compound This compound->Keap1_Nrf2 Induces dissociation ARE ARE Nrf2_nucl->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GSH-Px) ARE->Antioxidant_Genes Promotes transcription

Caption: Nrf2/HO-1 antioxidant pathway modulated by this compound.

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) pathway is a key inflammatory signaling cascade. Upon activation by stimuli such as those present during cerebral ischemia, TLR4 triggers a downstream signaling cascade that leads to the activation and nuclear translocation of NF-κB.[2] Nuclear NF-κB then promotes the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[2][7]

TLR4_NFkB_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits NFkB_activation NF-κB Activation TLR4->NFkB_activation NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_translocation->Pro_inflammatory_Genes Promotes transcription

Caption: TLR4/NF-κB inflammatory pathway inhibited by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is widely used to mimic focal cerebral ischemia.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The suture is left in place for 2 hours to induce ischemia.

  • Reperfusion: After 2 hours, the suture is withdrawn to allow for reperfusion.

  • This compound Administration: this compound (e.g., 20 mg/kg) is administered intraperitoneally at the onset of reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluated at 24 hours post-MCAO on a scale of 0-4 (0=no deficit, 4=severe deficit).

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Biochemical Assays: Brain tissue is collected for measurement of oxidative stress markers, inflammatory cytokines, and protein expression by Western blot.

MCAO_Workflow Start Anesthetized Rat Surgery Expose Carotid Arteries Start->Surgery Occlusion Insert Suture to Occlude MCA (2h) Surgery->Occlusion Reperfusion Withdraw Suture for Reperfusion Occlusion->Reperfusion Treatment Administer this compound Reperfusion->Treatment Evaluation Neurological Scoring & Tissue Analysis (24h) Treatment->Evaluation

Caption: Experimental workflow for the MCAO model.

H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells

This in vitro model is used to study oxidative stress-induced neuronal cell death.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are pre-treated with various concentrations of this compound or its derivatives (e.g., 1-10 µM) for 2 hours.

    • Hydrogen peroxide (H₂O₂) is added to a final concentration of 200 µM to induce oxidative stress.

    • Cells are incubated for 24 hours.

  • Outcome Measures:

    • Cell Viability Assay (MTT): MTT reagent is added to the wells, and the absorbance is measured at 570 nm to determine the percentage of viable cells.

    • LDH Release Assay: The amount of lactate dehydrogenase (LDH) released into the culture medium is measured as an indicator of cell membrane damage.

    • Western Blot Analysis: Cell lysates are collected to analyze the expression of apoptosis-related proteins (Bcl-2, Bax).

SHSY5Y_Workflow Start Seed SH-SY5Y Cells Pretreatment Pre-treat with this compound (2 hours) Start->Pretreatment Induction Induce Oxidative Stress with H₂O₂ (200 µM) Pretreatment->Induction Incubation Incubate for 24 hours Induction->Incubation Analysis Cell Viability (MTT) LDH Release Western Blot Incubation->Analysis

Caption: Workflow for H₂O₂-induced neurotoxicity assay.

Measurement of MDA and SOD Levels in Brain Tissue

These assays quantify markers of oxidative stress.

  • Tissue Preparation: Brain tissue is homogenized in cold phosphate-buffered saline (PBS). The homogenate is centrifuged, and the supernatant is collected.

  • Malondialdehyde (MDA) Assay:

    • The supernatant is mixed with a thiobarbituric acid (TBA) solution.

    • The mixture is heated at 95°C for 60 minutes.

    • After cooling, the absorbance is measured at 532 nm. MDA levels are calculated based on a standard curve.

  • Superoxide Dismutase (SOD) Assay:

    • The SOD activity is determined using a commercial kit, often based on the inhibition of the reduction of WST-1 by superoxide anions.

    • The absorbance is measured at 450 nm. SOD activity is calculated as units per milligram of protein.

TUNEL Assay for Apoptosis in Brain Tissue

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation: Brain sections are deparaffinized and rehydrated.

  • Permeabilization: Sections are treated with proteinase K to allow enzyme access.

  • Labeling: Sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Counterstaining: Nuclei are counterstained with DAPI.

  • Visualization: Sections are visualized under a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence, while all nuclei will show blue fluorescence.

Western Blot for Bcl-2 and Bax Expression

This technique is used to quantify the expression of specific proteins.

  • Protein Extraction: Brain tissue or cell lysates are prepared using RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of each sample is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against Bcl-2 and Bax, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a neuroprotective agent. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes it a promising candidate for the treatment of ischemic stroke and neurodegenerative diseases.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: A better understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for optimizing its therapeutic efficacy.

  • Clinical Trials: Well-designed, randomized, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in human patients.

  • Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective agents or thrombolytic therapies could lead to more effective treatment strategies.

  • Delivery Systems: The development of novel drug delivery systems, such as nanoparticles, could enhance the bioavailability and brain penetration of this compound.

References

Danshensu (Salvianic Acid A): A Comprehensive Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danshensu, also known as Salvianic acid A, is a water-soluble phenolic acid extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). It is a compound of significant interest in the pharmaceutical and medical research fields due to its wide range of biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, and pharmacological effects of this compound. Detailed experimental protocols for key assays and visualizations of its modulated signaling pathways are presented to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound, chemically named (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid, is a small molecule with a molecular weight of 198.17 g/mol .[1] Its structure features a catechol ring and an alpha-hydroxy carboxylic acid moiety, which are crucial for its biological activities.[2][3] The sodium salt form, sodium this compound, is often used in pharmaceutical preparations to enhance its stability and bioavailability.[4]

Table 1: Physicochemical Properties of this compound (Salvianic Acid A)

PropertyValueReference
Molecular Formula C₉H₁₀O₅[1][5]
Molecular Weight 198.17 g/mol [1]
IUPAC Name (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid[1]
CAS Number 76822-21-4[1][6]
Melting Point 84-86 °C[5][6]
Solubility Soluble in water, methanol, ethanol, ethyl acetate, and acetone.[6][7]
Appearance White to off-white crystalline solid or brownish-yellow powder.[4][5]
LogP -0.2[1]

Pharmacokinetics

Studies in rats have shown that sodium this compound exhibits linear pharmacokinetics. Following intravenous administration, it is rapidly distributed and eliminated. However, its oral bioavailability is relatively low, suggesting that intravenous administration may be a more effective delivery route.[8][9] The primary route of excretion is via urine, with a significant portion of the parent drug being excreted unchanged.[8][9] Metabolites identified in urine include methylated, sulfated, and acetylated forms of this compound.[8][10]

Table 2: Pharmacokinetic Parameters of Sodium this compound in Rats

ParameterValueConditionsReference
Absolute Bioavailability 13.72%180 mg/kg (P.O.) vs 30 mg/kg (I.V.)[8][9]
Elimination Half-life (t₁/₂) 2.64 - 3.00 h15-60 mg/kg (I.V.)[9][11]
Time to Maximum Concentration (Tₘₐₓ) 1.40 ± 0.30 h180 mg/kg (P.O.)[11]
Urinary Excretion (96 h) 46.99% (as parent drug)30 mg/kg (I.V.)[8][9]
Fecal Excretion (96 h) 1.16% (as parent drug)30 mg/kg (I.V.)[8][9]
Biliary Excretion (24 h) 0.83%30 mg/kg (I.V.)[8][9]

Pharmacological Properties and Signaling Pathways

This compound exhibits a remarkable spectrum of pharmacological activities, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. These effects are mediated through the modulation of several key signaling pathways.

Antioxidant Effects

This compound is a potent antioxidant, a property conferred by its catechol structure which can scavenge free radicals.[2] It has been shown to increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[12][13] The antioxidant effects of this compound are partly mediated by the activation of the Nrf2/HO-1 signaling pathway.[13][14]

Antioxidant_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates Keap1 Keap1 This compound->Keap1 Inhibits dissociation ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Activates Cellular_Protection Cellular Protection ROS->Cellular_Protection Causes damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Inhibits HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces transcription Antioxidant_Enzymes SOD, CAT, GPX ARE->Antioxidant_Enzymes Induces transcription HO1->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection Cardioprotective_Pathway cluster_ischemia Myocardial Ischemia/Reperfusion Injury Ischemia Ischemia/ Reperfusion Apoptosis Apoptosis Ischemia->Apoptosis Induces This compound This compound PI3K PI3K This compound->PI3K Activates Cardiac_Function Improved Cardiac Function This compound->Cardiac_Function Promotes Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Apoptosis->Cardiac_Function Impairs Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Neuroprotective_Workflow cluster_model Cerebral Ischemia Model cluster_treatment Treatment cluster_assessment Neuroprotective Assessment cluster_outcome Outcome MCAO Middle Cerebral Artery Occlusion (MCAO) in Rats Danshensu_Admin This compound Administration MCAO->Danshensu_Admin Neuro_Score Neurological Deficit Scoring Danshensu_Admin->Neuro_Score Infarct_Volume Infarct Volume (TTC Staining) Danshensu_Admin->Infarct_Volume Apoptosis_Assay Apoptosis Assays (TUNEL, Caspase-3/7) Danshensu_Admin->Apoptosis_Assay Western_Blot Western Blot (Bcl-2, Bax, p-Akt) Danshensu_Admin->Western_Blot Neuroprotection Neuroprotection Neuro_Score->Neuroprotection Infarct_Volume->Neuroprotection Apoptosis_Assay->Neuroprotection Western_Blot->Neuroprotection

References

A Technical Guide to the Anti-Platelet and Anti-Thrombotic Effects of Danshensu

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Danshensu (β-3,4-dihydroxyphenyl-lactic acid), a primary water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), has demonstrated significant pharmacological effects against platelet aggregation and thrombosis.[1][2][3] This technical guide synthesizes the current understanding of this compound's efficacy, mechanism of action, and the experimental protocols used for its evaluation. Quantitative data from key preclinical studies are presented to provide a clear perspective on its potential as a therapeutic agent. The primary mechanisms involve the selective inhibition of Cyclooxygenase-2 (COX-2) to rebalance the Thromboxane A2 (TXA2)/Prostacyclin (PGI2) ratio, as well as modulation of critical signaling pathways including SIRT1/ROS and PI3K/Akt.[1][2][4][5] This document serves as a comprehensive resource for professionals engaged in cardiovascular and cerebrovascular drug discovery and development.

Quantitative Efficacy of this compound

The anti-platelet and anti-thrombotic activities of this compound have been quantified in various preclinical models. The data consistently show a dose-dependent inhibitory effect.

In Vivo Platelet Aggregation

Studies in rat models demonstrate this compound's ability to inhibit platelet aggregation induced by agonists such as adenosine diphosphate (ADP) and arachidonic acid (AA).[1][2]

Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation in Normal Rats

This compound Dose (Intragastric)Inhibition of AA-Induced Aggregation (%)Inhibition of ADP-Induced Aggregation (%)
15 mg/kg~13.9%~10.5%
30 mg/kg~17.9%~14.6%
60 mg/kg~21.5%~23.5%
Data sourced from Yu et al., 2014.[1][2]
In Vivo Thrombosis Models

This compound's efficacy in preventing thrombus formation has been evaluated in established rat models of arterial and venous thrombosis.[1][2]

Table 2: Effect of this compound on Thrombus Formation in Rats

Experimental ModelThis compound Dose (Intragastric)Inhibition of Thrombus Formation (%)
Arteriovenous Shunt15 mg/kg~12.6%
Arteriovenous Shunt30 mg/kg~18.2%
Arteriovenous Shunt60 mg/kg~29.6%
Inferior Vena Cava Ligation15 - 60 mg/kgDose-dependent reduction in thrombus weight
Data sourced from Yu et al., 2014.[2][6]
Enzymatic Activity

The mechanism of this compound has been linked to its selective inhibition of COX-2 over COX-1.

Table 3: Effect of this compound on Cyclooxygenase (COX) Activity

EnzymeThis compound ConcentrationIC50 Value
COX-1Up to 200 µMLittle inhibitory effect
COX-220 - 200 µM~44 µM
Data sourced from Yu et al., 2014.[2]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its anti-thrombotic effects through multiple signaling pathways. A primary mechanism is the selective inhibition of COX-2, which favorably modulates the balance between the pro-aggregatory TXA2 and the anti-aggregatory PGI2.[1][3][7] More recent studies have elucidated its role in other complex cellular pathways.

COX-2/TXA2 Pathway

Arachidonic Acid (AA) is metabolized by COX enzymes into prostaglandins and thromboxanes. TXA2, produced predominantly via COX-1 in platelets, is a potent vasoconstrictor and platelet agonist. PGI2, produced by endothelial cells via COX-2, is a vasodilator and inhibitor of platelet aggregation. This compound selectively inhibits COX-2, reducing inflammation-induced pro-thrombotic states while preserving the gastroprotective functions of COX-1, and helps normalize the TXA2/PGI2 ratio.[1][2][3]

COX2_Pathway AA Arachidonic Acid COX1 COX-1 (Platelets) AA->COX1 COX2 COX-2 (Endothelium) AA->COX2 TXA2 Thromboxane A2 (TXA2) COX1->TXA2 produces PGI2 Prostacyclin (PGI2) COX2->PGI2 produces Aggregation Platelet Aggregation & Vasoconstriction TXA2->Aggregation promotes Inhibition Inhibition of Aggregation & Vasodilation PGI2->Inhibition promotes This compound This compound This compound->COX2 selectively inhibits

Caption: this compound's selective inhibition of the COX-2 pathway.
SIRT1/ROS/mtDNA Pathway

Recent findings indicate this compound can prevent thrombosis by upregulating Silent Information Regulator 1 (SIRT1).[4] This action decreases the burden of reactive oxygen species (ROS), preventing mitochondrial dysfunction and the subsequent release of mitochondrial DNA (mtDNA), which is known to induce platelet activation.[4]

SIRT1_Pathway This compound This compound SIRT1 SIRT1 Expression This compound->SIRT1 induces ROS Reactive Oxygen Species (ROS) SIRT1->ROS decreases Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys causes mtDNA mtDNA Release Mito_Dys->mtDNA leads to Platelet_Act Platelet Activation & Thrombosis mtDNA->Platelet_Act induces

Caption: The SIRT1-mediated anti-thrombotic mechanism of this compound.
PI3K/Akt Pathway

While studied more in the context of Salvianolic Acid A (another compound from Danshen), the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of platelet activation.[5][8] Inhibition of this pathway, particularly through reduced phosphorylation of Akt, has been linked to decreased platelet aggregation and spreading.[5][9] Given the structural and functional similarities, this pathway is a likely target for this compound as well.

PI3K_Pathway Agonist Platelet Agonist (e.g., ADP, Collagen) Receptor Platelet Surface Receptor Agonist->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt Phosphorylation PI3K->Akt activates Downstream Downstream Signaling (e.g., Integrin Activation) Akt->Downstream activates Aggregation Platelet Aggregation & Thrombosis Downstream->Aggregation promotes This compound This compound This compound->PI3K inhibits

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.

Detailed Experimental Protocols

The following sections describe standardized methodologies for assessing the anti-platelet and anti-thrombotic effects of compounds like this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

  • Blood Collection: Draw whole blood from healthy, consenting human donors or anesthetized research animals (e.g., Sprague-Dawley rats) via venipuncture into tubes containing 3.8% sodium citrate (9:1 blood-to-anticoagulant ratio).[10]

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[10] To obtain platelet-poor plasma (PPP) for use as a blank/reference, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

  • Incubation: Pre-incubate PRP samples with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in an aggregometer.

  • Aggregation Induction: Add a platelet agonist (e.g., ADP at 4-9 µM or Arachidonic Acid at 0.24 mM) to initiate aggregation.[11]

  • Measurement: Record the change in light transmittance for 5-10 minutes. The maximum aggregation percentage is calculated relative to the PPP reference (100% transmission).[12]

In Vivo Arteriovenous Shunt Thrombosis Model (Rat)

This model simulates arterial thrombosis by creating an extracorporeal shunt.[1][2]

  • Animal Preparation: Anesthetize male Sprague-Dawley rats.

  • Drug Administration: Administer this compound (e.g., 15, 30, 60 mg/kg) or vehicle control orally (intragastrically) 60 minutes prior to the procedure.[13]

  • Shunt Placement: Expose the right jugular vein and left carotid artery. Insert two cannulas and connect their free ends with a polyethylene tube containing a pre-weighed cotton thread.

  • Thrombosis Induction: Open the clamps to allow blood to flow through the shunt for a set period (e.g., 15 minutes).

  • Thrombus Measurement: After the circulation period, remove the cotton thread, dry it (e.g., at 60°C for 2 hours), and weigh it. The thrombus weight is the final weight minus the initial weight of the thread.

  • Data Analysis: Calculate the percentage inhibition of thrombus formation compared to the vehicle control group.

AVShunt_Workflow Start Anesthetized Rat Admin Administer this compound or Vehicle (p.o.) Start->Admin Wait Wait 60 minutes Admin->Wait Surgery Expose Jugular Vein & Carotid Artery Wait->Surgery Shunt Insert Cannulas with Pre-Weighed Cotton Thread Surgery->Shunt Flow Establish Blood Flow Through Shunt (15 min) Shunt->Flow Remove Remove Thread Flow->Remove Dry Dry and Weigh Thread Remove->Dry End Calculate Thrombus Weight & % Inhibition Dry->End

Caption: Workflow for the rat arteriovenous shunt thrombosis model.

Conclusion and Future Directions

This compound demonstrates potent and consistent anti-platelet and anti-thrombotic activity in preclinical models. Its multi-target mechanism, including selective COX-2 inhibition and modulation of the SIRT1 and PI3K/Akt pathways, presents a compelling profile for a therapeutic candidate.[1][4][5] Notably, its selective action on COX-2 suggests a potentially better gastrointestinal safety profile compared to non-selective NSAIDs like aspirin.[1][2]

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies to optimize dosing and delivery.

  • Human Platelet Studies: Confirmation of efficacy and mechanisms using platelets from healthy and diseased human populations.

  • Combination Therapy: Evaluating synergistic effects with existing anti-platelet agents.

  • Clinical Trials: Progression to well-designed clinical trials to assess safety and efficacy in treating or preventing thromboembolic diseases.

The evidence presented in this guide strongly supports the continued development of this compound as a promising novel agent for the management of thrombotic disorders.

References

The Impact of Danshensu on Homocysteine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated plasma total homocysteine (tHcy) is an established independent risk factor for a range of cardiovascular diseases. Homocysteine, a sulfur-containing amino acid derived from the demethylation of methionine, sits at a critical juncture of two major metabolic pathways: remethylation and trans-sulfuration.[1][2] Imbalances in these pathways can lead to hyperhomocysteinemia, a condition associated with endothelial dysfunction and atherosclerosis.[3][4] Danshensu (3-(3,4-dihydroxyphenyl)-2-hydroxy-propionic acid), a primary water-soluble active component of Salvia miltiorrhiza (Danshen), has demonstrated broad cardiovascular protective effects.[1][5][6] This technical guide provides an in-depth analysis of the current understanding of this compound's impact on homocysteine metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

A "therapeutic paradox" has been proposed concerning this compound's effect on homocysteine.[1][5] As a polyphenol, this compound can be methylated, a process that consumes S-adenosylmethionine (SAM) and could potentially elevate homocysteine levels.[1] However, experimental evidence robustly demonstrates that this compound administration, particularly in states of elevated homocysteine, leads to a significant reduction in plasma tHcy.[1][5] This effect is primarily attributed to the upregulation of the trans-sulfuration pathway.[1][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on homocysteine and related metabolites in rat models.

Table 1: Effect of Acute this compound Treatment on Plasma Total Homocysteine (tHcy) in Methionine-Loaded Rats [1]

Treatment GroupDose (i.v.)Peak Plasma tHcy (µmol/L)% Reduction vs. Methionine Only
Control (Saline)-~5N/A
Methionine (Met)0.8 mmol/kg~25N/A
DSS (Low) + Met10 mg/kg~20~20%
DSS (High) + Met20 mg/kg~17~32%

Data are approximated from graphical representations in the source study. Values represent the mean peak concentrations observed post-administration.

Table 2: Effect of a Single this compound Dose on Plasma tHcy in Rats with Pre-existing Hyperhomocysteinemia [1]

Time Post-InjectionTreatment GroupPlasma tHcy (µmol/L)
0 min Saline Control~18
This compound (20 mg/kg, i.v.)~18
240 min Saline Control~18
This compound (20 mg/kg, i.v.)~12.5

Hyperhomocysteinemia was induced by 3 weeks of daily methionine treatment. Data are approximated from graphical representations in the source study.

Table 3: Effect of Chronic (3-Week) this compound Treatment on Homocysteine-Related Metabolites in Rat Liver and Kidney [1]

Treatment GroupOrganCysteine (nmol/g)Glutathione (GSH) (µmol/g)SAM (nmol/g)SAH (nmol/g)
Control Liver203.4 ± 19.34.8 ± 0.360.1 ± 4.522.1 ± 2.6
This compound Liver288.5 ± 25.15.2 ± 0.458.9 ± 5.121.5 ± 2.1
Methionine Liver265.7 ± 22.85.1 ± 0.575.4 ± 6.235.6 ± 3.1
Met + DSS Liver350.1 ± 30.56.1 ± 0.6†80.2 ± 7.134.8 ± 3.5
Control Kidney155.2 ± 15.12.1 ± 0.2--
This compound Kidney210.6 ± 20.42.8 ± 0.3--

*Values are presented as mean ± SD (n=5). P < 0.05 compared with the control group. †P < 0.05 compared with the methionine group. SAM: S-adenosylmethionine; SAH: S-adenosyl-l-homocysteine.

Signaling Pathways and Mechanisms of Action

This compound lowers elevated homocysteine levels primarily by enhancing the trans-sulfuration pathway. This pathway converts homocysteine to cysteine, which is then used for the synthesis of glutathione (GSH), a major cellular antioxidant.[1][5] The increased levels of cysteine and GSH observed following this compound treatment provide strong evidence for this mechanism.[1]

Homocysteine_Metabolism cluster_legend Legend Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (uses SAM for methylation) Methylated_DSS Methylated This compound SAM->Methylated_DSS Hcy Homocysteine (Hcy) SAH->Hcy SAHH Hcy->Met Cystathionine Cystathionine Hcy->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL GSH Glutathione (GSH) Cysteine->GSH This compound This compound This compound->Methylated_DSS COMT CBS CBS This compound->CBS Upregulates Activity Upregulation Upregulation Potential_Pathway Potential Methylation (paradox)

Caption: this compound's effect on homocysteine metabolism.

The diagram above illustrates the central role of homocysteine in methionine metabolism. This compound enhances the trans-sulfuration pathway, increasing the activity of cystathionine β-synthase (CBS) to convert homocysteine to cystathionine and subsequently to cysteine and glutathione.[1] The dotted lines represent the theoretical methylation of this compound, which would consume SAM and generate SAH, potentially leading to increased homocysteine—the "therapeutic paradox" that is not observed in hyperhomocysteinemic states.[1][8]

Experimental Protocols

The methodologies outlined below are based on the key in vivo studies that have defined our understanding of this compound's effects on homocysteine metabolism.[1][3]

Animal Models
  • Normal Rat Model: Male Sprague-Dawley rats are used to assess the baseline effects of this compound on plasma tHcy in a normohomocysteinemic state.[1]

  • Acute Methionine-Loading Model: To induce a temporary state of high homocysteine, rats are administered a single intravenous (i.v.) injection of L-methionine (e.g., 0.8 mmol/kg). This compound is co-administered to evaluate its immediate impact on the subsequent rise in tHcy.[1]

  • Chronic Hyperhomocysteinemia Model: A sustained state of elevated homocysteine is established by feeding rats a methionine-rich diet or through daily intraperitoneal (i.p.) injections of L-methionine (e.g., 0.8 mmol/kg/day) for a period of 3 to 12 weeks.[1][3] This model is used to assess the effects of both acute and chronic this compound treatment on established hyperhomocysteinemia.

Drug Administration
  • This compound: Administered intravenously (i.v.) or orally (p.o.). Doses in rat studies have ranged from 5 mg/kg to 67.5 mg/kg.[1][3]

  • Methionine: Administered i.v. for acute loading or i.p./in diet for chronic models.[1]

Sample Collection and Analysis
  • Blood Sampling: Blood is collected at multiple time points post-administration via the tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).[1] Plasma is separated by centrifugation.

  • Tissue Harvesting: For metabolite analysis in key organs of homocysteine metabolism, the liver and kidneys are immediately excised, snap-frozen in liquid nitrogen, and stored at -80°C.[1]

  • Metabolite Quantification:

    • Total Homocysteine (tHcy): Plasma tHcy is typically measured using high-performance liquid chromatography (HPLC) with fluorescence detection after reduction of disulfide bonds with a reducing agent (e.g., dithiothreitol) and derivatization with a fluorescent tag.[1]

    • SAM, SAH, Cysteine, Glutathione: Levels of these metabolites in liver and kidney homogenates are quantified using validated HPLC-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity.[1]

The workflow for a typical preclinical study investigating this compound's chronic effects is depicted below.

Experimental_Workflow cluster_groups start Model Induction: Chronic Methionine Administration (3 weeks) grouping Animal Grouping (n=5 per group) start->grouping control Group 1: Control (Saline) dss Group 2: this compound (5 mg/kg/day) met Group 3: Methionine (0.8 mmol/kg/day) combo Group 4: Met + DSS treatment Chronic Treatment Period (3 weeks) control->treatment i.p. injection dss->treatment i.p. injection met->treatment i.p. injection combo->treatment i.p. injection washout Overnight Fasting (Day 22) treatment->washout euthanasia Euthanasia & Sample Collection (Day 23) washout->euthanasia blood Blood Collection (Plasma Separation) euthanasia->blood tissue Liver & Kidney Harvest (Snap-freeze) euthanasia->tissue hplc tHcy Analysis (HPLC-Fluorescence) blood->hplc lcms Metabolite Analysis (LC-MS/MS) SAM, SAH, Cysteine, GSH tissue->lcms

Caption: Workflow for chronic in vivo studies.

Conclusion and Future Directions

The available evidence strongly indicates that this compound effectively lowers elevated plasma homocysteine levels.[1][9] This action is not a result of inhibiting homocysteine production but rather of promoting its clearance through the trans-sulfuration pathway.[1][5] The upregulation of this pathway, leading to increased production of cysteine and the antioxidant glutathione, represents a significant cardiovascular benefit of this compound, complementing its other known protective effects.[1][4]

For drug development professionals, these findings are highly significant. This compound presents a promising therapeutic candidate for managing hyperhomocysteinemia and its associated cardiovascular risks. Future research should focus on:

  • Clinical Trials: Translating these preclinical findings into human studies to confirm the efficacy and safety of this compound for lowering homocysteine in patients with cardiovascular disease.

  • Enzyme Kinetics: Detailed enzymatic assays to precisely quantify the effect of this compound on the activity of CBS and other key enzymes in the trans-sulfuration pathway.

  • Molecular Mechanisms: Investigating the upstream signaling events and transcriptional regulation through which this compound upregulates the trans-sulfuration pathway.

By elucidating these areas, the full therapeutic potential of this compound as a modulator of homocysteine metabolism can be realized.

References

The Molecular Targets of Danshensu: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshensu (3-(3,4-dihydroxyphenyl)lactic acid), a prominent water-soluble phenolic acid isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant scientific attention for its broad spectrum of pharmacological activities. Exhibiting therapeutic potential in cardiovascular diseases, neurological disorders, and oncology, the efficacy of this compound is rooted in its ability to modulate a multitude of molecular targets and signaling pathways. This technical guide provides a comprehensive overview of the known molecular interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades it influences.

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data on the interaction of this compound with its identified molecular targets. This information is crucial for understanding the potency and specificity of this compound's effects.

Target ProteinInteraction TypeQuantitative ValueMethodReference
Monoamine Oxidase B (MAOB)InhibitionIC50: 8.3 μMIn vitro enzyme activity assay[1]
Monoamine Oxidase B (MAOB)Binding Affinity-5.9 kcal·mol−1Molecular Docking[1]
Cyclooxygenase-2 (COX-2)InhibitionIC50: ~44 μMIn vitro enzyme activity assay[2]
GTPase HRasBinding Affinity-6.0 kcal·mol−1Inverse Docking[3][4]

Table 1: Summary of Quantitative Interaction Data for this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by intervening in several critical signaling pathways. The following sections detail these pathways and are accompanied by diagrams generated using the Graphviz DOT language to visually represent the molecular cascades.

MAOB-NF-κB Signaling Pathway in Cancer Radioresistance

In non-small cell lung cancer (NSCLC), this compound has been shown to enhance radiosensitivity by inhibiting Monoamine Oxidase B (MAOB). MAOB activity is linked to the activation of the transcription factor NF-κB, which promotes cell survival and resistance to therapy. By directly binding to and inhibiting MAOB, this compound prevents the downstream activation of NF-κB, thereby sensitizing cancer cells to radiation treatment.[1][3]

MAOB_NFkB_Pathway This compound This compound MAOB MAOB This compound->MAOB Inhibits (IC50 = 8.3 μM) NFkB_activation NF-κB Activation MAOB->NFkB_activation Radioresistance Radio-resistance NFkB_activation->Radioresistance PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Neuroprotection Neuroprotection mTOR->Neuroprotection Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

References

Danshensu: A Potential Therapeutic Agent for Mitigating Doxorubicin-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Doxorubicin (DOX), a potent anthracycline antibiotic, remains a cornerstone of chemotherapy for a wide range of malignancies. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and often irreversible heart failure.[1][2][3] This has spurred a critical search for effective cardioprotective agents. Danshensu (DSS), a water-soluble phenolic acid isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has emerged as a promising candidate due to its multifaceted pharmacological effects, including potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's potential in treating doxorubicin-induced cardiotoxicity, with a focus on its mechanisms of action, experimental validation, and future research directions.

Mechanism of Action: A Multi-pronged Approach

The cardioprotective effects of this compound against doxorubicin-induced damage are not attributed to a single mechanism but rather a synergistic interplay of several signaling pathways. The core of its action lies in its ability to counteract the massive oxidative stress, inflammation, and apoptosis triggered by doxorubicin in cardiomyocytes.

Attenuation of Oxidative Stress

Oxidative stress is a primary driver of doxorubicin-induced cardiotoxicity.[1][2][5] Doxorubicin promotes the generation of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and mitochondrial dysfunction.[5] this compound has been shown to effectively mitigate this by enhancing the endogenous antioxidant defense system.

A key signaling pathway implicated in this process is the Keap1-Nrf2/NQO1 pathway .[1][6][7] Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the face of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, including those for antioxidant enzymes. Studies indicate that doxorubicin treatment can paradoxically lead to the upregulation of Keap1 and subsequent inhibition of the Nrf2-mediated antioxidant response. This compound pretreatment has been observed to down-regulate Keap1, thereby promoting the nuclear translocation and activation of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1] This leads to a significant increase in the activity of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), and a reduction in the lipid peroxidation product malondialdehyde (MDA).[1]

cluster_0 Doxorubicin-Induced Oxidative Stress cluster_1 This compound's Protective Mechanism cluster_2 Cellular Effects DOX Doxorubicin ROS Reactive Oxygen Species (ROS) DOX->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress DSS This compound Keap1 Keap1 DSS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPX, HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->OxidativeStress Reduces CardiomyocyteInjury Cardiomyocyte Injury OxidativeStress->CardiomyocyteInjury

Figure 1: this compound's modulation of the Keap1-Nrf2 antioxidant pathway.
Inhibition of Inflammation

Inflammation is another critical component of doxorubicin-induced cardiac damage. Doxorubicin can trigger the release of pro-inflammatory cytokines, exacerbating cardiomyocyte injury. Research has demonstrated that pre-protection with this compound leads to a down-regulation of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] This anti-inflammatory effect likely contributes significantly to its overall cardioprotective profile.

Attenuation of Apoptosis

Apoptosis, or programmed cell death, is a major contributor to the loss of cardiomyocytes in doxorubicin-induced cardiotoxicity.[3][5] Doxorubicin can activate both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway involves mitochondrial dysfunction and the release of cytochrome c, leading to the activation of caspases.[2] this compound has been shown to exert anti-apoptotic effects by modulating the expression of key apoptosis-regulating proteins.[1] It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[8] This shift favors cell survival and inhibits the activation of downstream executioner caspases, such as caspase-3.[1][8]

Furthermore, the PI3K/Akt and ERK1/2 signaling pathways, known to be crucial for cell survival, are also implicated in the anti-apoptotic effects of this compound, at least in the context of myocardial ischemia/reperfusion injury, which shares some common pathways with doxorubicin-induced cardiotoxicity.[8]

cluster_0 Doxorubicin-Induced Apoptosis cluster_1 This compound's Anti-Apoptotic Mechanism DOX Doxorubicin Bax Bax (Pro-apoptotic) DOX->Bax Upregulates Caspase3 Caspase-3 (Active) Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DSS This compound Bcl2 Bcl-2 (Anti-apoptotic) DSS->Bcl2 Upregulates Bcl2->Bax Inhibits

Figure 2: this compound's modulation of apoptosis-related proteins.

Experimental Evidence and Protocols

The therapeutic potential of this compound in doxorubicin-induced cardiotoxicity is supported by both in vivo and in vitro experimental data.

In Vivo Animal Models

A widely used animal model to study doxorubicin-induced cardiotoxicity involves the administration of doxorubicin to mice.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Doxorubicin-Induced Cardiotoxicity Model: Continuous intraperitoneal injection of 15 mg/kg of doxorubicin for 4 days.[1][2][6][7]

  • This compound Treatment: Pre-protection with this compound (e.g., low dose and high dose groups) administered prior to doxorubicin injection.

  • Positive Control: Captopril, an angiotensin-converting enzyme inhibitor, has been used as a positive control drug.[1]

  • Assessment of Cardiotoxicity:

    • Electrocardiogram (ECG): Measurement of QTc interval and ST-segment elevation to assess cardiac electrical activity.[1][2]

    • Histopathology: Examination of heart tissue sections stained with Hematoxylin and Eosin (H&E) to evaluate myocardial damage, such as myocyte vacuolization and myofibrillar loss.

    • Biochemical Markers: Measurement of serum levels of cardiac injury markers like creatine kinase (CK) and lactate dehydrogenase (LDH).[1]

    • Oxidative Stress Markers: Assessment of malondialdehyde (MDA) levels and the activities of antioxidant enzymes (SOD, CAT, GPX) in heart tissue homogenates.[1]

    • Inflammatory Markers: Measurement of TNF-α and IL-6 levels in heart tissue.[1][2]

    • Apoptosis Markers: Western blot analysis of Bax, Bcl-2, and Caspase-3 expression in heart tissue.[1]

    • Keap1-Nrf2/NQO1 Pathway Analysis: Western blot analysis of Keap1, Nrf2, HO-1, and NQO1 expression.[1]

cluster_0 Animal Grouping cluster_1 Cardiotoxicity Assessment Control Control Group DOX Doxorubicin Group (15 mg/kg i.p. for 4 days) ECG ECG Analysis (QTc, ST segment) DOX->ECG Histo Histopathology (H&E) DOX->Histo Biochem Biochemical Markers (CK, LDH) DOX->Biochem Oxidative Oxidative Stress Markers (MDA, SOD, CAT, GPX) DOX->Oxidative Inflam Inflammatory Markers (TNF-α, IL-6) DOX->Inflam Apoptosis Apoptosis Markers (Bax, Bcl-2, Caspase-3) DOX->Apoptosis Pathway Pathway Analysis (Keap1, Nrf2, HO-1, NQO1) DOX->Pathway DSS_L DSS Low Dose + DOX DSS_L->ECG DSS_L->Histo DSS_L->Biochem DSS_L->Oxidative DSS_L->Inflam DSS_L->Apoptosis DSS_L->Pathway DSS_H DSS High Dose + DOX DSS_H->ECG DSS_H->Histo DSS_H->Biochem DSS_H->Oxidative DSS_H->Inflam DSS_H->Apoptosis DSS_H->Pathway

Figure 3: Experimental workflow for in vivo assessment of this compound's cardioprotective effects.
In Vitro Cell Culture Models

In vitro studies using cardiomyocyte cell lines provide a controlled environment to dissect the molecular mechanisms of this compound's action.

Experimental Protocol:

  • Cell Line: H9c2 rat cardiomyoblasts are commonly used.

  • Induction of Injury: Cells are treated with doxorubicin to induce cytotoxicity.

  • This compound Treatment: Cells are pre-treated with this compound before doxorubicin exposure.

  • Assessment of Cytotoxicity:

    • Cell Viability Assays: MTT or similar assays to measure cell viability.

    • LDH Release Assay: To quantify cell membrane damage.[8]

    • Apoptosis Assays: Flow cytometry with Annexin V/PI staining or TUNEL assay to detect apoptotic cells.[8]

    • Western Blot Analysis: To measure the expression of proteins involved in apoptosis (Bax, Bcl-2, Caspase-3) and signaling pathways (p-Akt, p-ERK1/2).[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on the effects of this compound on doxorubicin-induced cardiotoxicity.

Table 1: Effect of this compound on Cardiac Injury Markers in Mice

GroupCreatine Kinase (CK)Lactate Dehydrogenase (LDH)
ControlBaselineBaseline
Doxorubicin (DOX)Increased 2.9-fold vs. Control (P < 0.01)[1]Increased 1.6-fold vs. Control (P < 0.01)[1]
DOX + DSS (Low Dose)Reduced by 10.6% vs. DOX[1]Reduced by 6.7% vs. DOX[1]
DOX + DSS (High Dose)Reduced by 37.9% vs. DOX (P < 0.01)[1]Reduced by 30.4% vs. DOX (P < 0.01)[1]

Table 2: Effect of this compound on Oxidative Stress Markers in Mouse Heart Tissue

GroupMalondialdehyde (MDA)Superoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione Peroxidase (GPX) Activity
ControlBaselineBaselineBaselineBaseline
Doxorubicin (DOX)Substantial increase (P < 0.01)[1]Significant decrease (P < 0.01)[1]Significant decrease (P < 0.01)[1]Significant decrease (P < 0.01)[1]
DOX + DSSEffectively reduced (P < 0.01)[1]Significantly increased (P < 0.01)[1]Significantly increased (P < 0.01)[1]Significantly increased (P < 0.01)[1]

Table 3: Effect of this compound on the Keap1-Nrf2/NQO1 Pathway in Mouse Heart Tissue

GroupKeap1 ExpressionNrf2 ExpressionHO-1 ExpressionNQO1 Expression
Doxorubicin (DOX)Significantly up-regulated (P < 0.01)[1]Down-regulated (P < 0.01)[1]Down-regulated (P < 0.05)[1]Down-regulated (P < 0.05)[1]
DOX + DSSDown-regulated in a dose-dependent manner (P < 0.01 and P < 0.05)[1]Up-regulated (P < 0.01 and P < 0.05)[1]Up-regulated (P < 0.01 and P < 0.05)[1]Up-regulated (P < 0.01 and P < 0.05)[1]

Future Directions and Conclusion

The existing evidence strongly suggests that this compound holds significant promise as a cardioprotective agent against doxorubicin-induced cardiotoxicity. Its ability to modulate multiple key pathways involved in oxidative stress, inflammation, and apoptosis provides a robust rationale for its therapeutic potential.

Future research should focus on:

  • Clinical Trials: To date, the evidence for this compound's efficacy is limited to preclinical studies. Well-designed clinical trials are imperative to translate these promising findings to human patients.

  • Derivative Development: The development of novel this compound derivatives with improved chemical stability and enhanced activity could lead to more potent cardioprotective agents.[9][10] One such derivative, D006, has already shown promising results.[9]

  • Combination Therapy: Investigating the synergistic effects of this compound with other cardioprotective agents or its impact on the anti-cancer efficacy of doxorubicin is warranted.

  • Long-term Effects: Studies on the long-term effects of this compound on cardiac function following doxorubicin treatment are needed to ascertain its potential to prevent chronic cardiotoxicity.

References

An In-depth Technical Guide on the Discovery and Natural Sources of Danshensu

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Discovery, Natural Sources, and Analysis of Danshensu (Salvianic Acid A)

Executive Summary

This compound, formally known as Salvianic acid A or (2R)-3-(3,4-Dihydroxyphenyl)lactic acid, is a prominent water-soluble phenolic acid compound.[1][2] It is a key bioactive constituent responsible for many of the therapeutic effects attributed to the traditional medicinal herb Salvia miltiorrhiza (Danshen), particularly in the context of cardiovascular diseases.[3] This document provides a detailed overview of the historical discovery of this compound, its primary natural sources, quantitative distribution within these sources, standardized experimental protocols for its extraction and analysis, and its interaction with key biochemical signaling pathways.

Discovery and Historical Context

The scientific investigation of Salvia miltiorrhiza's chemical constituents began in the early 20th century, initially focusing on its lipophilic (fat-soluble) compounds. In 1934, Nakao first isolated tanshinone IIA, a major lipid-soluble component.[4] Research into the water-soluble components, which are relevant to traditional water-based decoctions, gained momentum later.

This compound was discovered within the water-soluble extract of the roots of Salvia miltiorrhiza.[1] Its isolation and structural identification were part of a broader, comprehensive effort starting in the 1980s to characterize the numerous hydrophilic phenolic acids in Danshen.[4] This research distinguished this compound as a fundamental structural unit of more complex molecules, such as Salvianolic acid B, and a significant contributor to the herb's overall pharmacological profile.[5]

Natural Sources and Distribution

The primary and most commercially significant natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge , a perennial plant belonging to the Lamiaceae family.[3][6] While over 50 hydrophilic compounds have been identified from this plant, this compound is a principal active ingredient.[3] The compound has also been identified in other plants, such as Melissa officinalis (Lemon Balm).[1]

The concentration of this compound within Salvia miltiorrhiza is not uniform and varies significantly between different parts of the plant. Furthermore, factors such as geographic origin, cultivation methods, and harvest time can influence the content of the compound.[7] The highest concentrations are consistently found in the root, which is the officially recognized medicinal part of the plant.

Quantitative Data Presentation

The following table summarizes the distribution of this compound in various parts of the Salvia miltiorrhiza plant.

Plant PartThis compound Content (mg/g)
Root 1.5 - 2.5
Leaf 0.8 - 1.2
Flower 0.4 - 0.7
Stem 0.2 - 0.4

Note: Values are approximate and can vary based on cultivation and environmental factors.

Experimental Protocols

This section details the standard laboratory methodologies for the extraction, purification, and quantification of this compound from its primary botanical source, Salvia miltiorrhiza.

Extraction and Purification of this compound

This compound is highly soluble in water, which forms the basis of its extraction. A common and effective method involves an initial water extraction followed by ethanol precipitation to remove macromolecules like proteins and polysaccharides.[1][8] Further purification is typically achieved using column chromatography.

Detailed Protocol:

  • Initial Extraction:

    • Dried, pulverized roots of Salvia miltiorrhiza are refluxed with boiling water for 1-2 hours. This step is often repeated to maximize yield.

  • Ethanol Precipitation:

    • The aqueous extract is filtered and concentrated under reduced pressure.

    • Ethanol is added to the concentrate to achieve a final concentration of approximately 70-80%.[1]

    • The solution is allowed to stand, causing the precipitation of polysaccharides and other unwanted polymers. The precipitate is then removed by centrifugation or filtration.

  • Purification by Column Chromatography:

    • The supernatant from the previous step is concentrated to remove ethanol.

    • The resulting aqueous solution is loaded onto a macroporous adsorption resin column (e.g., AB-8 type).[9][10]

    • The column is first washed with deionized water to remove highly polar impurities.

    • This compound is then eluted using a stepwise or gradient elution with increasing concentrations of ethanol in water.

    • Fractions are collected and monitored by HPLC to identify those containing high-purity this compound.

G Workflow for this compound Extraction and Purification start Dried Salvia miltiorrhiza Root Powder extraction Step 1: Reflux with Boiling Water start->extraction precipitation Step 2: Ethanol Precipitation (70%) extraction->precipitation chromatography Step 3: Macroporous Resin Column Chromatography precipitation->chromatography elution Step 4: Elution with Ethanol-Water Gradient chromatography->elution end High-Purity this compound elution->end

Workflow for this compound Extraction and Purification.
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard, validated method for the accurate quantification of this compound in plant extracts and pharmaceutical preparations.[7][11]

Typical HPLC Parameters:

  • System: Agilent 1260 Series or equivalent HPLC system with a Diode Array Detector (DAD).[11]

  • Column: Reversed-phase C18 column (e.g., Kromasil C18, 250 mm × 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: An isocratic or gradient system. A common isocratic mobile phase is a mixture of methanol and 0.2% aqueous acetic acid (10:90, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: 280 nm.[7][11]

  • Injection Volume: 10-20 µL.

  • Quantification: Based on a calibration curve generated from certified reference standards of this compound.

G Workflow for this compound Quantification by HPLC sample_prep Sample Preparation (Extraction & Filtration) hplc_injection Injection onto C18 Column sample_prep->hplc_injection separation Isocratic/Gradient Elution hplc_injection->separation detection UV Detection at 280 nm separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis result This compound Concentration Report data_analysis->result

Analytical Workflow for this compound Quantification by HPLC.

Relevant Biochemical Signaling Pathways

Recent research has elucidated the molecular mechanisms through which this compound exerts its pharmacological effects. It modulates key inflammatory and cell survival pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has demonstrated significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] In response to inflammatory stimuli like IL-1β, this compound prevents the phosphorylation and activation of IκB kinase (IKK), which in turn blocks the degradation of the inhibitory protein IκBα.[14] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[12]

G This compound Inhibition of the NF-κB Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases Inflammation Transcription of Inflammatory Genes NFkB->Inflammation translocates & activates This compound This compound This compound->IKK

This compound inhibits the NF-κB inflammatory pathway.
Activation of the mTOR Signaling and BDNF Release

This compound has also been shown to activate pro-survival and neuroprotective pathways. It can activate the protein kinase B (Akt)/extracellular signal-regulated kinase (ERK) pathway, leading to the downstream activation of the mammalian target of rapamycin (mTOR) signaling.[15][16][17][18] Activated mTOR is crucial for processes like protein synthesis and cell growth. A significant outcome of this pathway's activation by this compound is the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival and synaptic plasticity.[15][16][19]

G This compound Activation of mTOR/BDNF Pathway This compound This compound Akt_ERK Akt / ERK Activation This compound->Akt_ERK mTOR mTOR Signaling Activation Akt_ERK->mTOR BDNF BDNF Release mTOR->BDNF Effects Neuroprotective & Pro-Survival Effects BDNF->Effects

This compound promotes neuroprotection via mTOR/BDNF.

References

Methodological & Application

Application Notes & Protocols: Extraction and Isolation of Danshensu from Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Danshensu ((2R)-3-(3,4-Dihydroxyphenyl)lactic acid), also known as Salvianic acid A, is a prominent water-soluble phenolic acid derived from the dried roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen).[1][2][3] As a key bioactive component, this compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, making it a subject of intense research in drug development.[4][5] However, its therapeutic application is sometimes limited by poor chemical stability and low bioavailability.[5] This document provides detailed protocols for the extraction, isolation, and purification of this compound, intended for researchers, scientists, and professionals in drug development.

This compound is soluble in water, methanol, ethanol, ethyl acetate, and acetone.[1] It is sensitive to alkaline conditions and air, where it can oxidize and polymerize.[1] Furthermore, some major components in Danshen are thermosensitive and can degrade or transform during heat-based extraction processes.[4]

Part 1: Extraction Protocols

The initial step involves extracting crude phenolic acids, including this compound, from the dried and powdered root of Salvia miltiorrhiza. Several methods have been developed, ranging from conventional solvent extraction to modern assisted techniques that offer improved efficiency and reduced extraction times.

Conventional Extraction Methods

A. Heat Reflux Extraction This is a common and widely used method for extracting phenolic acids.[2]

  • Protocol:

    • Place 100 g of powdered Salvia miltiorrhiza root into a round-bottom flask.

    • Add a solvent such as 70-75% aqueous methanol or 70-80% aqueous ethanol at a solvent-to-solid ratio of 10:1 to 12:1 (v/w).[2][6]

    • Connect the flask to a reflux condenser and heat the mixture to the solvent's boiling point.

    • Maintain reflux for 1-2 hours.[7]

    • Allow the mixture to cool, then filter through cheesecloth or a filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the residue one more time to maximize yield.

    • Combine the filtrates for further processing.

B. Maceration (Room Temperature Soaking) A simpler but more time-consuming method.

  • Protocol:

    • Submerge 100 g of powdered Salvia miltiorrhiza root in an appropriate solvent (e.g., 75% methanol) in a sealed container.

    • Let the mixture stand at room temperature for an extended period, typically 24 hours, with occasional agitation.[8]

    • Filter the mixture to collect the extract.

    • The remaining plant material can be re-macerated for a second extraction.

    • Combine the extracts.

Modern Assisted Extraction Methods

A. Ultrasonic-Assisted Extraction (UAE) UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. It is often considered one of the most effective methods.[2]

  • Protocol:

    • Mix 10 g of powdered Salvia miltiorrhiza with an 80% ethanol solution at a solvent-to-material ratio of 11:1 (mL/g).[6]

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction temperature to approximately 76°C.[6]

    • Apply sonication for a duration of 40 to 73 minutes.[6]

    • For crude polysaccharide extraction containing this compound, optimal conditions reported are an ultrasonic power of 180 W, a temperature of 54°C, and a time of 32 minutes.[2][9]

    • After extraction, filter the solution to remove solid plant material.

B. Microwave-Assisted Extraction (MAE) MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption.[2]

  • Protocol:

    • Place 1 g of powdered Salvia miltiorrhiza in a microwave extraction vessel.

    • Add a suitable solvent, such as water or an ethanol-water mixture.

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave irradiation (power and time will vary based on equipment, e.g., 2 minutes).[8]

    • After the extraction cycle, allow the vessel to cool before opening.

    • Filter the extract to separate the supernatant from the residue. One study noted that a third-round MAE at 100°C yielded the highest content of phenolic acids.[4]

C. Subcritical Water Extraction (SBWE) A green extraction technique that uses water at high temperatures (100-374°C) and pressures to act as a solvent.

  • Protocol:

    • Load powdered Salvia miltiorrhiza into the extraction vessel of a SBWE system.

    • Pump deionized water through the vessel.

    • Heat the system to the target temperature, for instance, between 100°C and 150°C.[10]

    • Maintain the pressure to keep the water in its liquid state.

    • Collect the extract as it exits the system. The extraction efficiency of various compounds is highly dependent on the temperature.[10][11]

Summary of Extraction Parameters
Extraction MethodSolventSolvent:Solid Ratio (mL/g)Temperature (°C)Time/DurationReported Yield/Efficiency
Heat Reflux 70-80% Ethanol11:176°C73 minHigh yield for Salvianolic Acid B & Tanshinone IIA[6]
Heat Reflux 0.5mol/L HCl10:1Reflux Temp.2 hours (x2)This compound yield: 1.8%[12]
Maceration 75% MethanolN/ARoom Temp.24 hoursLower efficiency compared to UAE/MAE[8]
Ultrasonic (UAE) 80% Ethanol11:176°C73 minOptimal for combined yield of key compounds[6]
Ultrasonic (UAE) Water10:154°C32 minOptimal for crude polysaccharides[2][9]
Microwave (MAE) WaterN/A100°C2 minHigh extraction yield (98.9%) in 3 min with CUAE-HIUP variation[8]
Subcritical Water WaterN/A75-150°CN/ATemperature-dependent; enhances extraction of various APIs[10]

Part 2: Isolation and Purification Protocols

After obtaining the crude extract, a multi-step purification process is required to isolate this compound.

Pre-purification Steps
  • Concentration: The combined crude extract is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Defatting: The concentrated aqueous extract is partitioned with a non-polar solvent like chloroform or petroleum ether to remove lipophilic compounds, including tanshinones.[1]

  • Precipitation of Impurities: Ethanol is added to the aqueous solution to a final concentration of 70-80%. This causes the precipitation of proteins, starch, and polysaccharides, which are then removed by centrifugation or filtration.[1]

Chromatographic Purification

A. Macroporous Resin Column Chromatography This is a highly effective method for the initial separation and enrichment of phenolic acids from the pre-purified extract.

  • Protocol:

    • Resin Preparation: Pre-treat a weakly acidic AB-type macroporous resin by soaking it in ethanol and then washing thoroughly with deionized water until the effluent is neutral.

    • Column Packing: Pack the prepared resin into a glass column.

    • Loading: Adjust the pH of the pre-purified extract to 3-4 and load it onto the column at a controlled flow rate.

    • Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

    • Elution: Elute the adsorbed phenolic acids using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%). This compound is typically eluted in the lower to mid-polarity fractions. A weakly alkaline phosphate buffer (pH 8-9) has also been used for elution.[13]

    • Fraction Collection: Collect the eluate in fractions and monitor using Thin Layer Chromatography (TLC) or analytical HPLC to identify this compound-rich fractions.

B. Polyamide Column Chromatography Polyamide resin is effective for further purifying phenolic compounds.

  • Protocol:

    • Combine and concentrate the this compound-rich fractions from the previous step.

    • Load the concentrated sample onto a prepared polyamide column.

    • Elute the column with an appropriate solvent system, such as 45% ethanol.[12]

    • Collect fractions and analyze for the presence and purity of this compound.

    • Combine the pure fractions, remove the ethanol by evaporation, and lyophilize to obtain the final product. A purity of 92.4% has been reported with this method.[12]

C. High-Performance Liquid Chromatography (HPLC) Preparative HPLC is used for the final purification step to achieve high-purity this compound. Analytical HPLC is used for quantification and quality control.

  • Protocol (Analytical HPLC):

    • System: A standard HPLC system with a UV detector.

    • Column: Kromasil C18 column (250 mm × 4.6 mm, 5 μm).[14]

    • Mobile Phase: A mixture of methanol and 0.2% aqueous acetic acid (10:90, v/v).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV detector set at 280 nm.[14][15]

    • Temperature: Room temperature.[14]

Summary of HPLC Parameters
ParameterAnalytical HPLC
Column Type C18 Reversed-Phase (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[14]
Mobile Phase Methanol : 0.2% Acetic Acid (10:90)[14]
Flow Rate 1.0 mL/min[14]
Detection Wavelength 280 nm[14][15]
Column Temperature Room Temperature[14]
Linear Range 0.252 - 1.26 µg[14]
Average Recovery 97.61%[14]

Part 3: Visualized Workflows

The following diagrams illustrate the key experimental processes for the extraction and isolation of this compound.

G General Workflow for this compound Extraction and Isolation raw_material Salvia miltiorrhiza (Dried, Powdered Root) extraction Crude Extraction (e.g., Reflux, UAE, MAE) raw_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Liquid Extract filtration->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration pre_purification Pre-purification (Defatting & Precipitation) concentration->pre_purification column_chroma Column Chromatography (Macroporous Resin / Polyamide) pre_purification->column_chroma hplc Preparative HPLC (Final Purification) column_chroma->hplc final_product High-Purity this compound hplc->final_product

Caption: General workflow for this compound extraction and isolation.

G Protocol: Ultrasonic-Assisted Extraction (UAE) start Start: Powdered S. miltiorrhiza mix Mix with Solvent (e.g., 80% Ethanol, 11:1 ratio) start->mix ultrasound Apply Ultrasonication (e.g., 180W, 54-76°C, 30-70 min) mix->ultrasound cool Cool to Room Temperature ultrasound->cool filter Filter to Separate Extract and Residue cool->filter extract_out Crude this compound Extract filter->extract_out G Protocol: Column Chromatography Purification start Pre-purified Extract (pH adjusted to 3-4) load Load onto Packed Macroporous Resin Column start->load wash Wash with Deionized Water (Remove polar impurities) load->wash elute Elute with Ethanol Gradient (e.g., 30% -> 70% EtOH) wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC / Analytical HPLC) collect->analyze combine Combine this compound-rich Fractions analyze->combine

References

Application Notes and Protocols for HPLC Quantification of Danshensu in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantification of Danshensu (3,4-dihydroxyphenyllactic acid), a major water-soluble active component of Salvia miltiorrhiza (Danshen), in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

This compound is a phenolic acid with significant pharmacological activities, including cardiovascular protection.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioavailability, and drug metabolism studies. This document outlines two validated HPLC methods: one employing UV detection and another using fluorescence detection for enhanced sensitivity.

Method 1: HPLC with UV Detection

This method is a robust and widely used approach for the quantification of this compound in plasma.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 50 µL of an internal standard (IS) solution (e.g., protocatechuic acid, 10.0 µg/mL in water).

  • Add 50 µL of a working solution of this compound for calibration standards and quality control (QC) samples. For blank samples, add 50 µL of water.

  • The mixture is then subjected to liquid-liquid extraction.[1] While several extraction solvents can be used, ethyl acetate is a common choice.

  • The extracted samples are then dried, and the residue is reconstituted in a solution such as methanol–0.1% TFA (1:1).[1]

  • Filter the reconstituted sample through a 0.45 µm membrane filter before injection into the HPLC system.[1]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Zorbax C18 column.[1][2]

  • Mobile Phase: A gradient elution of acetonitrile (A) and 0.05% (v/v) aqueous trifluoroacetic acid (B).[1][2]

    • Initial conditions: 8% A and 92% B for 5 minutes.

    • Linear gradient to 15% A and 85% B at 10 minutes.

    • Linear gradient to 26% A and 74% B at 21 minutes.

  • Flow Rate: 0.8 mL/min.[1][2]

  • Column Temperature: 20°C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 288 nm.[1]

Method Validation Data

The following table summarizes the quantitative performance of the HPLC-UV method as reported in the literature.

ParameterResult
Linearity Range Not explicitly stated, but calibration curves showed r² ≥ 0.99.[1][2]
Correlation Coefficient (r²) ≥ 0.99[1][2]
Precision (RSD) Intra-day and Inter-day RSD < 15%[1][2]
Accuracy 86% - 115%[1][2]
Recovery 80% - 118%[1][2]
Limit of Quantification (LOQ) 0.50 ng/mL[3]

Method 2: HPLC with Fluorescence Detection

This method offers higher sensitivity, making it suitable for studies with low plasma concentrations of this compound.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • Plasma samples are extracted with ethyl acetate.[4]

  • 4-hydroxybenzoic acid is used as the internal standard.[4]

2. Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a fluorescence detector.

  • Column: Reversed-phase column.

  • Mobile Phase: Aqueous phosphate buffer-acetonitrile (93:7, v/v).[4]

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

  • Fluorescence Detection:

    • Excitation: 285 nm[4]

    • Emission: 320 nm[4]

Method Validation Data

The following table summarizes the quantitative performance of the HPLC-fluorescence method.

ParameterResult
Linearity Range 0.125 to 11.3 µg/mL[4]
Regression Coefficient (r) > 0.993[4]
Precision (RSD) Inter-day: 3.4% to 8.6%; Intra-day: < 7.2%[4]
Recovery 96.4%[4]
Limit of Detection (LOD) 0.063 µg/mL[4]
Limit of Quantification (LOQ) 0.125 µg/mL[4]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma using HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->extraction dry_reconstitute Dry & Reconstitute extraction->dry_reconstitute filter Filter (0.45 µm) dry_reconstitute->filter hplc HPLC System filter->hplc Inject Sample column C18 Column hplc->column detection Detection (UV or Fluorescence) column->detection chromatogram Chromatogram Acquisition detection->chromatogram Signal Output quantification Peak Integration & Quantification chromatogram->quantification results Pharmacokinetic Parameters quantification->results

HPLC Quantification Workflow for this compound in Plasma.

Signaling Pathway Context

While this document focuses on the analytical methodology, it is noteworthy that this compound exerts its cardioprotective effects through various mechanisms. These include calcium antagonizing and reducing oxygen free radical generation.[1] Further research into the specific signaling pathways modulated by this compound is ongoing. For the purpose of this application note, a signaling pathway diagram is not included as the primary focus is on the quantification methodology.

Conclusion

The described HPLC methods with either UV or fluorescence detection are suitable for the reliable quantification of this compound in plasma. The choice of method will depend on the required sensitivity and the available instrumentation. Proper method validation is essential to ensure accurate and reproducible results for pharmacokinetic and other related studies.

References

In Vitro Assays to Determine Danshensu Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Danshensu, or 3-(3,4-dihydroxyphenyl)lactic acid, is a primary water-soluble phenolic acid derived from the well-known traditional Chinese medicine Salvia miltiorrhiza (Danshen).[1][2] Possessing a simple catechol structure, this compound is a potent antioxidant and exhibits a wide spectrum of pharmacological activities.[3][4] Extensive in vitro and in vivo studies have demonstrated its significant therapeutic potential, including cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer effects.[5][6][7] This document provides detailed application notes and standardized protocols for a range of in vitro assays designed to characterize and quantify the diverse bioactivities of this compound for research and drug development purposes.

Section 1: Neuroprotective Bioactivity Assays

Application Note: this compound has shown significant promise in protecting neuronal cells from various insults, making it a candidate for treating neurodegenerative diseases and ischemic stroke.[6][8] In vitro models are crucial for elucidating the mechanisms behind this neuroprotection. Commonly used models include inducing oxidative stress with hydrogen peroxide (H₂O₂), mimicking ischemic conditions through oxygen-glucose deprivation (OGD), or using neurotoxins like rotenone to model Parkinson's disease.[6][9][10] Key parameters to assess are cell viability, cytotoxicity, intracellular reactive oxygen species (ROS) levels, and the modulation of apoptosis-related signaling pathways.

Quantitative Data Summary: Neuroprotective Effects of this compound

Assay Type Cell Line Insult/Model This compound Concentration Observed Effect Reference
Cell Viability (MTT) SH-SY5Y 150 µM H₂O₂ 1 µM Significantly increased cell viability [9]
Cytotoxicity (LDH) SH-SY5Y 150 µM H₂O₂ 1 µM Significantly decreased LDH leakage [9]
Cell Viability (MTT) Primary Cortical Neurons Oxygen-Glucose Deprivation (OGD) 10-100 µM Dose-dependently increased cell viability [10]
Cytotoxicity (LDH) Primary Cortical Neurons Oxygen-Glucose Deprivation (OGD) 10-100 µM Dose-dependently decreased LDH release [10]

| ROS Generation | SH-SY5Y | Rotenone | 10-100 µM | Dose-dependently repressed ROS generation |[6] |

Protocol 1.1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) for 2 hours.[9] Include a vehicle control (media only).

  • Induce Injury: Add the injurious stimulus (e.g., 150 µM H₂O₂) to the wells (except for the control group) and incubate for 24 hours.[9]

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Protocol 1.2: Intracellular ROS Measurement (DCFH-DA Assay)

This protocol quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Probe Loading: After the injury incubation period, wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free media to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[12]

  • Wash: Remove the DCFH-DA solution and wash the cells three times with warm PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[13]

G This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Keap1 Keap1 Akt->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE Nrf2->ARE translocates to nucleus & binds Antioxidant_Proteins Antioxidant Proteins (HO-1, GCLC, GCLM) ARE->Antioxidant_Proteins induces transcription Oxidative_Stress Reduced Oxidative Stress & Neuroprotection Antioxidant_Proteins->Oxidative_Stress leads to

Figure 1: this compound neuroprotective signaling pathway.[6]

Section 2: Cardioprotective Bioactivity Assays

Application Note: this compound is widely recognized for its benefits in cardiovascular health, particularly in protecting against myocardial ischemia-reperfusion (I/R) injury and endothelial dysfunction.[14][15] In vitro studies often employ cardiomyocyte cell lines like H9c2 subjected to hypoxia/reoxygenation (H/R) to mimic I/R injury.[16] Assays on human umbilical vein endothelial cells (HUVECs) are used to evaluate this compound's effects on angiogenesis, inflammation, and cell survival under stress conditions like high homocysteine levels.[15][17]

Quantitative Data Summary: Cardioprotective Effects of this compound

Assay Type Cell Line Insult/Model This compound Concentration Observed Effect Reference
Cell Viability (MTT) H9c2 Hypoxia/Reoxygenation (H/R) 35 µM Significantly increased cell viability [16]
Apoptosis H9c2 H/R 10-80 µM Dose-dependently decreased apoptosis [16]
Cytotoxicity (LDH) H9c2 H/R 10-80 µM Dose-dependently reduced LDH activity [16]

| Tube Formation | HUVEC | Homocysteine (5 mM) | 1-100 µg/mL | Protected against disruption of capillary-like structure |[15] |

Protocol 2.1: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.

  • Prepare Matrigel Plate: Thaw Matrigel on ice. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Preparation: Culture HUVECs until confluent. Starve the cells in serum-free medium for 4-6 hours. Harvest cells by trypsinization and resuspend them in a medium containing the desired stimulus (e.g., 5 mM Homocysteine) and various concentrations of this compound.[15]

  • Seeding: Seed 1.5-2.0 x 10⁴ cells onto the surface of the polymerized Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures under an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).

G cluster_Cardio Cardioprotection Workflow (H/R Model) A 1. Seed H9c2 Cardiomyocytes (96-well plate) B 2. Pre-treat with this compound (e.g., 1-80 µM) A->B C 3. Induce Hypoxia (e.g., 1% O₂, 4h) B->C D 4. Reoxygenation (Normal conditions, 2h) C->D E 5. Assess Bioactivity D->E F Cell Viability (MTT) LDH Release Assay Apoptosis (Flow Cytometry) E->F

Figure 2: Experimental workflow for an in vitro cardioprotection assay.

Section 3: Anti-inflammatory Bioactivity Assays

Application Note: Chronic inflammation is a key factor in many diseases, including atherosclerosis and neurodegenerative disorders. This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5][14] A standard in vitro model involves stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS) to induce an inflammatory response.[18] The efficacy of this compound is then determined by measuring the reduction in key inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Quantitative Data Summary: Anti-inflammatory Effects of this compound

Assay Type Cell Line Stimulus This compound Concentration Observed Effect Reference
Cytokine Release (ELISA) RAW 264.7 LPS Not specified Inhibited production of TNF-α, IL-1β, IL-6 [5]
Cytokine Release (ELISA) Bone Marrow Macrophages Pam3CSK4 (TLR2 agonist) 50 µg/mL Significantly inhibited IL-6, IL-12, TNF-α [19]

| MCP-1 Release (ELISA) | RAW 264.7 | LPS (50 ng/mL) | 1.39 mg/mL (IC₅₀) | Dose-dependently suppressed MCP-1 generation |[18] |

Protocol 3.1: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the concentration of specific cytokines released into the cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and incubate for 24 hours.[14]

  • Supernatant Collection: After incubation, centrifuge the plate at 1,000 rpm for 10 minutes. Carefully collect the cell culture supernatant for analysis.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α, IL-1β, or IL-6 according to the manufacturer's instructions for the specific kit being used.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance values to a standard curve generated with recombinant cytokines.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->NFkB inhibits

Figure 3: Anti-inflammatory mechanism of this compound via NF-κB inhibition.[10]

Section 4: Antioxidant Bioactivity Assays (Cell-Free)

Application Note: The antioxidant capacity of this compound is fundamental to many of its other bioactivities. This can be directly measured using cell-free chemical assays that quantify the ability of a compound to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method.[20][21] In this assay, the deep purple DPPH radical is reduced by an antioxidant to a pale yellow hydrazine, and the change in absorbance is measured spectrophotometrically.[22]

Quantitative Data Summary: Radical Scavenging Activity of this compound

Assay Type Radical Scavenging Activity (Compared to Vitamin C) Reference
DPPH Radical Scavenging DPPH• Higher scavenging activity than Vitamin C [4]
ABTS Radical Scavenging ABTS•+ Higher scavenging activity than Vitamin C [4]
Superoxide Anion Scavenging O₂⁻• Higher scavenging activity than Vitamin C [4]

| Hydroxyl Radical Scavenging | HO• | Higher scavenging activity than Vitamin C |[4] |

Protocol 4.1: DPPH Radical Scavenging Assay

This protocol determines the free radical scavenging capacity of this compound.[20][22][23]

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in an amber bottle and in the dark.[21]

    • This compound Stock: Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).

    • Standard: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox.

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of various dilutions of this compound or the standard antioxidant.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[23]

    • Control: Prepare a control well with 100 µL of solvent (methanol/ethanol) and 100 µL of the DPPH solution.

    • Blank: Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of the solvent (to account for sample color).

  • Incubation: Mix gently and incubate the plate at room temperature in the dark for 30 minutes.[20][24]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[21][22]

  • Calculation: Calculate the percentage of scavenging activity using the following formula:

    • Scavenging Activity (%) = [ (A_control - (A_sample - A_blank)) / A_control ] x 100

    • Plot the scavenging percentage against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

G cluster_DPPH DPPH Assay Workflow A 1. Prepare this compound dilutions and DPPH solution (0.1 mM) B 2. Mix this compound + DPPH (in 96-well plate) A->B C 3. Incubate 30 min in the dark B->C D 4. Measure Absorbance at 517 nm C->D E 5. Calculate % Scavenging and IC50 value D->E

Figure 4: General workflow for the DPPH radical scavenging assay.

Section 5: Anti-Cancer Bioactivity Assays

Application Note: this compound has demonstrated anti-tumor activity, not by directly inhibiting cancer cell proliferation, but by targeting key processes in metastasis and angiogenesis.[7] It can inhibit the invasion and migration of cancer cells and suppress the formation of new blood vessels, which are critical for tumor growth and spread.[7] In vitro assays for these activities often use melanoma cells (e.g., B16F10) or endothelial cells (HUVECs). Key mechanisms involve the downregulation of matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF).[7]

Quantitative Data Summary: Anti-Cancer Effects of this compound

Assay Type Cell Line This compound Concentration Observed Effect Reference
Cell Invasion B16F10 Melanoma 0.05, 0.5, 5 µM Significantly inhibited invasion [7]
Cell Migration B16F10 Melanoma 0.5, 5 µM Significantly inhibited migration [7]
Endothelial Migration HUVEC 0.5, 5 µM Suppressed VEGF-induced migration [7]
Tube Formation HUVEC 4, 20 µM Dramatically suppressed tube formation [7]

| Protein Expression | B16F10 Melanoma | 5, 50 µM | Down-regulated MMP-2, MMP-9, and VEGF |[7] |

Protocol 5.1: Cell Invasion Assay (Transwell Chamber)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking metastasis.

  • Chamber Preparation: Rehydrate Transwell inserts (8 µm pore size) with serum-free medium. Coat the top of the membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture B16F10 cells and starve them in serum-free medium for 12-24 hours.

  • Seeding: Resuspend the starved cells in serum-free medium containing various concentrations of this compound. Add 2 x 10⁴ cells to the upper chamber of the Transwell insert.

  • Chemoattractant: Add a complete medium containing 10% FBS to the lower chamber to act as a chemoattractant.

  • Incubation: Incubate for 24 hours at 37°C.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

  • Fix and Stain: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.

  • Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Express the results as a percentage of the control group.

G This compound This compound MMPs MMP-2 & MMP-9 Expression This compound->MMPs inhibits VEGF VEGF Expression This compound->VEGF inhibits Invasion Tumor Cell Invasion & Migration MMPs->Invasion promotes Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis promotes Metastasis Reduced Tumor Metastasis Invasion->Metastasis Angiogenesis->Metastasis

Figure 5: Logical pathway of this compound's anti-tumor activity.[7]

References

Application Note: Spectrophotometric Analysis of Danshensu in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Danshensu (3-(3,4-dihydroxyphenyl)lactic acid or Salvianic acid A) is a primary water-soluble phenolic acid found in the root of Salvia miltiorrhiza (Danshen).[1][2] It is recognized for its significant pharmacological activities, including potent antioxidant and cardiovascular protective effects.[3] Accurate quantification of this compound is critical for the quality control of raw herbal materials and finished Danshen-containing products to ensure their therapeutic efficacy and safety.[4] This application note provides detailed protocols for the spectrophotometric analysis of this compound, outlining both a rapid direct UV screening method and a more specific, highly recommended High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Principle of Analysis

The quantification of this compound relies on its inherent ability to absorb ultraviolet (UV) light. Phenolic compounds, like this compound, exhibit strong absorbance in the UV range due to their aromatic ring structure.

  • Direct UV Spectrophotometry: This technique measures the total absorbance of a solution at a specific wavelength. For this compound, the maximum absorption is observed around 280 nm.[5][6] While this method is rapid and simple, it is non-specific. Other phenolic compounds commonly found in Danshen extracts, such as protocatechuic aldehyde and salvianolic acid B, also absorb light at this wavelength, potentially leading to an overestimation of the this compound content.[5] This method is best suited for rapid screening or for the analysis of highly purified extracts.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the preferred and official method for accurate quantification.[4] HPLC first separates the complex mixture of compounds in the herbal extract based on their physicochemical properties. Each compound then passes through a UV detector, which measures its absorbance. By separating this compound from interfering compounds before quantification, this method provides high specificity and accuracy.[3][7]

Part 1: Sample Preparation and Extraction

Proper extraction is a critical first step to ensure that the target analyte, this compound, is efficiently recovered from the solid herbal matrix. Various methods have been established, each with distinct advantages.

Experimental Protocol: Extraction
  • Material Preparation: Obtain dried roots of Salvia miltiorrhiza. Grind the material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction: Choose one of the following methods:

    • Reflux Extraction (Conventional Method): a. Weigh 1.0 g of the powdered sample into a round-bottom flask. b. Add 50 mL of 70% methanol.[8] c. Heat the mixture in a refluxing bath for 1-2 hours.[8]

    • Ultrasonic-Assisted Extraction (UAE): a. Weigh 1.0 g of the powdered sample into an Erlenmeyer flask. b. Add 50 mL of 70% methanol. c. Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 40-50°C).

    • Microwave-Assisted Extraction (MAE): a. Weigh 1.0 g of the powdered sample into a suitable microwave extraction vessel. b. Add 50 mL of 80% ethanol. c. Irradiate in a microwave extractor for approximately 5-8 minutes at a set power (e.g., 600-800 W) and temperature (e.g., 70°C).[9]

  • Post-Extraction Processing: a. After extraction, allow the mixture to cool to room temperature. b. Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes.[8] c. Decant the supernatant. For HPLC analysis, filter the supernatant through a 0.45 µm syringe filter into a sample vial.

Data Presentation: Comparison of Extraction Methods
MethodTypical SolventTimeKey AdvantagesKey Disadvantages
Reflux Extraction 70-95% Methanol/Ethanol[4]1-2 hoursSimple setup, widely used.Time-consuming, potential for thermal degradation of analytes.[4]
Ultrasonic-Assisted Extraction (UAE) 70-95% Methanol/Ethanol30-45 minsFaster than reflux, improved efficiency.Requires specialized equipment.
Microwave-Assisted Extraction (MAE) 70-95% Methanol/Ethanol5-10 minsVery rapid, reduced solvent usage, high efficiency.[4]Requires specialized microwave extractor.
Supercritical Fluid Extraction (SFE) CO₂ with co-solvent (e.g., ethanol)~60 minsEnvironmentally friendly ("green") solvent.High initial equipment cost, complex operation.[4]

Visualization: Extraction Workflow

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery RawMaterial Danshen Root Grinding Grind to Powder RawMaterial->Grinding Weighing Weigh Sample Grinding->Weighing Solvent Add Solvent (e.g., 70% Methanol) Weighing->Solvent Method Apply Method (Reflux / UAE / MAE) Solvent->Method Cooling Cool to RT Method->Cooling Centrifuge Centrifuge Cooling->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter FinalExtract Final Extract for Analysis Filter->FinalExtract

Caption: Workflow for preparing this compound extract from raw herbal material.

Part 2: Analytical Protocols

Protocol 1: Direct UV Spectrophotometric Quantification (Screening Method)

This protocol provides a rapid estimation of this compound content.

1. Instrumentation and Reagents:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions: a. Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. b. Working Standards: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from approximately 2 µg/mL to 20 µg/mL (e.g., 2, 5, 10, 15, 20 µg/mL) using methanol as the diluent.

3. Sample Analysis: a. Take the filtered herbal extract from Part 1. b. Dilute the extract with methanol to a concentration that is expected to fall within the linear range of the calibration curve. The dilution factor must be recorded accurately. c. Set the spectrophotometer to scan from 400 nm to 200 nm to confirm the maximum absorbance wavelength (λmax), which should be near 280 nm.[5][6] d. Measure the absorbance of the blank (methanol), each working standard, and the diluted sample solution at 280 nm.

4. Data Analysis: a. Plot a calibration curve of absorbance versus the concentration of the working standards. b. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.999. c. Calculate the concentration of this compound in the diluted sample solution using the regression equation. d. Account for the dilution factor to determine the final concentration of this compound in the original extract (e.g., in mg/g of the raw herb).

Protocol 2: HPLC-UV Quantification (Recommended Method)

This protocol is the industry and pharmacopoeial standard for accurate and specific quantification.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • This compound reference standard (≥98% purity).

  • Methanol and Acetonitrile (HPLC grade).

  • Formic acid or Acetic acid (analytical grade).

  • Ultrapure water.

2. Preparation of Standard and Sample Solutions:

  • Prepare standard solutions as described in Protocol 1 (2a-2b).

  • Prepare the sample extract as described in Part 1.

3. Chromatographic Conditions:

  • Set up the HPLC system with the parameters outlined in the table below. These conditions may require optimization depending on the specific column and system used.

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) Example Isocratic: Methanol : 0.2% Acetic Acid (10:90 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm[6]
Injection Volume 10-20 µL
Column Temperature 25-30 °C

4. Data Analysis: a. Inject the standard solutions to establish the retention time for this compound and to generate a calibration curve by plotting peak area versus concentration. b. Perform a linear regression to obtain the equation and R² value (≥ 0.999). c. Inject the sample solution. d. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. e. Calculate the concentration of this compound in the sample using the peak area and the calibration curve. f. Account for the initial sample weight and dilution factors to report the final content.

Part 3: Method Validation and Data Presentation

Any analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters are summarized below.

Data Presentation: Typical Method Validation Parameters
ParameterDirect UV Spectrophotometry (Illustrative)HPLC-UV (Literature-based)Description
Linearity (R²) ≥ 0.999[10]≥ 0.999[6]The ability to elicit results that are directly proportional to the analyte concentration.
Limit of Detection (LOD) ~0.05 µg/mL[11]0.008 - 0.063 µg/mL[6][12]The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) ~0.15 µg/mL[11]0.125 µg/mL[12]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Precision (%RSD) < 2%[10]Intra-day: < 7.2%; Inter-day: < 8.6%[12]The closeness of agreement between a series of measurements from multiple samplings of the same sample.
Accuracy (% Recovery) 98-102%96.4%[12]The closeness of the test results obtained by the method to the true value.
Specificity Low (interference from other phenolics)High (separation from other compounds)The ability to assess unequivocally the analyte in the presence of other components.

Visualization: Analytical Strategy Workflow

AnalyticalWorkflow cluster_uv Method 1: Direct UV (Screening) cluster_hplc Method 2: HPLC-UV (Recommended) start Herbal Extract (from Part 1) uv_dilute Dilute Sample start->uv_dilute hplc_inject Inject Sample start->hplc_inject uv_measure Measure Absorbance at 280 nm uv_dilute->uv_measure uv_calc Calculate Concentration (vs. Standard Curve) uv_measure->uv_calc uv_result Result (Non-Specific) uv_calc->uv_result hplc_sep Chromatographic Separation (C18) hplc_inject->hplc_sep hplc_detect Detect Peak at 280 nm hplc_sep->hplc_detect hplc_calc Calculate Concentration (vs. Standard Curve) hplc_detect->hplc_calc hplc_result Result (Specific & Accurate) hplc_calc->hplc_result

Caption: Comparison of direct UV and HPLC-UV analytical workflows.

Conclusion

This application note provides two distinct protocols for the quantification of this compound in herbal extracts. While direct UV spectrophotometry offers a rapid and simple screening tool, it lacks the specificity required for accurate quality control due to interference from other matrix components. For reliable, accurate, and specific quantification of this compound, the HPLC-UV method is strongly recommended and is the established standard in regulatory and research settings. Proper sample extraction and method validation are paramount to achieving trustworthy and reproducible results.

References

Techniques for Synthesizing Danshensu Derivatives with Improved Stability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Danshensu (3-(3,4-dihydroxyphenyl)lactic acid), a primary water-soluble bioactive compound isolated from Salvia miltiorrhiza (Danshen), exhibits a wide range of pharmacological activities, including potent antioxidant and cardioprotective effects. However, its clinical application is significantly hampered by its poor chemical stability, low lipophilicity, and consequently, limited oral bioavailability. To overcome these limitations, various chemical modification strategies have been developed to synthesize this compound derivatives with enhanced stability and improved pharmacokinetic profiles.

This document provides detailed application notes and protocols for the synthesis and stability assessment of this compound derivatives. The techniques described herein are aimed at providing researchers with the necessary information to produce these more stable and potentially more efficacious compounds for further investigation.

Chemical Modification Strategies for Enhancing this compound Stability

Several key strategies have proven effective in improving the stability of this compound. These modifications are designed to protect the labile functional groups—the catechol moiety and the α-hydroxy carboxylic acid—from degradation, while often simultaneously improving liposolubility.

A general workflow for the synthesis and evaluation of this compound derivatives is outlined below:

Synthesis and Evaluation Workflow This compound This compound Modification Chemical Modification (Esterification, Acetylation, Conjugation) This compound->Modification Select Strategy Derivative This compound Derivative Modification->Derivative Synthesize Purification Purification (Chromatography) Derivative->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stability Stability Assessment (in vitro) Characterization->Stability Bioactivity Bioactivity Screening (in vitro/in vivo) Stability->Bioactivity Select Stable Candidates PI3K_Akt_Nrf2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivatives PI3K PI3K This compound->PI3K Activates ROS Oxidative Stress (e.g., from Ischemia-Reperfusion) Keap1 Keap1 ROS->Keap1 Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Genes->ROS Reduces mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects This compound This compound Derivatives PI3K PI3K This compound->PI3K Activates GrowthFactors Growth Factors GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Application Notes and Protocols for Identifying Danshensu Targets Using Network Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing network pharmacology to identify and validate the molecular targets of Danshensu, a water-soluble active component of Salvia miltiorrhiza (Danshen). This document outlines the typical workflow, from computational prediction to experimental verification, and provides detailed protocols for key methodologies.

Introduction to Network Pharmacology

Network pharmacology is an innovative approach in drug discovery that shifts the paradigm from a "one-target, one-drug" model to a "network-target, multi-component" strategy.[1] This is particularly well-suited for traditional Chinese medicine (TCM) research, where complex mixtures of compounds often act on multiple targets to achieve a therapeutic effect. By constructing and analyzing biological networks, researchers can elucidate the mechanisms of action of compounds like this compound, identify key molecular targets, and discover potential new therapeutic applications.

A typical network pharmacology workflow for this compound target identification involves:

  • Target Prediction: Utilizing various databases to predict potential protein targets of this compound.

  • Network Construction: Building a protein-protein interaction (PPI) network to understand the relationships between the predicted targets.

  • Bioinformatic Analysis: Performing pathway and gene ontology enrichment analysis to identify key biological processes and signaling pathways.

  • Experimental Validation: Verifying the predicted targets and pathways using a range of experimental techniques.

I. Computational Analysis: Target Prediction and Network Construction

This section details the in silico methods used to predict potential targets of this compound and to construct a comprehensive interaction network.

Protocol 1: Prediction of Potential this compound Targets

This protocol describes the use of online databases to identify potential protein targets of this compound based on its chemical structure.

1.1. Obtain this compound Chemical Structure:

  • The chemical structure of this compound (3-(3,4-dihydroxyphenyl)lactic acid) can be obtained from databases such as PubChem (CID: 439435).[2]

1.2. Utilize Target Prediction Servers:

  • PharmMapper: This server identifies potential targets by mapping the pharmacophore features of the query molecule to a database of known pharmacophores.[2][3]
  • Navigate to the PharmMapper server.
  • Upload the 3D structure of this compound in a suitable format (e.g., .mol2).
  • Select the desired target set (e.g., Human Protein Targets only).
  • Set the number of reserved matched targets.
  • Submit the job and await the results, which will provide a list of potential targets ranked by fit score.[2]
  • idTarget: This server also performs reverse docking to predict potential targets.[2][3]
  • Access the idTarget web server.
  • Submit the this compound structure.
  • Select the appropriate parameters for the prediction.
  • Analyze the output list of potential targets.
  • Other Databases: The Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) and SwissADME can also be used to gather information on this compound's potential targets and pharmacokinetic properties.[4]

Table 1: Example of Predicted this compound Targets using PharmMapper

RankPDB IDTarget NameFit ScoreAssociated Disease(s)
11P60Deoxycytidine kinase5.244None
21C1LCongerin-14.679None
31YQTRNase 1 inhibitor4.384None
41PI3Benzoylformate decarboxylase4.374None
51R0ZCystic fibrosis transmembrane conductance regulator4.273None
61O25Thymidylate synthase thyX4.225None
71I522-C-methyl-D-erythritol 4-phosphate cytidylyltransferase4.216None
81XC7Glycogen phosphorylase, muscle form4.194None
93LBIGTPase HRas-Cancer
101P2SGTPase HRas-Cancer

Note: This table is compiled from example data and may not be exhaustive.[2][5]

Protocol 2: Construction of a Protein-Protein Interaction (PPI) Network

This protocol outlines the steps to build and visualize a PPI network of the predicted this compound targets.

2.1. Compile a List of Predicted Targets:

  • Combine the target lists obtained from the different prediction servers.
  • Convert all protein identifiers to a consistent format (e.g., UniProt accession numbers or gene symbols).

2.2. Use the STRING Database to Identify Interactions:

  • Navigate to the STRING database website.
  • Enter the list of predicted target gene symbols into the "Multiple proteins" search box.
  • Select the correct organism (e.g., Homo sapiens).
  • Set a minimum required interaction score (e.g., medium confidence > 0.4) to filter for high-confidence interactions.
  • The database will generate a network of interactions between the query proteins.

2.3. Visualize and Analyze the Network with Cytoscape:

  • Export the interaction data from STRING in a compatible format (e.g., TSV).
  • Import the network file into Cytoscape software.
  • Use the network analysis tools within Cytoscape to calculate network parameters such as degree centrality, betweenness centrality, and closeness centrality to identify key hub proteins.
  • Perform functional enrichment analysis (Gene Ontology and KEGG pathways) using Cytoscape plugins like ClueGO to identify biological processes that are significantly enriched in the network.

II. Experimental Validation

This section provides detailed protocols for the experimental validation of the computationally predicted targets and pathways.

Protocol 3: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]

3.1. Ligand and Protein Preparation:

  • Ligand (this compound):
  • Download the 3D structure of this compound from PubChem.
  • Use software like OpenBabel (within PyRx) to minimize the energy of the ligand and convert it to the required .pdbqt format.[2]
  • Protein Target:
  • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of GTPase HRas can be downloaded with PDB IDs 3LBI or 1P2S.[2]
  • Use a protein preparation tool (e.g., in TCM database@taiwan or AutoDockTools) to remove water molecules, add polar hydrogens, and define the binding site.[2]

3.2. Docking Simulation using AutoDock Vina:

  • Load the prepared ligand and protein files into a docking program like AutoDock Vina (often used via the PyRx interface).[2][3]
  • Define the grid box, which specifies the search space for the docking, ensuring it encompasses the active site of the protein.
  • Run the docking simulation. The program will calculate the binding affinity (in kcal/mol) and generate different binding poses of the ligand in the protein's active site.

3.3. Analysis of Results:

  • Analyze the binding affinity scores; a lower score generally indicates a more stable complex.[2]
  • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds and hydrophobic interactions.

Table 2: Example of Molecular Docking Results for this compound and HRas

PDB IDTarget NameBinding Affinity (kcal/mol)
1P2SGTPase HRas-6.0

Data from a study on the anticancer targets of this compound.[2][5]

Protocol 4: Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of the predicted target genes in response to this compound treatment.

4.1. Cell Culture and Treatment:

  • Culture an appropriate cell line in standard conditions.
  • Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control group.

4.2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the cells using a commercial kit (e.g., TRIzol).
  • Assess RNA quality and quantity using a spectrophotometer.
  • Reverse transcribe the RNA into cDNA using a reverse transcription kit.

4.3. qPCR Reaction:

  • Design or obtain primers for the target genes and a stable reference gene (e.g., GAPDH, ACTB).
  • Prepare the qPCR reaction mixture containing cDNA, primers, and a SYBR Green master mix.
  • Run the qPCR reaction in a real-time PCR machine with appropriate cycling conditions.

4.4. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Table 3: Example of qPCR Primers for this compound Target Validation

Gene NameForward Primer (5'-3')Reverse Primer (5'-3')
PSEN1TGCACCTTTGTCCTACTTCCAGCTCAGGGTTGTCAAGTCTCTG
DRD2GAGCCAACCTGAAGACACCAGCATCCATTCTCCGCCTGTT
APPTCCGAGAGGTGTGCTCTGAACCACATCCGCCGTAAAAGAATG
GAPDHAGGTCGGTGTGAACGGATTTGTCCACCACCCTGTTGCTGTA
Akt1CACAGGTCGCTACTATGCCATGAAGGCAGGACACGGTTCTCAGTAAGC
TP53GTACCGTATGAGCCACCTGAGTCCAGCGTGATGATGGTAAG
c-JunGTCCTCCATAAATGCCTGTTCCGCTGTGCCGTTGCTCCA

Primer sequences are examples from literature and may need to be validated for specific experimental conditions.[6][7]

Protocol 5: Western Blotting

Western blotting is used to detect and quantify the protein levels of the predicted targets and key signaling pathway components.

5.1. Cell/Tissue Lysis and Protein Quantification:

  • Lyse the this compound-treated cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

5.2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5.3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

5.4. Data Analysis:

  • Capture the image of the blot using a chemiluminescence imaging system.
  • Quantify the band intensities using image analysis software (e.g., ImageJ).
  • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Table 4: Example of Antibodies for Western Blot Validation of this compound Targets

Target ProteinPrimary Antibody (Catalog #)Dilution
BAXGB116901:1000
BCL-2PAA778Mu011:1000
CASP366470-2-lg1:1000
Keap160027-1-lg1:1000
Nrf216396-1-ap1:1000
HO-110701-1-ap1:1000
NQO1GB112821:1000
β-actinGB120011:1000

Antibody information is from a study on this compound's effect on doxorubicin-induced cardiotoxicity and may require optimization for different experimental setups.[8]

III. Visualization of Key Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and the overall experimental workflow.

Diagram 1: Experimental Workflow for this compound Target Identification

G cluster_0 Computational Analysis cluster_1 Experimental Validation Target Prediction Target Prediction Network Construction Network Construction Target Prediction->Network Construction Predicted Targets Bioinformatic Analysis Bioinformatic Analysis Network Construction->Bioinformatic Analysis PPI Network Molecular Docking Molecular Docking Bioinformatic Analysis->Molecular Docking Key Targets qPCR qPCR Bioinformatic Analysis->qPCR Key Genes Western Blot Western Blot Bioinformatic Analysis->Western Blot Key Proteins Animal Models Animal Models Bioinformatic Analysis->Animal Models Therapeutic Effect This compound This compound This compound->Target Prediction Input Structure

Caption: A flowchart of the network pharmacology approach to identify this compound targets.

Diagram 2: this compound and the Keap1-Nrf2/NQO1 Signaling Pathway

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inhibits Keap1->Nrf2 Inhibits degradation ARE ARE Nrf2->ARE Translocates to nucleus and binds HO-1, NQO1 HO-1, NQO1, etc. ARE->HO-1, NQO1 Cell Protection Cell Protection HO-1, NQO1->Cell Protection Antioxidant Response

Caption: this compound's regulation of the Keap1-Nrf2 antioxidant pathway.

Diagram 3: this compound and the PI3K/Akt Signaling Pathway

G This compound This compound Akt Akt This compound->Akt Activates Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K PI3K->Akt Phosphorylates Downstream Targets mTOR, GSK-3β, etc. Akt->Downstream Targets Phosphorylates Cell Survival & Growth Cell Survival & Growth Downstream Targets->Cell Survival & Growth

Caption: this compound's activation of the pro-survival PI3K/Akt pathway.

Diagram 4: this compound and the AMPAR-mTOR Signaling Pathway in Neurons

G This compound This compound AMPAR AMPA Receptor This compound->AMPAR Activates Akt Akt AMPAR->Akt ERK ERK AMPAR->ERK mTOR mTOR Akt->mTOR ERK->mTOR BDNF Release BDNF Release mTOR->BDNF Release Promotes Antidepressant Effects Antidepressant Effects BDNF Release->Antidepressant Effects

Caption: this compound's role in the AMPAR-mTOR pathway, relevant to its antidepressant effects.

IV. Conclusion

The integration of network pharmacology with experimental validation provides a powerful framework for elucidating the complex mechanisms of action of natural products like this compound. The protocols and data presented in these application notes offer a roadmap for researchers to identify and verify the molecular targets of this compound, contributing to a deeper understanding of its therapeutic potential and facilitating the development of new drugs.

References

Application Notes and Protocols: Assessing Danshensu's Effect on Cyclooxygenase-2 (COX-2) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for evaluating the effect of Danshensu (DSS), a bioactive compound from Salvia miltiorrhiza, on the activity and expression of Cyclooxygenase-2 (COX-2). The methodologies outlined are applicable for in vitro cell-based assays and direct enzyme activity assessments.

Introduction

This compound has demonstrated significant anti-inflammatory properties.[1] A key mechanism underlying this effect is its ability to modulate the expression and activity of COX-2, a critical enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[2][3] Studies have shown that this compound can suppress COX-2 expression by inhibiting the NF-κB signaling pathway.[2][3][4][5] This document provides standardized protocols to investigate and quantify the inhibitory effects of this compound on COX-2.

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clarity and comparative analysis.

Table 1: Effect of this compound on IL-1β-Induced COX-2 mRNA Expression in Chondrocytes

Treatment GroupThis compound (µM)IL-1β (ng/mL)Relative COX-2 mRNA Expression (Fold Change)
Control001.0
IL-1β010[Insert experimental value]
DSS + IL-1β2.510[Insert experimental value]
DSS + IL-1β5.010[Insert experimental value]
DSS + IL-1β10.010[Insert experimental value]

Table 2: Effect of this compound on IL-1β-Induced COX-2 Protein Expression in Chondrocytes

Treatment GroupThis compound (µM)IL-1β (ng/mL)Relative COX-2 Protein Level (Normalized to β-actin)
Control001.0
IL-1β010[Insert experimental value]
DSS + IL-1β2.510[Insert experimental value]
DSS + IL-1β5.010[Insert experimental value]
DSS + IL-1β10.010[Insert experimental value]

Table 3: Direct Inhibitory Effect of this compound on COX-2 Enzyme Activity

InhibitorConcentrationCOX-2 Activity (% Inhibition)
Vehicle Control-0
This compound[Conc. 1][Insert experimental value]
This compound[Conc. 2][Insert experimental value]
This compound[Conc. 3][Insert experimental value]
Celecoxib (Positive Control)[Conc.][Insert experimental value]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on COX-2 Expression in IL-1β-Stimulated Chondrocytes

This protocol details the investigation of this compound's effect on the expression of COX-2 at both the mRNA and protein levels in an inflammatory cell model.[2][3]

1. Cell Culture and Treatment:

  • Culture primary chondrocytes or a suitable chondrocyte cell line (e.g., C28/I2) in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells in 6-well plates and grow to 80-90% confluency.
  • Pre-treat the cells with varying concentrations of this compound (e.g., 2.5, 5, and 10 µM) for 24 hours.[3]
  • Induce an inflammatory response by treating the cells with 10 ng/mL of recombinant human IL-1β for 2 hours for mRNA analysis or 24 hours for protein analysis.[3] Include a vehicle control group (no this compound, no IL-1β) and an IL-1β only group.

2. Quantitative Real-Time PCR (qRT-PCR) for COX-2 mRNA Expression:

  • Following treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
  • Determine the concentration and purity of the extracted RNA using a spectrophotometer.
  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
  • Perform qRT-PCR using a SYBR Green-based master mix and primers specific for COX-2 and a housekeeping gene (e.g., GAPDH).
  • The relative expression of COX-2 mRNA is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

3. Western Blot Analysis for COX-2 Protein Expression:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
  • Determine the protein concentration of the lysates using a BCA protein assay.
  • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
  • Quantify the band intensities using densitometry software.

Protocol 2: Direct COX-2 Enzyme Activity Assay

This protocol assesses the direct inhibitory effect of this compound on COX-2 enzyme activity. This can be achieved using a commercially available COX activity assay kit or by measuring the production of prostaglandin E2 (PGE2) via ELISA.[6]

1. COX-2 Inhibition Assay using ELISA: [6]

  • Reconstitute purified COX-2 enzyme in a suitable assay buffer.
  • In a microplate, add the COX-2 enzyme, a heme cofactor, and this compound at various concentrations. Include a vehicle control (e.g., water or DMSO) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
  • Incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[6]
  • Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.[6]
  • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at 37°C.
  • Stop the reaction by adding a suitable acid solution.
  • The amount of PGE2 produced, which is proportional to COX-2 activity, is then quantified using a competitive PGE2 ELISA kit according to the manufacturer's protocol.
  • Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the vehicle control.

2. Fluorometric COX Activity Assay: [7][8]

  • Utilize a commercial fluorometric COX activity assay kit (e.g., from Sigma-Aldrich or Abcam).
  • Prepare samples containing cell lysates or purified COX-2 enzyme.
  • To differentiate between COX-1 and COX-2 activity, set up parallel reactions for each sample: one without a specific inhibitor (total COX activity), one with a COX-1 specific inhibitor (e.g., SC-560), and one with a COX-2 specific inhibitor (e.g., Celecoxib).[7]
  • Add the test compound, this compound, to the appropriate wells.
  • Prepare a reaction mix containing the assay buffer, a cofactor, and a probe that fluoresces upon oxidation by the peroxidase activity of COX.
  • Initiate the reaction by adding arachidonic acid.
  • Measure the fluorescence kinetically at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
  • The COX-2 activity is determined by the difference in the rate of fluorescence increase between the sample treated with the COX-1 inhibitor and the sample with no inhibitor. The inhibitory effect of this compound is calculated by comparing the activity in its presence to the vehicle control.

Diagrams

Signaling_Pathway cluster_nucleus Nucleus IL1b IL-1β IL1R IL-1R IL1b->IL1R IKK IKK Complex IL1R->IKK pIkBa p-IκBα IKK->pIkBa Phosphorylation IkBa IκBα NFkB NF-κB (p65/p50) pIkBa->NFkB pNFkB p-NF-κB (p-p65/p50) NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Translocation COX2_gene COX-2 Gene COX2_mRNA COX-2 mRNA COX2_gene->COX2_mRNA Transcription COX2_protein COX-2 Protein COX2_mRNA->COX2_protein Translation This compound This compound This compound->IKK Inhibits pNFkB_n p-NF-κB pNFkB_n->COX2_gene Binds to promoter

Caption: this compound inhibits IL-1β-induced COX-2 expression via the NF-κB pathway.

Experimental_Workflow_Expression cluster_analysis Downstream Analysis start Start: Chondrocyte Culture pretreatment Pre-treatment with this compound (2.5, 5, 10 µM) for 24h start->pretreatment stimulation Stimulation with IL-1β (10 ng/mL) pretreatment->stimulation harvest Cell Harvest stimulation->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qRT_PCR qRT-PCR for COX-2 mRNA rna_extraction->qRT_PCR end End: Data Analysis qRT_PCR->end western_blot Western Blot for COX-2 Protein protein_extraction->western_blot western_blot->end

Caption: Workflow for assessing this compound's effect on COX-2 expression.

Experimental_Workflow_Activity cluster_detection Detection Method start Start: Prepare Reagents incubation Incubate Purified COX-2 with This compound and Cofactors start->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction measurement Measure Product Formation reaction->measurement elisa PGE2 ELISA measurement->elisa fluorometric Fluorometric Assay measurement->fluorometric end End: Calculate % Inhibition elisa->end fluorometric->end

Caption: Workflow for assessing this compound's direct effect on COX-2 activity.

References

Application Notes and Protocols for Pharmacokinetic Studies of Danshensu in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for administering Danshensu (also known as 3,4-dihydroxyphenyllactic acid) to rodents for pharmacokinetic (PK) analysis. The following sections detail the necessary materials, experimental protocols, and data analysis techniques based on established scientific literature.

Overview and Preclinical Data

This compound is a major water-soluble active compound isolated from Salvia miltiorrhiza (Danshen), a herb widely used in traditional medicine for cardiovascular conditions. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development.

Animal Models

The most commonly used rodent model for this compound pharmacokinetic studies is the Sprague-Dawley rat (male, 180–220 g).[1] Mice are also used, particularly for toxicological and pharmacological screening.[2][3]

Summary of Pharmacokinetic Parameters

Pharmacokinetic studies have shown that this compound exhibits linear pharmacokinetics after intravenous administration within a dose range of 15–60 mg/kg.[4][5] However, it has poor oral bioavailability, suggesting it is more suitable for parenteral administration.[4][5] Key pharmacokinetic parameters from studies in rats are summarized below.

Table 1: Pharmacokinetic Parameters of Sodium this compound in Rats

Administration Route Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t½ (h) Absolute Bioavailability (%) Reference(s)
Intravenous (I.V.) 15 - - 12.67 ± 1.40 2.76 ± 0.72 - [4]
30 - - 34.27 ± 2.49 3.00 ± 0.31 - [4]
60 - - 67.70 ± 11.71 2.64 ± 0.44 - [4]
Oral (P.O.) 20 0.69 ± 0.38 0.75 ± 0.21 - 1.25 ± 0.25 14.18 [6]
50 - - - - - [1][7]
180 - 1.40 ± 0.30 47.02 ± 13.91 - 13.72 [4][5]
Intraperitoneal (I.P.) 5, 10, 30 (mice) - - - - - [3]

| | 50, 150, 450 (rats) | - | - | - | - | - |[2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Data are presented as mean ± SD.

Experimental Protocols

This section provides detailed methodologies for the administration of this compound, blood sample collection, and bioanalysis.

Preparation of Dosing Solutions

This compound (sodium salt) should be dissolved in a sterile vehicle.

  • For I.V. and I.P. injection: Dissolve sodium this compound in sterile 0.9% normal saline.[3]

  • For Oral Gavage: Dissolve sodium this compound in purified water.[1]

Prepare fresh on the day of the experiment. The concentration should be calculated based on the dose and the maximum injection volume for the chosen route (see tables below).

Administration Routes

2.2.1. Intravenous (I.V.) Injection Protocol (Rat)

I.V. administration is typically performed via the lateral tail vein.

  • Animal Restraint: Place the rat in a suitable restraint device, allowing the tail to be accessible.[8]

  • Vein Dilation: Warm the tail using a heat lamp (at least 12 inches away for no more than 3 minutes) or by immersing it in warm water (30-35°C) to cause vasodilation and improve vein visibility.[8][9]

  • Injection Site: Wipe the tail with a 70% alcohol pad. The two lateral tail veins are the primary injection sites.[8]

  • Needle and Syringe: Use a 25-27 gauge needle attached to a 1 mL or 3 mL syringe.[9][10]

  • Procedure:

    • Immobilize the tail with the non-dominant hand.

    • Align the needle parallel to the vein with the bevel facing up.[3]

    • Insert the needle at a shallow angle (~30°) into the distal third of the tail.[8]

    • If placement is correct, the vein may blanch, and the solution will flow easily with no resistance. A flash of blood in the needle hub may also be observed.[3][8]

    • Administer the dose as a slow bolus injection (e.g., over 1-2 seconds).[9]

    • Withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[8]

  • Maximum Volume: 5 mL/kg for a bolus injection.[9]

2.2.2. Oral Gavage Protocol (Rat)

Oral gavage ensures a precise dose is delivered directly to the stomach.

  • Gavage Needle Selection: Use a flexible or stainless steel gavage needle with a ball-tip to prevent esophageal injury. For rats 200-300g, a 16-gauge, 3-inch needle is appropriate.[11]

  • Measurement: Measure the length of the gavage tube from the tip of the rat's nose to the last rib (xiphoid process) and mark it to avoid insertion too far.[12][13]

  • Animal Restraint: Restrain the rat firmly, ensuring the head and body are aligned vertically to straighten the esophagus.[5]

  • Procedure:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars).[12]

    • Advance the needle over the tongue towards the back of the throat. The rat should swallow, allowing the tube to pass easily into the esophagus. Do not force the needle. [5][11]

    • Once the tube is inserted to the pre-measured depth, administer the solution slowly over 2-3 seconds.[12]

    • Withdraw the tube gently in the same angle it was inserted.[13]

    • Monitor the animal for any signs of respiratory distress.[14]

  • Maximum Volume: 10 mL/kg.[11][12]

2.2.3. Intraperitoneal (I.P.) Injection Protocol (Rat/Mouse)

  • Animal Restraint: Manually restrain the animal in dorsal recumbency (face up), tilting the head downwards to move abdominal organs cranially.[1][7]

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[1][4]

  • Needle and Syringe: Use a 23-25 gauge needle for rats and a 25-27 gauge needle for mice.[4]

  • Procedure:

    • Wipe the injection site with 70% alcohol.

    • Insert the needle, bevel up, at a 30-45° angle into the abdominal cavity.[7]

    • Gently aspirate to ensure no fluid or intestinal contents are drawn into the syringe.[1]

    • Inject the solution.

    • Withdraw the needle and return the animal to its cage.

  • Maximum Volume: 10 mL/kg.[4]

Blood Sample Collection Protocol (Rat)

Serial blood sampling is required to determine the pharmacokinetic profile.

  • Sampling Site: Common sites include the lateral tail vein, saphenous vein, or via a surgically implanted jugular vein cannula for automated sampling.[2][15] The ophthalmic venous plexus is also used.

  • Collection Schedule:

    • For I.V. Administration: Pre-dose, and at 2, 5, 10, 20, 30, 45, 60, 90, 120, and 180 minutes post-dose.

    • For P.O. Administration: Pre-dose, and at 10, 20, 30, 40, 60, 90, 120, 180, 240, and 300 minutes post-dose.[6]

  • Procedure (Tail Vein):

    • Restrain and warm the rat as described for I.V. injection.

    • Using a needle (e.g., 27G) or lancet, make a small puncture in the lateral tail vein.[2]

    • Collect blood (~100-200 µL) into a heparinized or EDTA-treated microcentrifuge tube.[16]

    • Apply gentle pressure to the puncture site to stop the bleeding.

  • Total Volume: Ensure the total blood volume collected does not exceed the recommended limits for animal welfare (typically 7.5% of total blood volume within a 14-day period).

Plasma Processing and Storage
  • Centrifugation: Immediately after collection, centrifuge the blood samples at 1,000–2,000 x g for 10 minutes in a refrigerated centrifuge to separate the plasma.[17]

  • Plasma Collection: Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene tube without disturbing the buffy coat or red blood cell pellet.[17][18]

  • Storage: Store plasma samples at -80°C until analysis.[19] Avoid repeated freeze-thaw cycles.[17]

Bioanalytical Method: HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for quantifying this compound in plasma.[1][7][20]

Table 2: HPLC Method Parameters for this compound Quantification

Parameter Specification Reference(s)
HPLC System Agilent HPLC system or equivalent [1][7]
Column Agilent Zorbax C18 (or equivalent) [1][7]
Mobile Phase Acetonitrile and 0.05% Trifluoroacetic Acid in water (gradient elution) [1][7][19]
Flow Rate 0.8 mL/min [1][7][19]
Column Temp. 20°C [19]
Detection UV at 288 nm [19]

| Internal Standard | Protocatechuic acid (PA) or similar compound |[21] |

Plasma Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma into a clean microcentrifuge tube.[19]

  • Add 50 µL of the internal standard solution.

  • Vortex to mix.

  • Add a small amount of 10% hydrochloric acid to adjust the pH to ~2.0.[19]

  • Add 600 µL of ethyl acetate (triple the plasma volume).[19]

  • Vortex vigorously for 5 minutes to extract this compound.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the overall workflow for a typical pharmacokinetic study of this compound in rodents.

G A Animal Acclimation (Sprague-Dawley Rats) B Prepare Dosing Solution (this compound in Saline/Water) C Drug Administration (I.V., P.O., or I.P.) B->C Dosing D Serial Blood Sampling (e.g., Tail Vein) C->D E Plasma Processing (Centrifugation) D->E F Sample Preparation (Liquid-Liquid Extraction) E->F G HPLC-UV Analysis F->G H Pharmacokinetic Data Analysis G->H mTOR_Signaling This compound This compound AMPAR AMPAR Activation This compound->AMPAR Akt Akt (Protein Kinase B) AMPAR->Akt p ERK ERK AMPAR->ERK p mTOR mTOR (mammalian Target of Rapamycin) Akt->mTOR p ERK->mTOR p BDNF BDNF Release (Synaptic Plasticity, Antidepressant Effects) mTOR->BDNF

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Danshensu in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the stability of Danshensu in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?

A1: this compound is sensitive to oxidation, especially in aqueous solutions.[1] The color change you are observing is likely due to the formation of oxidation and polymerization products. This process can be accelerated by exposure to air (oxygen), alkaline pH conditions, and light.

Q2: I'm seeing a decrease in the concentration of this compound in my aqueous solution over a short period. What are the primary factors causing this degradation?

A2: The degradation of this compound in aqueous solutions is primarily influenced by several factors:

  • pH: this compound is more stable in acidic to neutral conditions and degrades more rapidly in alkaline solutions.

  • Temperature: As a thermosensitive compound, the degradation rate of this compound increases with higher temperatures.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Light: Exposure to light, particularly UV light, can accelerate degradation.

  • Metal Ions: Trace metal ions can catalyze the oxidation of phenolic compounds like this compound.

Q3: How can I improve the stability of my this compound aqueous solution for short-term storage or during an experiment?

A3: To enhance the stability of your this compound solution, consider the following strategies:

  • pH Adjustment: Maintain the pH of your solution in the acidic to neutral range (ideally pH 4-6).

  • Temperature Control: Store solutions at refrigerated temperatures (2-8°C) and avoid heat.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can help prevent oxidative degradation.

  • Use of Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.

  • Degassing: To minimize dissolved oxygen, you can degas your solvent (e.g., by sparging with nitrogen or argon) before preparing the solution.

  • Light Protection: Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Use of Sodium this compound: The sodium salt form of this compound is known to have improved chemical stability and can be a better alternative for many applications.[1]

Q4: What are the expected degradation products of this compound in an aqueous solution?

A4: Under heating conditions, this compound can degrade into other phenolic acids, such as caffeic acid. Oxidative conditions can lead to the formation of various oxidation and polymerization products. More complex degradation pathways may exist under different stress conditions (e.g., acid/base hydrolysis, photolysis).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution High pH of the aqueous solution.Adjust the pH to a more acidic or neutral range (e.g., pH 4-6) using a suitable buffer.
Elevated storage or experimental temperature.Store stock solutions at 2-8°C and perform experiments at controlled, lower temperatures if possible.
Presence of oxidizing agents or dissolved oxygen.Prepare solutions with degassed solvents. Consider adding an antioxidant (e.g., 0.1% ascorbic acid).
Inconsistent results in bioassays Degradation of this compound during the assay.Prepare fresh solutions immediately before use. If the assay requires prolonged incubation, consider the stability of this compound under the specific assay conditions (pH, temperature) and incorporate stabilizers if necessary.
Precipitate formation in the solution Polymerization of degradation products.This indicates significant degradation. The solution should be discarded. Review and optimize storage and handling procedures to prevent degradation.
Poor solubility at the prepared concentration and pH.Ensure the concentration is within the solubility limits for the chosen solvent and pH. The sodium salt of this compound has better aqueous solubility.
Unexpected peaks in HPLC chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and ensure your HPLC method can resolve them from the parent this compound peak.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • Withdraw samples at specified intervals for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C).

    • Withdraw samples at various time points (e.g., 1, 2, 4, 8 days) for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples from both the exposed and control solutions at appropriate time points for analysis.

3. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

  • Determine the percentage of this compound remaining and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to quantify this compound in the presence of its degradation products.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: A starting concentration of 5-10% B, increasing to 80-90% B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of this compound from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 286 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity (the ability to resolve this compound from degradation products), linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Example Data Table for this compound Degradation Kinetics under Different pH Conditions at a Constant Temperature
pHTime (hours)This compound Concentration (µg/mL)% this compound Remaining
4.0 0100.0100.0
299.599.5
499.199.1
898.298.2
2495.895.8
7.0 0100.0100.0
298.098.0
496.196.1
892.592.5
2485.385.3
9.0 0100.0100.0
285.285.2
472.172.1
855.855.8
2425.425.4
Table 2: Example Data Table for this compound Degradation Kinetics under Different Temperatures at a Constant pH
Temperature (°C)Time (hours)This compound Concentration (µg/mL)% this compound Remaining
4 0100.0100.0
2499.899.8
4899.599.5
7299.299.2
25 0100.0100.0
2495.395.3
4890.890.8
7286.586.5
40 0100.0100.0
2480.180.1
4864.264.2
7251.551.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - % Degradation - Degradation Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Degradation Products This compound This compound caffeic_acid Caffeic Acid This compound->caffeic_acid Heat oxidation_products Oxidation Products This compound->oxidation_products Oxygen, Light, Metal Ions polymers Polymers oxidation_products->polymers Further Oxidation

Caption: Simplified degradation pathways of this compound.

stabilization_strategies cluster_factors Contributing Factors cluster_solutions Stabilization Strategies instability This compound Instability in Aqueous Solution ph High pH instability->ph temp High Temperature instability->temp oxygen Oxygen instability->oxygen light Light Exposure instability->light ph_control pH Control (Acidic) ph->ph_control temp_control Refrigeration temp->temp_control antioxidants Add Antioxidants oxygen->antioxidants light_protection Protect from Light light->light_protection

Caption: Factors contributing to this compound instability and corresponding stabilization strategies.

References

Technical Support Center: Enhancing Oral Bioavailability of Danshensu in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in overcoming the poor oral bioavailability of Danshensu in rat models.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound in rats and why is it so low?

A1: The absolute oral bioavailability of this compound (sodium DL-β-(3, 4-dihydroxyphenyl)lactate) in rats is reported to be low, typically in the range of 11-14%.[1][2][3] This poor bioavailability is primarily attributed to its hydrophilic nature and low membrane permeability, which limits its absorption across the intestinal epithelium.[4]

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: Several strategies have been investigated to enhance the oral absorption of this compound in rat models. The most common approaches include:

  • Use of Permeation Enhancers: Co-administration with absorption enhancers like sodium caprate to transiently open tight junctions between intestinal epithelial cells.

  • Prodrug Approach: Modifying the this compound molecule to create a more lipophilic prodrug (e.g., palmitoyl this compound) that can more easily cross the intestinal membrane and is later converted to the active this compound in the body.

  • Advanced Formulation Technologies: Incorporating this compound into formulations like solid self-microemulsifying drug delivery systems (S-SMEDDS) to improve its dissolution and absorption.[4]

Q3: Are there any safety concerns with using permeation enhancers like sodium caprate?

A3: Yes, while effective, high concentrations of permeation enhancers like sodium caprate can cause transient damage to the intestinal epithelium.[5][6][7][8] It is crucial to carefully select the concentration to balance the enhancement of absorption with potential intestinal toxicity. Studies have shown that misoprostol can help prevent sodium caprate-induced epithelial damage.[5][8]

Q4: How do I choose the most suitable strategy for my research?

A4: The choice of strategy depends on several factors, including your laboratory's capabilities, the specific goals of your study, and the desired formulation characteristics.

  • Permeation enhancers are relatively simple to implement for initial proof-of-concept studies.

  • The prodrug approach can be very effective but requires expertise in chemical synthesis and characterization.

  • S-SMEDDS and other advanced formulations can offer significant improvements but may require specialized equipment and expertise in formulation development and characterization.[9][10][11]

Troubleshooting Guides

Oral Administration (Gavage) in Rats
Problem Possible Causes Troubleshooting Steps
Regurgitation or reflux of the administered dose Improper gavage technique (e.g., incorrect needle placement, rapid administration). The volume administered is too large for the rat's stomach. The formulation is irritating to the gastric mucosa.Review and refine your gavage technique. Ensure the gavage needle is correctly placed in the esophagus and not the trachea. Administer the formulation slowly and gently. Reduce the administration volume. Consider splitting the dose if possible. If the formulation is suspected to be an irritant, consider reformulation with a more benign vehicle.[12][13][14][15][16]
High variability in plasma concentrations between animals Inconsistent dosing volumes. Stress-induced alterations in gastrointestinal motility. Incomplete fasting leading to variable gastric emptying.Ensure accurate calibration of dosing syringes. Handle animals gently to minimize stress. Ensure a consistent and adequate fasting period (typically overnight with free access to water) before dosing.[14][15]
Aspiration of the dose into the lungs, leading to respiratory distress or death Incorrect gavage technique where the needle enters the trachea instead of the esophagus.Immediately stop the procedure if the animal shows signs of distress (e.g., coughing, struggling). Euthanize the animal if severe respiratory distress is observed. Thoroughly review and practice proper gavage technique.[12][13][14][16]
Quantification of this compound in Rat Plasma by HPLC
Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) Column degradation or contamination. Mismatch between sample solvent and mobile phase. pH of the mobile phase is not optimal for the analyte.Flush the column with a strong solvent or replace it if necessary. Dissolve the sample in the mobile phase whenever possible. Adjust the pH of the mobile phase; for acidic compounds like this compound, a lower pH (e.g., with 0.1% formic or trifluoroacetic acid) is often beneficial.[17][18][19][20][21]
Inconsistent retention times Fluctuation in pump flow rate. Changes in mobile phase composition. Temperature variations. Insufficient column equilibration.Check the pump for leaks and ensure a stable flow rate. Prepare fresh mobile phase and ensure proper mixing if using a gradient. Use a column oven to maintain a constant temperature. Ensure the column is adequately equilibrated with the mobile phase before each injection.[17][18][19]
Ghost peaks or baseline noise Contaminated mobile phase, glassware, or injector. Carryover from a previous injection. Detector lamp aging.Use high-purity solvents and thoroughly clean all glassware. Implement a needle wash step in your autosampler method. Replace the detector lamp if its energy output is low.[17][18][19][20][21]
Low recovery during sample preparation (e.g., liquid-liquid extraction) Incorrect pH for extraction. Inefficient extraction solvent. Emulsion formation.Adjust the pH of the plasma sample to ensure this compound is in its non-ionized form for efficient extraction into an organic solvent. Test different extraction solvents to find one with optimal recovery. Centrifuge at a higher speed or for a longer duration to break up emulsions.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats with Different Bioavailability Enhancement Strategies

Formulation/Strategy Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Absolute Bioavailability (%) Reference
Sodium this compound (Oral)180-1.40 ± 0.30-13.72[1][2][3]
Palmitoyl this compound (Prodrug)-1.67 ± 0.11-9.8-fold increase vs. This compound-
This compound with Sodium Caprate---Significantly increased-

Note: Direct comparison of all parameters across studies is challenging due to variations in experimental conditions. This table provides a summary of reported values.

Experimental Protocols

Oral Administration of this compound Formulation in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Fasting: Fast the rats overnight (12-16 hours) before the experiment, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., dissolved in water, co-administered with sodium caprate, or as a prodrug suspension) at the desired concentration.

  • Dosing: Administer the formulation orally using a gavage needle. The volume is typically 1-2 mL.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

Quantification of this compound in Rat Plasma by HPLC-UV
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma, add an internal standard solution.

    • Acidify the plasma with a small volume of acid (e.g., perchloric acid or HCl).

    • Add an extraction solvent (e.g., ethyl acetate), vortex for 1-2 minutes, and centrifuge (e.g., at 10,000 rpm for 10 minutes).

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax C18, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary.

    • Flow Rate: 0.8-1.0 mL/min.

    • Detection Wavelength: Approximately 280 nm.

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve using known concentrations of this compound spiked into blank rat plasma and processed using the same extraction procedure.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis animal_prep Rat Fasting (Overnight) oral_gavage Oral Gavage animal_prep->oral_gavage formulation_prep This compound Formulation Prep formulation_prep->oral_gavage blood_collection Blood Collection (Time Points) oral_gavage->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep hplc_analysis HPLC Analysis plasma_sep->hplc_analysis pk_analysis Pharmacokinetic Analysis hplc_analysis->pk_analysis

Caption: Experimental workflow for pharmacokinetic studies of this compound in rats.

bioavailability_strategies cluster_problem Problem cluster_causes Causes cluster_solutions Solutions poor_bioavailability Poor Oral Bioavailability of this compound hydrophilic Hydrophilic Nature poor_bioavailability->hydrophilic low_permeability Low Membrane Permeability poor_bioavailability->low_permeability formulations Advanced Formulations (e.g., S-SMEDDS) poor_bioavailability->formulations permeation_enhancers Permeation Enhancers (e.g., Sodium Caprate) hydrophilic->permeation_enhancers prodrugs Prodrug Approach (e.g., Palmitoyl this compound) low_permeability->prodrugs

Caption: Strategies to overcome the poor oral bioavailability of this compound.

hplc_troubleshooting cluster_problem HPLC Problem cluster_causes Potential Causes cluster_solutions Troubleshooting hplc_issue Inaccurate Quantification peak_shape Poor Peak Shape hplc_issue->peak_shape retention_time Inconsistent Retention Time hplc_issue->retention_time baseline Baseline Noise hplc_issue->baseline column_check Check/Replace Column peak_shape->column_check mobile_phase_check Optimize Mobile Phase peak_shape->mobile_phase_check retention_time->mobile_phase_check system_check Check System Integrity (Pump, Detector) retention_time->system_check baseline->mobile_phase_check baseline->system_check

Caption: Troubleshooting common HPLC issues for this compound analysis.

References

Optimizing Danshensu Dosage for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Danshensu in in vivo studies, this technical support center provides essential information on dosage optimization, troubleshooting, and experimental design. This compound (3-(3,4-dihydroxyphenyl) lactic acid) is a major water-soluble bioactive component isolated from Salvia miltiorrhiza (Danshen), a traditional Chinese medicine widely used for cardiovascular conditions.[1] Proper dosage is critical for obtaining valid experimental results while ensuring animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: The appropriate starting dose for this compound depends on the research question, the animal model, and the administration route. For initial efficacy studies in rats, intravenous doses have ranged from 15 to 60 mg/kg.[2][3] For subchronic studies in rats, daily intraperitoneal injections of 50, 150, and 450 mg/kg have been used without causing mortality.[1] In mice, intraperitoneal doses of 5, 10, and 30 mg/kg have been effective in antidepressant studies, with 10 mg/kg identified as an optimal dose in one study.[4] For radiosensitization studies in mice, an intraperitoneal dose of 60 mg/kg was found to be effective.[5][6]

Q2: What is the oral bioavailability of this compound?

A2: this compound has poor oral bioavailability. Studies in rats have shown an absolute oral bioavailability of approximately 13.72% to 14.18%.[2][3][7] This is an important consideration when selecting the administration route. Due to its low oral bioavailability, intravenous or intraperitoneal injections are often preferred for in vivo studies to ensure consistent and adequate systemic exposure.[2][3]

Q3: What are the known toxic levels of this compound in animals?

A3: this compound generally exhibits low toxicity at therapeutic doses. In an acute toxicity study in mice, the medial lethal dose (LD50) was 2356.33 mg/kg.[1] The no-observed-adverse-effect level (NOAEL) was 1835 mg/kg, and the lowest-observed-adverse-effect level (LOAEL) was 2000 mg/kg in mice.[1] In rats, intravenous administration up to 1500 mg/kg did not induce signs of toxicity or mortality.[1] A 90-day subchronic toxicity study in rats with daily intraperitoneal injections of up to 450 mg/kg showed no mortality or significant changes in hematological and serum chemistry parameters.[1]

Q4: What are the common administration routes for this compound in vivo?

A4: The most common administration routes for this compound in in vivo studies are intravenous (I.V.) and intraperitoneal (I.P.) injection.[1][2][4][8] Oral gavage (P.O.) is also used, but the dosage needs to be significantly higher to account for the low bioavailability.[2][3] For example, a bioavailability study compared a 30 mg/kg I.V. dose to a 180 mg/kg P.O. dose in rats.[2][3]

Q5: How is this compound metabolized and excreted?

A5: In rats, this compound is primarily metabolized through Phase II reactions, including methylation, sulfation, and acetylation.[2][3] The primary route of excretion is via urine, with about 46.99% of the parent drug excreted within 96 hours after intravenous administration.[2][3] Fecal and biliary excretion are minor routes.[2][3][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of therapeutic effect at previously reported doses. Poor oral absorption if administered orally.Consider switching to an intravenous or intraperitoneal route of administration to improve bioavailability.[2][3] If oral administration is necessary, a higher dose may be required, but this should be carefully evaluated for potential toxicity.
Rapid metabolism and elimination.The elimination half-life of this compound is relatively short (around 2.6-3.0 hours in rats).[3][10] Consider a dosing regimen with more frequent administrations or a continuous infusion to maintain therapeutic plasma concentrations.
Animal model or disease state differences.The efficacy of this compound can be context-dependent. Review the literature for studies using similar models. A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.
Transient writhing response observed after intraperitoneal injection. This has been reported at higher doses (e.g., 450 mg/kg in rats) and is considered a treatment-related finding.[1]If this behavior is observed and is a concern for the study, consider using a lower dose if it is still within the therapeutic window. Ensure the injection volume and technique are appropriate to minimize irritation.
Inconsistent results between animals. Variability in oral absorption.As mentioned, oral bioavailability is low and can be variable. Switching to a parenteral route will likely improve consistency.[2][3]
Improper drug preparation or storage.This compound can be unstable.[11][12] Prepare fresh solutions for each experiment and store them appropriately, protected from light and oxidation.

Quantitative Data Summary

Table 1: Acute Toxicity of this compound in Rodents [1]

Parameter Species Route Value
Medial Lethal Dose (LD50)MouseIntravenous2356.33 mg/kg
No Observed Adverse Effect Level (NOAEL)MouseIntravenous1835 mg/kg
Lowest Observed Adverse Effect Level (LOAEL)MouseIntravenous2000 mg/kg
Maximum Practical Dosage (No Toxicity)RatIntravenous1500 mg/kg

Table 2: Subchronic Toxicity of this compound in Rats (90-day study) [1]

Dose (mg/kg/day) Route Key Findings
50IntraperitonealNo mortality or treatment-related adverse effects.
150IntraperitonealNo mortality or treatment-related adverse effects.
450IntraperitonealNo mortality or significant pathological changes. Transient writhing response observed post-administration.

Table 3: Pharmacokinetic Parameters of Sodium this compound in Rats [2][3][10]

Parameter Intravenous Dose Oral Dose
Dose 15-60 mg/kg180 mg/kg
Bioavailability (F%) N/A13.72%
Elimination Half-life (t1/2) 2.64 - 3.00 hoursNot specified
Time to Peak Concentration (Tmax) N/A1.40 ± 0.30 hours

Experimental Protocols

Protocol 1: Evaluation of Cardioprotective Effects of this compound Against Doxorubicin-Induced Cardiotoxicity

This protocol is based on studies investigating the protective effects of this compound on drug-induced cardiotoxicity.[13][14][15]

  • Animal Model: Male Kunming mice are commonly used.

  • Grouping: Animals are randomly divided into groups: Control, Doxorubicin (DOX) model, DOX + low-dose this compound, and DOX + high-dose this compound.

  • Dosing Regimen:

    • This compound (e.g., 50 and 100 mg/kg) is administered via intraperitoneal injection for a specified number of days as a pretreatment.[14]

    • On a designated day, doxorubicin (e.g., 15 mg/kg) is administered to induce cardiotoxicity.

  • Endpoint Analysis:

    • Cardiac Function: Assessed using echocardiography.

    • Histopathology: Heart tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate tissue damage.

    • Biochemical Markers: Serum levels of cardiac injury markers (e.g., creatine kinase-MB, lactate dehydrogenase) are measured.

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in heart tissue are quantified.

    • Western Blot Analysis: Protein expression of key signaling molecules in pathways like AKT/IKK/NF-κB and Nrf2/HO-1 is determined.[13][15]

Protocol 2: Assessment of Antidepressant-Like Effects of this compound

This protocol is adapted from studies evaluating the neurological effects of this compound.[4]

  • Animal Model: Male C57BL/6 mice are frequently used.

  • Grouping: Animals are divided into groups: Saline control, positive control (e.g., desipramine 20 mg/kg), and this compound (e.g., 5, 10, 30 mg/kg).

  • Dosing Regimen:

    • A single dose of this compound or control substance is administered via intraperitoneal injection 30 minutes before behavioral testing.

  • Behavioral Tests:

    • Forced Swim Test (FST): Mice are placed in a cylinder of water, and the duration of immobility is recorded as an indicator of depressive-like behavior.

    • Open Field Test (OFT): To rule out effects on general locomotor activity, mice are placed in an open arena, and their movement is tracked.

  • Molecular Analysis:

    • Immediately after behavioral tests, brain tissue (specifically the hippocampus) is collected.

    • Western Blot Analysis: Levels of total and phosphorylated proteins in the mTOR signaling pathway (e.g., mTOR, Akt, ERK) and levels of Brain-Derived Neurotrophic Factor (BDNF) are measured to elucidate the mechanism of action.[4]

Signaling Pathways and Experimental Workflows

experimental_workflow_cardioprotection cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Endpoint Analysis animal_model Animal Model (e.g., Mice) grouping Grouping (Control, DOX, DOX+DSS) animal_model->grouping dss_admin This compound (DSS) Pre-treatment (i.p.) grouping->dss_admin dox_admin Doxorubicin (DOX) Induction dss_admin->dox_admin cardiac_function Cardiac Function (Echocardiography) dox_admin->cardiac_function histopathology Histopathology (H&E Staining) dox_admin->histopathology biomarkers Biochemical Markers (Serum) dox_admin->biomarkers western_blot Western Blot (Signaling Pathways) dox_admin->western_blot

Caption: Workflow for in vivo cardiotoxicity studies.

danshensu_akt_nfkb_pathway cluster_nucleus This compound This compound akt AKT This compound->akt Inhibits Phosphorylation ikk IKK akt->ikk Inhibits Phosphorylation ikba IκBα ikk->ikba Inhibits Degradation nfkb NF-κB ikba->nfkb Prevents Nuclear Translocation nucleus Nucleus nfkb->nucleus Translocation inflammation Inflammation Apoptosis nucleus->inflammation Gene Transcription

Caption: this compound's inhibition of the AKT/IKK/NF-κB pathway.[13]

danshensu_pi3k_mtor_pathway This compound This compound pi3k PI3K This compound->pi3k Activates erk ERK This compound->erk Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates neuroprotection Antidepressant Effects Neuroprotection mtor->neuroprotection erk->mtor Activates bdnf BDNF Release erk->bdnf bdnf->neuroprotection

Caption: this compound's activation of the PI3K/Akt/mTOR pathway.[4][11]

References

Preventing oxidation and polymerization of Danshensu during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Danshensu. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous solution of this compound turning brown or dark-colored over time?

A1: The discoloration of your this compound solution is a classic sign of degradation through oxidation and subsequent polymerization. This compound contains a catechol group in its structure, which is highly susceptible to oxidation.[1] When exposed to oxygen (air), light, or alkaline conditions, the catechol moiety oxidizes first to a semiquinone radical and then to a highly reactive o-quinone. These quinone molecules can then polymerize, forming larger, colored compounds that cause the solution to darken.

Q2: What are the primary factors that accelerate the degradation of this compound?

A2: Several environmental factors can significantly accelerate the degradation of this compound. These include:

  • Presence of Oxygen: Direct exposure to atmospheric oxygen is the main driver of oxidation.

  • High pH (Alkaline Conditions): this compound is particularly unstable in alkaline solutions.[2] Stability is greater in acidic to neutral pH.[3]

  • Elevated Temperature: As a thermosensitive compound, heat accelerates the rate of oxidation and other degradation reactions.[4]

  • Light Exposure: Exposure to light, especially UV light, can provide the energy to initiate and promote oxidative reactions.[5][6]

  • Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvent or on glassware can catalyze the oxidation of phenolic compounds like this compound.

Q3: What are the optimal storage conditions for this compound as a solid powder and in a solution?

A3: To maximize shelf-life, this compound and its solutions must be stored under conditions that minimize exposure to the degrading factors mentioned above.

  • Solid Powder: Store this compound powder at -20°C in a tightly sealed container, protected from light and moisture.[2][7]

  • Aqueous Solutions: For short-term storage (days), keep solutions at 2-8°C.[8][9] For long-term storage (weeks to months), it is highly recommended to store aliquots at -20°C or, ideally, -80°C.[2] All solutions should be stored in amber vials or wrapped in foil to protect from light.

Q4: How can I prevent this compound from degrading during my experiments?

A4: To maintain stability during experimental procedures:

  • Use Degassed Solvents: Prepare buffers and solutions with solvents that have been degassed by sonication, sparging with nitrogen or argon, or freeze-pump-thaw cycles to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: When preparing stock solutions or handling this compound for extended periods, work in a glove box or use flasks flushed with nitrogen or argon gas.[10]

  • Control pH: Ensure your buffers are in the acidic to neutral range (pH < 7). HPLC methods often use mobile phases containing small amounts of acid like formic, acetic, or trifluoroacetic acid to ensure stability during analysis.[11][12]

  • Keep it Cold: Perform solution preparations and dilutions on ice whenever possible.

Q5: Are there any chemical stabilizers I can add to my this compound solution?

A5: Yes, adding certain excipients can improve stability:

  • Antioxidants: A small amount of an antioxidant like ascorbic acid (Vitamin C) or sodium metabisulfite can be added to the solution. These agents are preferentially oxidized, thereby "sparing" the this compound.

  • Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers.

Q6: I've heard Sodium this compound is more stable. Should I use it instead?

A6: Yes, Sodium this compound, the sodium salt of this compound, is reported to have higher chemical stability and better bioavailability compared to its free acid form.[9][13][14][15] It is generally preferred for in vivo studies and for applications requiring improved stability in solution.[13][14] While it is more stable, the same handling precautions (protection from light, oxygen, and heat) should still be applied for maximum shelf-life.

Q7: What is the best method for long-term storage of this compound?

A7: Lyophilization (freeze-drying) is the gold standard for long-term preservation of unstable compounds like this compound.[16] This process removes water from the frozen product via sublimation, which significantly reduces chemical and physical degradation.[16][17] The resulting dry powder is much more stable and can be stored for years at -20°C or below.[18] For reconstitution, use a high-purity, degassed solvent. Lyophilization often requires the use of lyoprotectants (e.g., sucrose, trehalose) to protect the molecule during the process and provide an elegant cake structure.[19]

Troubleshooting Guide

This guide provides a quick reference for common issues encountered when working with this compound.

Symptom Possible Cause(s) Recommended Action(s)
Solution turns yellow, brown, or black Oxidation and polymerization1. Discard the solution and prepare a fresh batch. 2. Use degassed solvents and prepare under an inert (N₂) atmosphere.[10] 3. Store new solution protected from light at ≤4°C (short-term) or -20°C (long-term).[2][8]
Precipitate forms in the solution Polymerization of degradation products; Poor solubility1. Confirm the identity of the precipitate. It may be polymerized this compound. 2. Ensure the solvent is appropriate and the concentration is not above its solubility limit. 3. If degradation is suspected, prepare a fresh solution under optimal conditions.
Loss of biological activity in an assay Chemical degradation of this compound1. Quantify the concentration of the active compound in your stock solution using HPLC. 2. Prepare a fresh solution from a reliable source of solid this compound. 3. Include a positive control with a freshly prepared standard in your assay.
Inconsistent HPLC peak areas between runs Degradation in the autosampler; Instability in mobile phase1. Keep autosampler vials cooled (e.g., 4°C). 2. Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid). 3. Prepare fresh standards and samples for each analytical run. Do not let them sit at room temperature.

Data Summary Tables

Table 1: Factors Influencing this compound Stability
FactorEffect on this compoundPrevention Strategy
Oxygen (Air) Promotes rapid oxidation of the catechol group.Prepare and store solutions under an inert atmosphere (N₂ or Ar). Use degassed solvents.[10]
pH Highly unstable in alkaline (pH > 7) conditions. More stable in acidic pH.[3]Maintain solution pH in the acidic to neutral range (ideally pH 3-6).
Temperature High temperatures accelerate degradation rates.[4][5]Store stock solutions frozen (-20°C or -80°C).[2] Keep samples on ice during experiments.
Light UV and ambient light can catalyze oxidation.[5][6]Store solids and solutions in amber containers or wrapped in foil. Minimize light exposure during handling.
Metal Ions (Fe³⁺, Cu²⁺) Catalyze oxidative degradation.Use high-purity water and acid-washed glassware. Add a chelating agent (e.g., EDTA) to buffers.
Table 2: Recommended Storage Conditions for this compound
FormDurationTemperatureAtmosphereLight ProtectionRecommended pH
Solid Powder Long-term (≥4 years)-20°C[2][7][18]Sealed, dry containerAmber vial / DarkN/A
Aqueous Solution Short-term (1-7 days)2-8°C[8][9]Inert gas overlay (N₂)Required (Amber vial)Acidic-Neutral (<7)
Aqueous Solution Long-term (>1 week)-20°C to -80°C[2]Inert gas overlay (N₂), sealedRequired (Amber vial)Acidic-Neutral (<7)
Lyophilized Powder Very long-term (>4 years)≤ -20°CVacuum sealed or N₂ backfillRequired (Amber vial)N/A

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes how to prepare a 10 mM aqueous stock solution of this compound with enhanced stability for in vitro experiments.

Materials:

  • This compound (or Sodium this compound) powder

  • High-purity, sterile water (e.g., WFI or Milli-Q)

  • 0.22 µm sterile syringe filter

  • Sterile, amber-colored storage vials (e.g., cryovials)

  • Nitrogen or Argon gas with a regulator and tubing

Procedure:

  • Degas the Solvent: Take a sufficient volume of high-purity water in a flask. Degas it by sparging with nitrogen gas for at least 20 minutes or by using other standard laboratory methods.

  • Weigh this compound: In a clean, sterile weighing boat, accurately weigh the amount of this compound powder required for your target concentration (M.Wt. ≈ 198.17 g/mol ).

  • Prepare Under Inert Gas: Place your sterile container with the degassed water on a magnetic stirrer in an area where you can maintain a gentle stream of nitrogen gas over the liquid surface. This minimizes oxygen re-entry.

  • Dissolution: Slowly add the weighed this compound powder to the vortex of the stirring water. Stir until fully dissolved. If using the free acid, solubility may be limited; Sodium this compound is more water-soluble.[9]

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter and dispense the solution into the final sterile, amber storage vials. This step should also be performed under a nitrogen blanket if possible.

  • Aliquoting and Storage: Dispense the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Before capping each vial, flush the headspace with nitrogen gas.

  • Store Immediately: Immediately place the aliquots in a -20°C or -80°C freezer for long-term storage.

Diagram 1: this compound Degradation Pathway

G cluster_main This compound Degradation cluster_factors Accelerating Factors This compound This compound (Catechol Structure) semiquinone Semiquinone Radical This compound->semiquinone Oxidation quinone o-Quinone (Highly Reactive) semiquinone->quinone Further Oxidation polymer Brown Polymers (Colored Products) quinone->polymer Polymerization O2 Oxygen (Air) O2->this compound Light Light (UV) Light->this compound High_pH Alkaline pH High_pH->this compound Metals Metal Ions (Fe³⁺) Metals->this compound

Caption: Oxidative degradation pathway of this compound and key accelerating factors.

Protocol 2: HPLC-UV Method for Quantification of this compound

This protocol provides a general reversed-phase HPLC method for quantifying this compound, which can be used to assess the stability and purity of samples.

Instrumentation & Columns:

  • HPLC System: With UV or DAD/PDAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

Reagents:

  • Mobile Phase A: Acetonitrile (HPLC grade).

  • Mobile Phase B: 0.1% Phosphoric Acid or 0.2% Acetic Acid in high-purity water.[20]

  • Standard: High-purity this compound reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in methanol or mobile phase. From this, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: Dilute your this compound sample to fall within the range of the calibration curve. Filter the final dilution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 10-20 µL.[11]

    • Column Temperature: 30°C.[12]

    • Detection Wavelength: 280 nm or 288 nm.[11][12][21]

    • Mobile Phase Gradient (Example): A gradient may be required if other compounds are present. A simple isocratic method can also be used for pure samples. Example: 10% Acetonitrile in 0.2% Acetic Acid.[12]

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared samples.

  • Quantification: Determine the concentration of this compound in your samples by interpolating their peak areas from the linear regression of the calibration curve. A decrease in the main this compound peak area and the appearance of new, earlier-eluting peaks over time indicates degradation.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_conditions Example Conditions start Prepare Stabilized This compound Stock Solution aliquot Aliquot into Different Storage Conditions start->aliquot cond1 Control: 4°C, Air, Light cond2 Condition A: 4°C, N₂, Dark cond3 Condition B: -20°C, N₂, Dark cond4 Condition C: 25°C, Air, Light sample Sample at Time Points (T=0, 24h, 7d, 30d) cond1->sample cond2->sample cond3->sample cond4->sample analyze Analyze by HPLC-UV sample->analyze compare Quantify this compound Peak Area & Compare Degradation Rates analyze->compare end Determine Optimal Storage Conditions compare->end

Caption: Workflow for evaluating the stability of this compound under various conditions.

Diagram 3: Signaling Pathway - this compound's Antioxidant Action

This compound exerts its beneficial biological effects, such as cardioprotection, partly through its potent antioxidant activity, which involves scavenging reactive oxygen species (ROS) and modulating endogenous antioxidant pathways like the Nrf2 signaling pathway.[1][22][23]

Caption: this compound mitigates oxidative stress via direct ROS scavenging and Nrf2 pathway activation.

References

Minimizing experimental artifacts in Danshensu cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Danshensu cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that may arise during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as salvianic acid A, is a water-soluble phenolic acid extracted from the root of Salvia miltiorrhiza (Danshen).[1][2][3] It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][3] In cell-based assays, this compound has been shown to influence several signaling pathways, including mTOR, Keap1-Nrf2, PI3K/Akt, and NF-κB, and can modulate processes such as cell proliferation, apoptosis, and oxidative stress.[1][3][4][5][6]

Q2: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?

For in vitro studies, this compound can be dissolved in various solvents. While it is water-soluble, DMSO is also commonly used.[7][8] The sodium salt of this compound shows good solubility in water (20 mg/mL) and PBS (pH 7.2) at 10 mg/ml.[8] For the non-salt form, solubility in water is around 5 mg/mL, which can be aided by ultrasound.[9] When using DMSO, it is recommended to use fresh, moisture-free DMSO to avoid solubility issues.[7] It is crucial to keep the final concentration of the organic solvent in the cell culture medium at a non-toxic level, typically below 0.5% (v/v).[10]

Q3: Is this compound stable in cell culture medium?

This compound is known to be sensitive to air and alkaline conditions, which can lead to oxidation and polymerization.[2] Its stability can be a concern in cell culture medium, which is typically buffered around pH 7.4. A lipophilic prodrug of this compound was found to be relatively stable in aqueous solutions with a pH range of 5.6 to 7.4.[11] To minimize degradation, it is advisable to prepare fresh this compound solutions for each experiment and add them to the cell culture medium immediately before treating the cells. The sodium salt of this compound is considered to be more stable.[12]

Q4: What are the typical concentration ranges and incubation times for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Studies have reported using concentrations ranging from the micromolar to the millimolar range. For example, in some experiments, concentrations between 50 and 100 μM have been shown to reduce cell migration and invasion, while in others, concentrations up to 2 mM have been used to assess effects on melanin production.[4][13] Incubation times can also vary from a few hours to several days. It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., MTT Assay)

Problem: You are observing unexpectedly high cell viability or inconsistent results when using a tetrazolium-based assay like MTT to assess this compound's cytotoxicity.

Possible Causes and Solutions:

  • Direct Reduction of MTT by this compound: this compound is a potent antioxidant and has reducing properties.[14][15] This can lead to the direct, cell-independent reduction of the MTT reagent to its colored formazan product, resulting in a false-positive signal for cell viability.[16][17]

    • Solution:

      • Perform a cell-free control: Incubate this compound at the concentrations used in your experiment with the MTT reagent in cell-free culture medium. If a color change occurs, it indicates direct reduction.

      • Wash cells before adding MTT: After treating the cells with this compound for the desired time, aspirate the medium and wash the cells with PBS before adding the MTT reagent. This will remove any remaining this compound that could interfere with the assay.[17]

      • Use an alternative cytotoxicity assay: Consider using assays that are not based on cellular reducing potential, such as those that measure membrane integrity (e.g., LDH release assay, trypan blue exclusion, or assays using membrane-impermeant DNA dyes).[18]

  • Incorrect Cell Density: Too low or too high cell density can lead to unreliable results.[19]

    • Solution: Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.

  • Pipetting Errors or Bubbles: Inaccurate pipetting or the presence of bubbles in the wells can affect the absorbance readings.[19]

    • Solution: Ensure careful and consistent pipetting. Check for and remove any bubbles before reading the plate.

Issue 2: Precipitation or Poor Solubility in Cell Culture Medium

Problem: You observe a precipitate in the cell culture medium after adding your this compound stock solution.

Possible Causes and Solutions:

  • Low Solubility of this compound: this compound has limited solubility in aqueous solutions, which can be further affected by the components of the cell culture medium.[11][20]

    • Solution:

      • Use the Sodium Salt: The sodium salt of this compound has improved water solubility.[8]

      • Optimize Solvent and Dilution: Prepare a higher concentration stock solution in an appropriate solvent like DMSO and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells.

      • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

      • Sonication: Brief sonication of the stock solution before dilution may help dissolve any small particles.[9]

Issue 3: High Background or Non-Specific Bands in Western Blot Analysis

Problem: You are having difficulty obtaining clean and specific bands for your target proteins when analyzing cells treated with this compound.

Possible Causes and Solutions:

  • Suboptimal Antibody Concentration: The concentrations of primary and secondary antibodies may not be optimal.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes the specific signal while minimizing background noise.[21]

  • Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding.

    • Solution:

      • Optimize Blocking Agent: While non-fat dry milk is common, 5% Bovine Serum Albumin (BSA) in TBS-T is often recommended, especially when detecting phosphorylated proteins.[22]

      • Increase Blocking Time and Temperature: Extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Insufficient Washing: Residual unbound antibodies can cause high background.

    • Solution: Increase the number and duration of washing steps with TBS-T after primary and secondary antibody incubations.

  • Loading Amount: The amount of protein loaded per lane might be too high, leading to streaking or non-specific bands.

    • Solution: Determine the protein concentration of your lysates and aim to load a consistent and optimal amount, typically 20-30 µg per lane.[23]

Quantitative Data Summary

Table 1: Solubility of this compound and its Sodium Salt

CompoundSolventSolubilityReference
This compoundH₂O5 mg/mL (with sonication)[9]
This compound (sodium salt)H₂O20 mg/mL
This compound (sodium salt)PBS (pH 7.2)10 mg/mL[8]
This compound (sodium salt)DMSO1 mg/mL[8]

Table 2: Reported IC₅₀/EC₅₀ Values for this compound in Various Assays

AssayCell Line/SystemEffectIC₅₀/EC₅₀Reference
Antiviral ActivityACE2-overexpressed HEK-293TInhibition of SARS-CoV-2 S protein-pseudo-typed virus entry0.31 µM[4]
Antiviral ActivityVero-E6Inhibition of SARS-CoV-2 S protein-pseudo-typed virus entry4.97 µM[4]
Antioxidant ActivityDPPH radical scavengingScavenging activity46 ± 2.01 μg/mL[24]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay with this compound

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or its sodium salt)

  • Vehicle control (e.g., sterile water, PBS, or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Cell-Free Control: In parallel, prepare wells with the same concentrations of this compound in medium but without cells to check for direct MTT reduction.

  • MTT Addition:

    • Crucial Step to Avoid Artifacts: After the treatment period, carefully aspirate the medium containing this compound.

    • Wash the cells gently with 100 µL of sterile PBS.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of MTT solution (5 mg/mL) to each well, including the cell-free control wells.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the cell-free control wells from the experimental wells. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of Protein Expression

Materials:

  • Cells treated with this compound and control cells

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA or 5% non-fat dry milk in TBS-T)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween 20 (TBS-T)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Danshensu_Signaling_Pathways cluster_mTOR mTOR Pathway cluster_Nrf2 Keap1-Nrf2 Pathway cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway Danshensu1 This compound AMPAR AMPAR Danshensu1->AMPAR activates Akt_ERK Akt/ERK AMPAR->Akt_ERK activates mTOR mTOR Akt_ERK->mTOR activates BDNF BDNF Release mTOR->BDNF Danshensu2 This compound Keap1 Keap1 Danshensu2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element Nrf2->ARE activates Danshensu3 This compound PI3K PI3K Danshensu3->PI3K activates Akt Akt PI3K->Akt activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Danshensu4 This compound MAOB MAOB Danshensu4->MAOB inhibits NFkB NF-κB MAOB->NFkB activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Key signaling pathways modulated by this compound in various cell-based models.

Troubleshooting_Workflow start Inconsistent/ Unexpected Results q1 Is it a cytotoxicity assay (e.g., MTT)? start->q1 check_direct_reduction Perform cell-free control. Does this compound reduce the reagent? q1->check_direct_reduction Yes q2 Is there visible precipitation in the medium? q1->q2 No a1_yes Yes a1_no No solution1 Wash cells before adding reagent. Use alternative assay (e.g., LDH). check_direct_reduction->solution1 Yes check_direct_reduction->q2 No a2_yes Yes a2_no No solution2 Use sodium salt of this compound. Optimize solvent and dilution. q2->solution2 Yes q3 Are you performing Western blotting? q2->q3 No a3_yes Yes a3_no No solution3 Optimize antibody concentrations. Improve blocking and washing steps. Check protein loading amount. q3->solution3 Yes end Consult further literature or technical support. q3->end No a4_yes Yes a4_no No

Caption: A troubleshooting workflow for common issues in this compound cell-based assays.

References

Danshensu Technical Support Center: Navigating the Challenges of Poor Fat Solubility in Clinical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the clinical application of Danshensu, primarily stemming from its poor fat solubility. Here, you will find practical guidance on experimental design, detailed protocols, and data interpretation to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the clinical application of this compound?

A1: The main obstacle for the clinical use of this compound is its poor lipophilicity, which leads to low oral bioavailability, estimated to be around 13.72% to 14.18% in rats.[1] Additional challenges include its chemical instability, susceptibility to oxidation, and rapid metabolic clearance, all of which hinder its therapeutic development.[2]

Q2: How can I dissolve this compound for my experiments?

A2: The appropriate solvent for this compound depends on the experimental setup:

  • For in vitro cell culture: this compound can be dissolved in 0.9% normal saline or 0.5% ethanol.

  • For in vivo animal studies: Intraperitoneal injections have been successfully administered by diluting this compound in sterile 0.9% normal saline.[3] For oral administration, this compound can be administered in an aqueous solution.

Q3: My this compound solution is precipitating, especially when added to cell culture media. What should I do?

A3: Precipitation of this compound in aqueous solutions or cell culture media can be a common issue. Here are some troubleshooting steps:

  • Check the final solvent concentration: If you are using a stock solution of this compound in a solvent like DMSO, ensure that the final concentration of the solvent in your culture media is not high enough to cause the compound to precipitate out. The aqueous solubility of this compound is the determining factor once it is in the media.[4]

  • pH of the solution: The stability of phenolic compounds like this compound can be pH-dependent. Ensure the pH of your final solution is within a stable range for this compound.

  • Temperature: Temperature shifts can cause components to precipitate out of solution. If you are warming your media, do so gradually and ensure this compound is fully dissolved before adding it to cells.[5]

  • Media components: High concentrations of salts, especially calcium, in the culture media can sometimes contribute to the precipitation of compounds.[5][6]

  • Consider a formulation strategy: If direct dissolution is consistently problematic, consider using a solubility-enhancing formulation, such as a solid dispersion or nanoformulation, for your experiments.

Q4: What are the most effective strategies to improve the bioavailability of this compound?

A4: Several drug delivery systems have been investigated to overcome the poor fat solubility and low bioavailability of this compound. These include:

  • Nanoparticles: Encapsulating this compound in nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can improve its bioavailability.[7][8][9]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can enhance the oral absorption of both hydrophilic and lipophilic compounds.[10][11][12][13][14]

  • Liposomes: These are another nano-carrier option for improving drug delivery.[15][16][17][18][19]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.[20][21][22][23]

  • Intestinal Absorption Enhancers: Co-administration with absorption enhancers like sodium caprate has been shown to increase the permeability of this compound.[1][3][24]

Troubleshooting Guides

Guide 1: In Vitro Experimentation - Ensuring this compound Solubility and Stability
Problem Possible Cause Recommended Solution
Precipitation upon dilution in cell culture medium The compound's solubility limit in the aqueous medium is exceeded. The final concentration of the stock solvent (e.g., DMSO) may be too high.- Determine the maximum tolerated DMSO concentration for your cell line and prepare a more dilute stock solution of this compound. - Gently warm the medium after adding this compound to aid dissolution, but avoid excessive heat. - Consider using a serum-free medium for initial dissolution before adding serum, as proteins can sometimes interact with the compound.
Loss of activity over time in solution This compound is prone to oxidation and degradation, especially in aqueous solutions at certain pH levels and temperatures.- Prepare fresh solutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light. - Consider using a buffer to maintain a stable pH.
Inconsistent experimental results Variability in the preparation of this compound solutions. Incomplete dissolution of the compound.- Standardize your protocol for preparing this compound solutions, including the solvent, concentration, and mixing procedure. - Use a vortex or sonicator to ensure complete dissolution of the stock solution before further dilution. - Filter the final solution through a sterile 0.22 µm filter before adding it to cell cultures.
Guide 2: In Vivo Experimentation - Overcoming Bioavailability Hurdles
Problem Possible Cause Recommended Solution
Low and variable plasma concentrations after oral administration Poor absorption due to low lipophilicity and poor intestinal permeability.[1] First-pass metabolism.- Utilize a bioavailability-enhancing formulation such as PLGA nanoparticles, SMEDDS, or liposomes. - Co-administer with a permeation enhancer like sodium caprate. - Consider alternative routes of administration, such as intraperitoneal or intravenous injection, if oral delivery is not essential for the study's objective.[2][25]
Rapid clearance from circulation Fast metabolism and excretion of this compound.- Employ a sustained-release formulation to prolong the presence of this compound in the systemic circulation. - For mechanistic studies, consider more frequent dosing or continuous infusion to maintain therapeutic concentrations.
Inconsistent therapeutic effects in animal models Variability in absorption and metabolism between individual animals. Inadequate dosage.- Increase the sample size of your animal groups to account for inter-individual variability. - Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease state. - Monitor plasma concentrations of this compound to correlate with therapeutic outcomes.

Data Presentation: Enhancing this compound Bioavailability

The following tables summarize quantitative data on the bioavailability of this compound and the impact of formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter Value Route of Administration
Oral Bioavailability 13.72% - 14.18%Oral
Elimination Half-life (t½) ~2.64 - 3.00 hoursIntravenous

Data compiled from multiple sources.[1]

Table 2: Effect of Formulation Strategies on this compound Permeability and Bioavailability

Formulation/Enhancer Model Key Finding
Sodium Caprate (0.25% w/v) Caco-2 cell monolayerIncreased permeability of this compound.[1]
Sodium Caprate (0.5% w/v) Rat in situ intestinal perfusionApproximately 3-fold enhancement of this compound absorption.[1]
Sodium Caprate (100 mg/kg) In vivo (rats)Increased oral bioavailability to 18.05%.[1]
PLGA Nanoparticles In vitroHigh encapsulation efficiency and sustained release profile.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is adapted from the double emulsion (w/o/w) solvent evaporation method.[7]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane

  • Deionized water

  • Ice bath

  • Ultrasonic probe

  • Mechanical stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Prepare the internal aqueous phase: Dissolve 0.5 g of this compound in 9.1 mL of 1% PVA solution.

  • Prepare the oil phase: Dissolve 0.25 g of PLGA in 5 mL of dichloromethane.

  • Form the primary emulsion (w/o): In an ice bath, add 0.5 mL of the internal aqueous phase to the oil phase while emulsifying with an ultrasonic probe for 1 minute.

  • Form the double emulsion (w/o/w): Add the primary emulsion dropwise to 35 mL of 0.1% PVA aqueous solution (external water phase) under mechanical stirring at 2000 rpm for 15 minutes.

  • Solvent evaporation: Continue stirring the double emulsion at 400 rpm for 4 hours at room temperature to allow for the complete evaporation of dichloromethane.

  • Harvest and wash the nanoparticles: Centrifuge the resulting nanoparticle suspension, discard the supernatant, and wash the pellet with deionized water 3-5 times.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder.

  • Storage: Store the this compound-loaded PLGA nanoparticles at a low temperature.

Protocol 2: Western Blot Analysis of Akt/mTOR Signaling Pathway

This is a general protocol for assessing the phosphorylation status of key proteins in the Akt/mTOR pathway following this compound treatment.

Materials:

  • Cells or tissue lysates treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-Akt) and a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Danshensu_Signaling_Pathway This compound This compound AMPAR AMPAR This compound->AMPAR Akt Akt AMPAR->Akt ERK ERK AMPAR->ERK mTOR mTOR Akt->mTOR ERK->mTOR BDNF BDNF Release mTOR->BDNF Antidepressant_Effects Antidepressant Effects mTOR->Antidepressant_Effects

Caption: AMPAR-Akt/ERK-mTOR signaling pathway activated by this compound.

Danshensu_Experimental_Workflow cluster_formulation Formulation cluster_testing Experimental Testing cluster_analysis Analysis This compound This compound Powder Solubilization Solubilization (e.g., Saline, Ethanol) This compound->Solubilization Nanoformulation Nanoformulation (e.g., PLGA NP, SMEDDS) This compound->Nanoformulation In_Vitro In Vitro Studies (Cell Culture) Solubilization->In_Vitro In_Vivo In Vivo Studies (Animal Models) Nanoformulation->In_Vivo Signaling Signaling Pathway Analysis (Western Blot) In_Vitro->Signaling Bioavailability Bioavailability Assessment (HPLC) In_Vivo->Bioavailability

Caption: General experimental workflow for this compound research.

Troubleshooting_Logic Start Precipitation Observed? Check_Solvent Final Solvent Concentration Too High? Start->Check_Solvent Consider_Formulation Consider Formulation Strategy Start->Consider_Formulation Persistent Issue Adjust_pH Is pH Optimal? Check_Solvent->Adjust_pH No Reduce_Concentration Reduce Solvent Concentration Check_Solvent->Reduce_Concentration Yes Buffer_Solution Use Buffered Solution Adjust_pH->Buffer_Solution No Proceed Proceed with Experiment Adjust_pH->Proceed Yes Reduce_Concentration->Proceed Buffer_Solution->Proceed

Caption: Logical troubleshooting flow for this compound precipitation issues.

References

Technical Support Center: Stabilizing Danshensu in Alkaline Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the degradation of Danshensu (3-(3,4-dihydroxyphenyl)lactic acid) in alkaline environments, a common challenge in experimental and formulation studies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in alkaline conditions?

This compound's instability in alkaline solutions is primarily due to its chemical structure. It contains a catechol group (an ortho-dihydroxybenzene ring) and an α-hydroxy carboxylic acid moiety. The phenolic hydroxyl groups on the catechol ring are susceptible to oxidation, a process that is significantly accelerated at higher pH levels. Under alkaline conditions, these hydroxyl groups are deprotonated, making the molecule more electron-rich and thus more easily oxidized. This oxidation can lead to the formation of highly reactive o-quinones, which can then undergo further reactions like polymerization, causing discoloration (darkening) and loss of biological activity.

Q2: What are the primary degradation products of this compound in an alkaline environment?

While the complete degradation pathway is complex and can yield a mixture of products, the initial and key step is the oxidation of the catechol moiety to form this compound-o-quinone. This highly reactive intermediate can then participate in several subsequent reactions, including:

  • Polymerization: The o-quinone can react with other this compound molecules or itself to form polymeric structures.

  • Further Oxidation and Rearrangement: The o-quinone can undergo further oxidation and intramolecular reactions, leading to a variety of smaller degradation products.

  • Reactions with other nucleophiles: If other nucleophilic species are present in the solution, they can react with the o-quinone intermediate.

Identifying the full spectrum of degradation products typically requires advanced analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Q3: What are the initial signs of this compound degradation in my experiment?

The most common visual indicator of this compound degradation in an alkaline solution is a color change. The solution may turn from colorless or pale yellow to a darker brown or even black. This is due to the formation of polymeric oxidation products. For quantitative assessment, a decrease in the this compound peak area and the appearance of new peaks in an HPLC chromatogram are definitive signs of degradation.

Q4: Can I use the sodium salt of this compound to improve its stability?

Yes, using the sodium salt of this compound (Sodium this compound) is a common and effective strategy to enhance its chemical stability and bioavailability. While the underlying cause of instability in alkaline solutions (the catechol group) remains, the salt form can be more stable in solid form and may dissolve more readily in neutral or slightly acidic solutions before being introduced to an alkaline environment. However, once in an alkaline solution, it will still be susceptible to degradation.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution(s)
Rapid discoloration of the this compound solution upon addition of a base. Oxidation of the catechol group.1. Work at lower temperatures: Oxidation reactions are generally slower at lower temperatures. Consider performing your experiment on ice or in a temperature-controlled environment.2. Deoxygenate your solvents: Oxygen is a key participant in the oxidation process. Purge your buffers and solvents with an inert gas (e.g., nitrogen or argon) before use.3. Add an antioxidant: Co-formulating with an antioxidant like ascorbic acid can help protect this compound from oxidation.
Inconsistent results in bioassays performed in alkaline buffers. Time-dependent degradation of this compound.1. Prepare fresh solutions: Prepare your this compound solutions in alkaline buffer immediately before use.2. Use a stabilized formulation: Consider using one of the stabilization methods outlined in the experimental protocols below (e.g., cyclodextrin inclusion or liposomal encapsulation).3. Monitor stability: If the experiment is lengthy, run a parallel stability study under the same conditions to quantify the extent of degradation over time.
Low recovery of this compound after extraction from an alkaline medium. Degradation during the extraction process.1. Neutralize the sample quickly: Before extraction with an organic solvent, rapidly neutralize the alkaline aqueous sample to a slightly acidic pH to minimize degradation.2. Use an appropriate extraction solvent: Ensure the chosen organic solvent is suitable for this compound and does not promote its degradation.3. Minimize processing time: Perform the extraction steps as quickly as possible.
Precipitation occurs when attempting to make a concentrated alkaline solution of this compound. Polymerization of degradation products.1. Lower the concentration: Work with more dilute solutions of this compound if possible.2. Improve stabilization: Enhance the stability of the solution using the methods described in this guide to prevent the formation of insoluble polymers.

Data Presentation: Efficacy of Stabilization Strategies

The following table summarizes the expected efficacy of different stabilization methods for this compound under alkaline conditions. The data is compiled from various studies and represents typical improvements. Actual results may vary depending on the specific experimental conditions (pH, temperature, time).

Stabilization Method Key Principle Reported Stability Improvement (Example) Considerations
Use of Antioxidants (e.g., Ascorbic Acid) Ascorbic acid is more readily oxidized than this compound, thus sacrificially protecting it.Significant reduction in the rate of degradation. In some studies with phenolic compounds, the presence of ascorbic acid can almost completely inhibit degradation over several hours at moderately alkaline pH.The antioxidant will also be consumed over time. The concentration of the antioxidant needs to be optimized.
Chemical Modification (Prodrugs) Masking the reactive catechol group through chemical modification (e.g., esterification).Palmitoyl this compound, an ester prodrug, shows significantly improved stability in pH 7.4 buffer compared to the parent drug.[1]The prodrug needs to be converted back to the active this compound in the target environment. The synthesis adds an extra step.
Cyclodextrin Inclusion Complexes Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin, protecting it from the aqueous environment.Formation of an inclusion complex can significantly enhance the stability of guest molecules against pH-induced degradation.[2]The stoichiometry of the complex needs to be determined. The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) can influence the stability and solubility.
Liposomal Encapsulation Incorporating this compound into the aqueous core or lipid bilayer of liposomes, isolating it from the bulk alkaline solution.Liposomal encapsulation is a well-established method for protecting sensitive drugs from degradation in harsh environments.[3]The encapsulation efficiency needs to be optimized. The stability of the liposomes themselves under the experimental conditions must be considered.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a general method for quantifying this compound and its degradation over time.

1. Materials:

  • This compound reference standard

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase)

  • Buffer salts for preparing alkaline solutions (e.g., phosphate, borate)

  • Sodium hydroxide and Hydrochloric acid (for pH adjustment)

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase HPLC column

2. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.

  • This compound Stock Solution: Prepare a stock solution of this compound in a slightly acidic solvent (e.g., water with 0.1% phosphoric acid) where it is stable.

  • Alkaline Buffer: Prepare the desired alkaline buffer (e.g., pH 8, 9, 10).

3. Stability Study Procedure:

  • Add a known volume of the this compound stock solution to the alkaline buffer to achieve the desired final concentration.

  • Maintain the solution at a constant temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately neutralize the aliquot with an acid (e.g., phosphoric acid) to stop the degradation.

  • Inject the neutralized sample into the HPLC system.

4. HPLC Analysis:

  • Monitor the chromatogram at the wavelength of maximum absorbance for this compound (typically around 280-286 nm).

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

Protocol 2: Stabilization of this compound with Ascorbic Acid

This protocol describes how to incorporate ascorbic acid as a stabilizer in your experiments.

1. Materials:

  • This compound

  • L-Ascorbic acid

  • Alkaline buffer of desired pH

2. Procedure:

  • Prepare the alkaline buffer and deoxygenate it by bubbling with nitrogen or argon for at least 15-20 minutes.

  • Dissolve ascorbic acid in the deoxygenated buffer to the desired final concentration (a molar excess relative to this compound is recommended, e.g., 2-10 fold).

  • Dissolve this compound in the ascorbic acid-containing alkaline buffer immediately before use.

  • Proceed with your experiment, minimizing exposure to air.

  • For stability assessment, follow the HPLC protocol described above.

Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex

This protocol provides a general method for encapsulating this compound in β-cyclodextrin.

1. Materials:

  • This compound

  • β-Cyclodextrin

  • High-purity water

  • Ethanol

2. Procedure (Co-precipitation Method):

  • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).

  • Dissolve the calculated amount of β-cyclodextrin in water with heating and stirring.

  • Dissolve this compound in a small amount of ethanol.

  • Slowly add the this compound solution to the β-cyclodextrin solution with continuous stirring.

  • Continue stirring the mixture at a constant temperature for several hours to allow for complex formation.

  • Cool the solution slowly to induce precipitation of the inclusion complex.

  • Collect the precipitate by filtration and wash with a small amount of cold water or ethanol to remove any uncomplexed this compound.

  • Dry the resulting powder under vacuum.

3. Characterization:

  • The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The stability of the complex in alkaline solution can be assessed using the HPLC protocol.

Protocol 4: Liposomal Encapsulation of this compound

This protocol outlines a basic thin-film hydration method for encapsulating the hydrophilic this compound.

1. Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (optional, for size homogenization)

2. Procedure:

  • Dissolve the lipids (phospholipids and cholesterol) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least one hour to remove any residual solvent.

  • Hydrate the lipid film with an aqueous solution of this compound in the desired buffer. The hydration should be done at a temperature above the phase transition temperature of the lipids.

  • The mixture is vortexed or sonicated to form multilamellar vesicles (MLVs).

  • (Optional) To obtain unilamellar vesicles of a defined size, the liposome suspension can be extruded through polycarbonate membranes with a specific pore size.

  • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

3. Characterization:

  • Determine the encapsulation efficiency by measuring the concentration of this compound in the liposomes and in the total preparation.

  • Characterize the liposomes for size, polydispersity index, and zeta potential.

  • Assess the stability of the encapsulated this compound in alkaline conditions using the HPLC protocol.

Visualizations

Danshensu_Degradation_Pathway This compound This compound (Catechol structure) O_Quinone This compound-o-quinone (Reactive Intermediate) This compound->O_Quinone Oxidation Alkaline_Conditions Alkaline Conditions (High pH) Oxygen Oxygen Degradation_Products Degradation Products (e.g., Polymers) O_Quinone->Degradation_Products Further reactions

Caption: Alkaline degradation pathway of this compound.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare this compound Stock (acidic/neutral) C Mix this compound and Buffer (t=0) A->C B Prepare Alkaline Buffer (with/without stabilizer) B->C D Incubate at Constant Temp. C->D E Withdraw Aliquots at Time Points (t=x) D->E F Neutralize to Stop Degradation E->F G Analyze by HPLC F->G H Calculate % this compound Remaining G->H

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Optimizing Mobile Phase for Danshensu Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of Danshensu (3-(3,4-dihydroxyphenyl)lactic acid) using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation on a C18 column?

A1: A common starting point for this compound separation on a C18 column is a gradient elution using a mixture of an acidic aqueous phase and an organic modifier. For example, a mobile phase consisting of acetonitrile (A) and water with a small percentage of acid (e.g., 0.1% formic acid) (B) is frequently used. The gradient can start with a low percentage of acetonitrile (e.g., 5-10%) and gradually increase to elute this compound and other components of interest.

Q2: Why is an acidic modifier, such as formic acid or acetic acid, typically added to the mobile phase?

A2: this compound is a phenolic acid. Adding an acid to the mobile phase helps to suppress the ionization of its carboxylic acid and phenolic hydroxyl groups.[1] In its non-ionized form, this compound is less polar and interacts more effectively with the non-polar C18 stationary phase, leading to better retention, improved peak shape (reduced tailing), and enhanced sensitivity.[2]

Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?

A3: Peak tailing for acidic compounds like this compound in RP-HPLC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are common causes and solutions:

  • Insufficiently Acidic Mobile Phase: The pH of the mobile phase may not be low enough to fully suppress the ionization of this compound. Try decreasing the pH by increasing the concentration of the acid modifier (e.g., from 0.1% to 0.2% formic acid).

  • Column Choice: The column may have a high number of accessible, un-endcapped silanol groups. Using a highly end-capped C18 column or a column with a different stationary phase chemistry can mitigate this issue.

  • Metal Chelation: Trace metal ions in the sample or HPLC system can interact with this compound. Adding a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.

Q4: The retention time for my this compound peak is too short, and it's co-eluting with the solvent front or other polar compounds. How can I increase its retention?

A4: To increase the retention time of a polar compound like this compound in RP-HPLC, you need to make the mobile phase more polar. This can be achieved by:

  • Decreasing the percentage of the organic modifier: Reduce the concentration of acetonitrile or methanol in your mobile phase. A 10% decrease in the organic solvent can lead to a significant increase in retention time.

  • Using a less eluotropic organic solvent: If you are using acetonitrile, switching to methanol (which is generally a weaker solvent in RP-HPLC) can increase retention.

  • Ensuring proper pH: As mentioned, a sufficiently low pH will keep this compound in its less polar, non-ionized form, which increases retention.

Q5: My resolution between this compound and another closely eluting peak is poor. What are my options for improving it?

A5: Improving resolution requires optimizing selectivity, efficiency, or retention. Here are some strategies:

  • Adjust the mobile phase composition: Fine-tuning the ratio of organic modifier to the aqueous phase can alter the selectivity between the two peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can significantly impact selectivity due to different solvent properties.

  • Modify the pH of the mobile phase: A small change in pH can alter the ionization state of one or both compounds differently, leading to changes in retention and potentially improved separation.

  • Optimize the gradient slope: If using a gradient, a shallower gradient around the elution time of the peaks of interest can improve resolution.

  • Change the column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a longer column with a smaller particle size can provide higher efficiency and better resolution.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
No Peak or Very Small Peak for this compound - Incorrect mobile phase composition (too strong) - Detector wavelength not optimal - Sample degradation - Column blockage- Decrease the initial percentage of the organic modifier. - Check the UV spectrum of this compound and set the detector to its maximum absorbance wavelength (around 280 nm). - Ensure sample stability and proper storage. - Check system pressure and troubleshoot for blockages.
Broad this compound Peak - High injection volume or sample concentration - Sample solvent incompatible with the mobile phase - Column deterioration - Extra-column band broadening- Reduce injection volume or dilute the sample. - Dissolve the sample in the initial mobile phase. - Replace the column. - Use shorter, narrower tubing and ensure all connections are secure.
Splitting this compound Peak - Mobile phase pH is too close to the pKa of this compound - Column void or contamination - Co-elution with an impurity- Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound. - Flush the column or replace it if a void has formed. - Modify the mobile phase composition or gradient to improve separation from the impurity.
Drifting Retention Times - Inadequate column equilibration - Mobile phase composition changing over time (evaporation of volatile components) - Column temperature fluctuations - Leak in the system- Ensure the column is fully equilibrated with the initial mobile phase before each injection. - Keep mobile phase reservoirs capped and prepare fresh mobile phase daily. - Use a column oven to maintain a constant temperature. - Check for leaks in fittings and pump seals.

Data Presentation

The following tables provide illustrative data on how changes in mobile phase composition can affect the key chromatographic parameters for this compound.

Table 1: Effect of Acetonitrile Concentration on Retention Time of this compound

% Acetonitrile in Mobile PhaseRetention Time (min)
20%12.5
25%8.2
30%5.1
35%3.5
Illustrative data based on general RP-HPLC principles. The aqueous phase contains 0.1% formic acid.

Table 2: Influence of Mobile Phase pH on Peak Asymmetry of this compound

Mobile Phase pHPeak Asymmetry Factor (As)
4.51.8
3.51.4
2.51.1
Illustrative data. A lower As value indicates a more symmetrical peak.

Table 3: Comparison of Different Acidic Modifiers on this compound Separation

Acidic Modifier (0.1%)Retention Time (min)Peak Asymmetry (As)Resolution from Impurity
Acetic Acid6.81.31.6
Formic Acid7.21.11.8
Phosphoric Acid7.51.21.7
Illustrative data under isocratic conditions with 28% acetonitrile.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound Separation

This protocol outlines a systematic approach to developing an optimized mobile phase for the separation of this compound from other components in a sample matrix.

1. Initial Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Initial Gradient: 5% B to 95% B in 30 minutes

2. Optimization of Organic Modifier Concentration:

  • Run a series of isocratic separations with varying percentages of acetonitrile (e.g., 20%, 25%, 30%, 35%).

  • Record the retention time, peak width, and peak asymmetry for this compound at each concentration.

  • Select the isocratic concentration that provides a retention time between 5 and 15 minutes with good peak shape, or use this information to design a more optimal gradient.

3. Optimization of Acidic Modifier:

  • Prepare mobile phases with different acidic modifiers (e.g., 0.1% formic acid, 0.1% acetic acid, 0.025% phosphoric acid).[3]

  • Run the separation using the optimized organic modifier concentration from the previous step.

  • Compare the peak shape (asymmetry) and retention time of this compound. Select the modifier that provides the most symmetrical peak and adequate retention.

4. Gradient Optimization (if required):

  • Based on the initial gradient run and isocratic scouting, design a gradient that provides sufficient separation of this compound from other components.

  • A typical optimization involves adjusting the initial and final percentages of the organic modifier and the slope of the gradient. A shallower gradient around the elution time of this compound will improve resolution.

5. Final Method Validation:

  • Once the optimal mobile phase and gradient conditions are established, perform a method validation according to relevant guidelines (e.g., ICH) to assess linearity, accuracy, precision, and robustness.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Analysis A Define Analytical Goal B Prepare Standard & Sample Solutions A->B C Select Column & Initial Conditions B->C D Optimize Organic Solvent % C->D Isocratic/Gradient Scouting E Optimize Aqueous Phase pH/Modifier D->E Fine-tune Selectivity F Optimize Gradient Program E->F Improve Resolution G System Suitability Test F->G H Method Validation G->H Assess Performance I Routine Analysis H->I

Caption: Workflow for HPLC Method Development.

Troubleshooting_Logic cluster_retention Retention Time cluster_shape Peak Shape cluster_resolution Resolution Start Chromatographic Issue Identified RT_Problem Incorrect Retention Time? Start->RT_Problem Shape_Problem Poor Peak Shape? Start->Shape_Problem Res_Problem Poor Resolution? Start->Res_Problem RT_TooShort Too Short: Decrease Organic % RT_Problem->RT_TooShort Yes RT_TooLong Too Long: Increase Organic % RT_Problem->RT_TooLong Yes RT_Drift Drifting: Check Equilibration, Temp, Leaks RT_Problem->RT_Drift Yes Tailing Tailing: Lower pH / Increase Acid % Shape_Problem->Tailing Yes Fronting Fronting: Check Sample Solvent/Overload Shape_Problem->Fronting Yes Broad Broad: Check for Overload/Column Health Shape_Problem->Broad Yes Res_Selectivity Adjust Organic %, pH, or Solvent Type Res_Problem->Res_Selectivity Yes Res_Efficiency Use Longer/Smaller Particle Column Res_Selectivity->Res_Efficiency If needed

Caption: Troubleshooting Logic for HPLC Analysis.

References

Dealing with potential herb-drug interactions of Danshensu with warfarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential herb-drug interactions between Danshensu, a key water-soluble component of Danshen (Salvia miltiorrhiza), and the anticoagulant drug warfarin.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when co-administering Danshen or its components like this compound with warfarin?

The primary concern is the potential for an enhanced anticoagulant effect of warfarin, which can lead to an increased risk of bleeding.[1][2][3] This interaction has been observed in case reports of patients on chronic warfarin therapy who also consumed Danshen, resulting in significant over-anticoagulation.[1][2]

Q2: What are the known mechanisms behind the Danshen-warfarin interaction?

The interaction is complex and involves both pharmacokinetic and pharmacodynamic mechanisms:

  • Pharmacokinetic Interactions: Danshen and its constituents can alter the absorption, distribution, metabolism, and elimination of warfarin.[1][4][5]

    • Metabolism: The lipid-soluble components of Danshen, known as tanshinones, have been shown to inhibit key cytochrome P450 (CYP) enzymes responsible for warfarin metabolism, particularly CYP2C9, CYP1A2, and CYP3A4.[6][7][8] Inhibition of these enzymes can lead to higher plasma concentrations of warfarin and an exaggerated anticoagulant effect.[5][6] It is important to note that aqueous extracts of Danshen, which would contain this compound, have shown little to no effect on warfarin hydroxylation in some studies.[6]

    • Absorption and Bioavailability: Some studies in rats have suggested that Danshen can increase the initial bioavailability of warfarin.[4]

    • Protein Binding: Constituents of Danshen may displace warfarin from its binding sites on plasma proteins, increasing the concentration of free, active warfarin in the bloodstream.[7][9]

  • Pharmacodynamic Interactions: Danshen itself possesses anticoagulant and antiplatelet properties that can be additive or synergistic with warfarin's effects.[1][2] These properties include:

    • Inhibition of platelet aggregation.[1][2]

    • Interference with the extrinsic blood coagulation pathway.[1][2]

    • Antithrombin III-like activity.[1]

    • Promotion of fibrinolytic activity.[1][2]

Q3: Are there conflicting findings regarding the Danshen-warfarin interaction?

Yes, some studies have reported inconsistent results. For instance, while many studies show that Danshen potentiates warfarin's effects, others have reported a decrease in warfarin's systemic exposure when co-administered with a Danshen-Gegen formula.[2][10] These discrepancies may be attributed to the different preparations of Danshen used (e.g., whole herb, aqueous extract, lipid-soluble extract), the specific constituents present in those preparations, and the experimental models employed.

Q4: What is the specific role of this compound in the interaction with warfarin?

While much of the research has focused on the lipid-soluble tanshinones and their inhibition of CYP enzymes, this compound is a major water-soluble active component of Danshen.[2] Some in-vitro studies suggest that aqueous extracts of Danshen (which contain this compound) have minimal effect on warfarin hydroxylation.[6] However, when co-administered with warfarin, the systemic exposure of this compound itself has been observed to increase significantly.[11] Further research is needed to fully elucidate the direct role of purified this compound in warfarin interactions.

Troubleshooting Guides for Experimental Studies

Issue 1: Inconsistent results in pharmacokinetic studies.
  • Potential Cause: Variability in the composition of the Danshen extract used.

    • Troubleshooting:

      • Ensure rigorous standardization and quality control of the this compound or Danshen extract. Clearly characterize the chemical profile of the extract, quantifying the content of this compound and other major components like salvianolic acid B and tanshinones.

      • Specify the type of extract used (e.g., aqueous, ethanolic, purified this compound) in your experimental records, as this significantly impacts the constituent profile and, consequently, the nature of the interaction.

  • Potential Cause: Differences in the experimental model (in vitro vs. in vivo, animal species).

    • Troubleshooting:

      • When extrapolating from in vitro data (e.g., liver microsomes), be aware that these systems do not account for absorption, distribution, and other complex physiological processes.[12]

      • Recognize that metabolic pathways can differ between animal species and humans. For example, warfarin is metabolized by different CYP isoforms in rats compared to humans.[8]

Issue 2: Difficulty in differentiating between pharmacokinetic and pharmacodynamic interactions.
  • Potential Cause: The multifaceted nature of Danshen's biological activity.

    • Troubleshooting:

      • Design experiments to isolate and evaluate each type of interaction. For instance, conduct in vitro metabolism studies using liver microsomes to specifically assess pharmacokinetic interactions related to enzyme inhibition.

      • To assess pharmacodynamic interactions, evaluate the intrinsic anticoagulant and antiplatelet effects of this compound alone in relevant in vitro (e.g., platelet aggregation assays) and in vivo models.

Issue 3: Unexpected pharmacodynamic results (e.g., changes in prothrombin time).
  • Potential Cause: The timing of sample collection and the half-life of the substances.

    • Troubleshooting:

      • Design a comprehensive time-course study to capture the peak effects and duration of action of both this compound and warfarin.

      • Measure both pharmacokinetic parameters (plasma concentrations of warfarin and this compound) and pharmacodynamic markers (prothrombin time, INR) at multiple time points.

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies on the interaction between Danshen and warfarin.

ParameterAnimal ModelDanshen TreatmentWarfarin TreatmentKey FindingsReference
Pharmacokinetics
Warfarin CmaxRatsDanshen extract (intraperitoneal)Single oral doseSignificantly increased
Warfarin TmaxRatsDanshen extract (intraperitoneal)Single oral doseSignificantly increased[4]
Warfarin T1/2RatsDanshen extract (intraperitoneal)Single oral doseSignificantly decreased[4]
Warfarin VdRatsDanshen extract (intraperitoneal)Single oral doseSignificantly decreased[4]
R- and S-warfarin AUCRatsDanshen extract (oral)Single oral doseIncreased[5]
R- and S-warfarin ClearanceRatsDanshen extract (oral)Single oral doseDecreased[1][5]
Steady-state plasma warfarin concentrationRatsDanshen extract (oral)0.2 mg/kg/day for 5 daysIncreased by 23%[6]
Pharmacodynamics
Prothrombin Time (PT)RatsDanshen extract (intraperitoneal)Single oral doseSignificantly increased in the first two days post-warfarin[4]
Prothrombin Time (PT)RatsDanshen extract (oral)Steady-state warfarinProlonged[5]

Key Experimental Protocols

In Vivo Pharmacokinetic and Pharmacodynamic Interaction Study in Rats
  • Objective: To determine the effect of this compound on the pharmacokinetics and pharmacodynamics of warfarin in a rat model.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats.

    • Groups:

      • Control group: Warfarin only.

      • Treatment group: this compound + Warfarin.

    • Dosing:

      • Single-dose study: Administer a single oral dose of warfarin. For the treatment group, pre-treat with this compound orally for a specified period (e.g., 3 days) before administering warfarin.[4][5]

      • Steady-state study: Administer a daily oral dose of warfarin to achieve steady-state concentrations. Then, co-administer this compound for a defined period (e.g., 3 days) while continuing warfarin administration.[5]

    • Sample Collection: Collect blood samples at various time points post-warfarin administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

    • Pharmacokinetic Analysis:

      • Separate plasma and analyze warfarin concentrations using a validated HPLC method.[4]

      • Calculate pharmacokinetic parameters: Cmax, Tmax, AUC, t1/2, clearance, and Vd.

    • Pharmacodynamic Analysis:

      • Measure prothrombin time (PT) and/or International Normalized Ratio (INR) from plasma samples.[4][5]

In Vitro Warfarin Metabolism Study using Liver Microsomes
  • Objective: To investigate the inhibitory effect of this compound on the CYP-mediated metabolism of warfarin.

  • Methodology:

    • System: Rat or human liver microsomes.

    • Substrate: Warfarin.

    • Inhibitor: this compound (at various concentrations).

    • Procedure:

      • Incubate liver microsomes with warfarin in the presence and absence of this compound.

      • Include necessary cofactors such as NADPH.

      • After a specified incubation time, stop the reaction.

    • Analysis:

      • Analyze the formation of warfarin metabolites (e.g., 4'-, 6-, and 7-hydroxywarfarin) using a validated LC-MS/MS method.[6]

      • Determine the IC50 value of this compound for the inhibition of warfarin metabolism.

Visualizations

Warfarin_Metabolism_and_Danshen_Interaction cluster_Warfarin Warfarin Metabolism cluster_Danshen Danshen Components cluster_Coagulation Coagulation Cascade Warfarin Warfarin (S- and R-enantiomers) Metabolites Inactive Metabolites Warfarin->Metabolites CYP2C9, CYP1A2, CYP3A4 VKORC1 VKORC1 Warfarin->VKORC1 Inhibition This compound This compound (Water-soluble) ClottingFactors Active Clotting Factors This compound->ClottingFactors Potential Synergistic Anticoagulant Effect Tanshinones Tanshinones (Lipid-soluble) Tanshinones->Metabolites Inhibition VKORC1->ClottingFactors Activation

Caption: Potential interaction pathways of Danshen components with warfarin's metabolism and the coagulation cascade.

Experimental_Workflow cluster_InVivo In Vivo Study (Rat Model) cluster_InVitro In Vitro Study (Metabolism) Animal_Model Sprague-Dawley Rats Dosing_Regimen Warfarin ± this compound Administration (Single Dose or Steady State) Animal_Model->Dosing_Regimen Blood_Sampling Serial Blood Sampling Dosing_Regimen->Blood_Sampling PK_Analysis Pharmacokinetic Analysis (HPLC) (Cmax, Tmax, AUC, t1/2) Blood_Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (PT, INR) Blood_Sampling->PD_Analysis IC50_Determination Determine IC50 of this compound Microsomes Human/Rat Liver Microsomes Incubation Incubation with Warfarin ± this compound Microsomes->Incubation Metabolite_Quantification LC-MS/MS Analysis of Warfarin Metabolites Incubation->Metabolite_Quantification Metabolite_Quantification->IC50_Determination

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Danshensu Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Danshensu and its derivatives. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to help you overcome common challenges and enhance the therapeutic efficacy of these promising compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound derivatives, presented in a question-and-answer format.

Issue 1: Poor Bioavailability and Stability of this compound

  • Question: I am working with this compound, but I am observing low efficacy in my in vivo models. What could be the reason?

  • Answer: this compound inherently suffers from several limitations that can impact its therapeutic potential. These include poor lipophilicity, chemical instability due to its o-phenol hydroxyl and α-hydroxy carboxylic acid structures, a tendency to oxidize, and consequently, low oral bioavailability and difficulty crossing the blood-brain barrier.[1][2][3] These factors often lead to reduced efficacy in vivo.

  • Troubleshooting:

    • Structural Modification: Consider synthesizing or obtaining this compound derivatives. Modifications such as esterification can improve lipophilicity and stability. For instance, the derivative ADTM, synthesized by conjugating tetramethylpyrazine (TMP) to this compound, has shown enhanced stability and cardioprotective activity.[4] Another example is palmitoyl this compound (PDSS), an ester prodrug, which demonstrated a 9.8-fold increase in AUC and a 2.2-fold longer half-life in rats compared to this compound.[5]

    • Prodrug Strategy: Developing a prodrug of this compound can be an effective approach to improve its pharmacokinetic profile.[5]

    • Drug Delivery Systems: Utilize nano-delivery systems to improve the bioavailability and targeting of this compound and its derivatives.[6]

    • Absorption Enhancers: Co-administration with intestinal absorption enhancers like sodium caprate has been shown to increase the permeability of this compound.[7]

Issue 2: Unexpected or Off-Target Effects

  • Answer: this compound and its derivatives are known to be multi-functional, acting on various signaling pathways.[8][9] This can lead to a broad range of biological effects. Key reported pathways include PI3K/Akt, ERK, mTOR, Nrf2, and NF-κB.[8][9][10][11][12][13][14]

  • Troubleshooting:

    • Pathway Analysis: Perform western blotting or other protein analysis techniques to probe for the activation or inhibition of key proteins in known this compound-related signaling pathways. For example, check the phosphorylation status of Akt, ERK, and mTOR.[10]

    • Use of Inhibitors: To confirm the involvement of a specific pathway, use selective inhibitors. For instance, if you suspect Akt involvement, you can use an Akt inhibitor like MK2206 to see if it reverses the effects of your this compound derivative.[10] Similarly, rapamycin can be used to inhibit mTOR signaling.[10]

    • Network Pharmacology: Utilize network pharmacology approaches to predict potential targets and pathways of your derivative, which can then be validated experimentally.[15]

Issue 3: Difficulty in Assessing Therapeutic Efficacy in Preclinical Models

  • Question: I am unsure which models and assays are most appropriate to test the therapeutic efficacy of my this compound derivative for a specific disease.

  • Answer: The choice of model and assays is critical and depends on the therapeutic area you are targeting.

  • Troubleshooting Guide:

    • Cardioprotection:

      • In vitro: Use H9c2 cardiomyocytes and induce injury with agents like doxorubicin or tert-butyl hydroperoxide (t-BHP).[13][16] Measure cell viability (MTT assay), apoptosis (Bcl-2/Bax ratio, caspase-3), and oxidative stress markers (LDH, MDA, ROS, SOD).[4][14]

      • In vivo: Use a rat model of myocardial ischemia/reperfusion.[12] Assess cardiac function, infarct size, and serum markers like creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).[12]

    • Neuroprotection:

      • In vivo: For antidepressant effects, use a mouse model and perform a forced swimming test (FST).[10] For cerebral ischemia, use a rat model of middle cerebral artery occlusion (MCAO).

    • Anticancer:

      • In vitro: Use relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[16][17] Assess cell proliferation, apoptosis, and specific pathways like NF-κB.[17]

      • In vivo: Use mouse xenograft models to evaluate the effect on tumor growth.[17]

Quantitative Data Summary

The following tables summarize quantitative data on the enhanced efficacy of this compound derivatives and combination therapies from various studies.

Table 1: Enhanced Efficacy of this compound Derivatives

DerivativeModel SystemKey FindingReference
ADTM H9c2 cells (t-BHP induced injury)~10 times more effective than this compound in preventing cell injury.[13]
D006 H9c2 cells (Doxorubicin-induced toxicity)More potent than this compound in ameliorating toxicity.[16]
Compound 14 Rat model of myocardial ischemiaTherapeutic efficacy significantly higher than this compound.[8]
Palmitoyl this compound (PDSS) Rats (oral administration)AUC enhanced 9.8-fold and t1/2 enhanced 2.2-fold compared to this compound.[5]

Table 2: Efficacy of this compound in Combination Therapy

CombinationModel SystemKey FindingReference
This compound + Hydroxysafflor yellow A (HSYA) Rat model of myocardial ischemia/reperfusionCombination Index (CI) < 1, indicating synergistic cardioprotective effects.[12]
This compound + Hydroxysafflor yellow A (HSYA) Rat model of cerebral ischemia-reperfusionSynergistically improved neurological deficit and reduced cerebral infarction.[18]
This compound + Rhein Rat model of chronic renal injurySignificant improvement in renal function, blood supply, and reduction in fibrosis.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic efficacy of this compound derivatives.

Protocol 1: In Vitro Cardioprotection Assay using H9c2 Cells

  • Cell Culture: Culture H9c2 rat cardiomyoblasts in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Oxidative Stress: Seed H9c2 cells in 96-well plates. After reaching 80% confluency, pre-treat the cells with various concentrations of your this compound derivative for a specified time (e.g., 24 hours). Then, induce oxidative stress by adding tert-butyl hydroperoxide (t-BHP) at a final concentration of 100 µM for 2-4 hours.[13]

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Oxidative Stress Markers:

    • LDH Release: Measure the lactate dehydrogenase (LDH) activity in the culture medium using a commercial kit.

    • Intracellular ROS: Use a fluorescent probe like DCFH-DA to measure intracellular reactive oxygen species (ROS) levels by flow cytometry or fluorescence microscopy.

    • MDA and SOD: Prepare cell lysates and measure the levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) using commercially available kits.[14]

  • Apoptosis Assay (Western Blot):

    • Lyse the cells and perform SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies against Bcl-2, Bax, and cleaved caspase-3.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.[14]

Protocol 2: In Vivo Myocardial Ischemia/Reperfusion Model in Rats

  • Animal Model: Use adult Sprague-Dawley rats. Anesthetize the rats and perform a left thoracotomy.

  • Ischemia/Reperfusion: Ligate the left anterior descending (LAD) coronary artery for a specified period (e.g., 30 minutes) to induce ischemia. Then, remove the ligature to allow for reperfusion (e.g., for 2-24 hours).

  • Drug Administration: Administer the this compound derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and time point before or after ischemia.

  • Assessment of Infarct Size:

    • At the end of the reperfusion period, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

    • The non-infarcted tissue will stain red, while the infarcted area will remain pale.

    • Calculate the infarct size as a percentage of the area at risk.

  • Measurement of Cardiac Injury Markers:

    • Collect blood samples and measure the serum levels of CK-MB and cTnI using ELISA kits.[12]

  • Western Blot Analysis of Myocardial Tissue:

    • Homogenize the heart tissue and perform western blot analysis as described in Protocol 1 to assess the expression of proteins in relevant signaling pathways (e.g., Akt, Nrf2).[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound derivatives and suggested experimental workflows.

Danshensu_Signaling_Pathways cluster_0 Cardioprotective & Neuroprotective Pathways cluster_1 Anti-inflammatory & Anti-cancer Pathways Danshensu_Derivatives This compound Derivatives PI3K PI3K Danshensu_Derivatives->PI3K ERK ERK Danshensu_Derivatives->ERK Nrf2 Nrf2 Danshensu_Derivatives->Nrf2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b ERK->mTOR BDNF BDNF Release mTOR->BDNF HO1 HO-1 Nrf2->HO1 Keap1 Keap1 Keap1->Nrf2 Danshensu_Derivatives_2 This compound Derivatives IKK IKK Danshensu_Derivatives_2->IKK IkBa IκBα IKK->IkBa degrades NFkB NF-κB IkBa->NFkB Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis Proliferation Proliferation NFkB->Proliferation Experimental_Workflow cluster_workflow Experimental Workflow for Efficacy Evaluation Start Start: Synthesize/Obtain this compound Derivative Step1 In Vitro Screening (e.g., H9c2 cells, cancer cells) Start->Step1 Step2 Assess Cell Viability, Apoptosis, Oxidative Stress Step1->Step2 Decision1 Is derivative effective in vitro? Step2->Decision1 Step3 In Vivo Model Selection (e.g., Myocardial Infarction, Tumor Xenograft) Decision1->Step3 Yes Stop Stop: Re-evaluate/Modify Derivative Decision1->Stop No Step4 Evaluate In Vivo Efficacy (e.g., Infarct size, Tumor volume) Step3->Step4 Step5 Mechanism of Action Studies (Western Blot, Pathway Inhibitors) Step4->Step5 End End: Candidate for Further Development Step5->End Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Low In Vivo Efficacy Start Problem: Low In Vivo Efficacy Check1 Check Bioavailability & Stability Start->Check1 Decision1 Is bioavailability low? Check1->Decision1 Solution1 Strategies: - Structural Modification (Prodrugs) - Nano-delivery Systems - Co-administer with absorption enhancers Decision1->Solution1 Yes Check2 Investigate Mechanism of Action Decision1->Check2 No End Re-test Optimized Derivative Solution1->End Decision2 Is the target pathway engaged? Check2->Decision2 Solution2 Strategies: - Confirm target engagement (e.g., Western Blot) - Consider alternative pathways - Network Pharmacology analysis Decision2->Solution2 No Decision2->End Yes Solution2->End

References

Validation & Comparative

A Comparative Analysis of the Cardioprotective Effects of Danshensu and Tanshinone IIA

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct cardioprotective mechanisms and therapeutic potential of two key bioactive compounds derived from Salvia miltiorrhiza.

Danshensu (DSS) and Tanshinone IIA (Tan IIA), the principal water-soluble and lipid-soluble components of the traditional Chinese medicine Danshen (Salvia miltiorrhiza), respectively, have garnered significant attention for their potent cardioprotective properties.[1] While both compounds demonstrate efficacy in mitigating a range of cardiovascular pathologies, their distinct chemical properties give rise to different mechanisms of action and therapeutic profiles. This guide provides a detailed comparison of their effects on myocardial ischemia-reperfusion injury, cardiac hypertrophy, and cardiac fibrosis, supported by experimental data and methodological insights to inform future research and drug development.

I. Myocardial Ischemia-Reperfusion (I/R) Injury

Myocardial I/R injury is a complex phenomenon characterized by oxidative stress, inflammation, and apoptosis, leading to significant cardiac damage. Both this compound and Tanshinone IIA have been shown to confer protection against I/R injury through various mechanisms.

Comparative Efficacy and Mechanisms

This compound primarily exerts its cardioprotective effects against I/R injury by bolstering the endogenous antioxidant defense system and inhibiting apoptosis.[2][3] Studies have demonstrated that this compound treatment leads to a significant reduction in myocardial infarct size and the release of cardiac injury markers such as creatine kinase (CK), creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), and cardiac troponin I (cTnI).[3][4] Mechanistically, this compound activates the Akt/ERK1/2/Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[2] Furthermore, this compound has been shown to increase the Bcl-2/Bax ratio, thereby inhibiting the mitochondrial apoptotic pathway.[3]

Tanshinone IIA also offers robust protection against I/R injury, with a multifaceted mechanism that includes anti-inflammatory, antioxidant, and anti-apoptotic actions.[5] It has been shown to significantly decrease myocardial infarct size and improve cardiac function.[5][6] Tanshinone IIA's protective effects are associated with the activation of the PI3K/Akt pathway, which helps in reducing cardiac apoptosis and inflammation.[1] Additionally, it can promote angiogenesis by upregulating vascular endothelial growth factor (VEGF) expression, thereby improving blood flow to the ischemic area.[1] Recent studies also suggest that Tanshinone IIA can inhibit ferroptosis, a form of iron-dependent cell death, by regulating the expression of VDAC1.[7]

Quantitative Data on Cardioprotective Effects in I/R Injury
ParameterThis compoundTanshinone IIAReference
Myocardial Infarct Size Significantly reducedSignificantly decreased[3][5]
CK-MB / CK Significantly reducedSignificantly decreased[3][8]
LDH Significantly decreasedSignificantly decreased[3][8]
cTnI Significantly reducedDecreased[3][5]
SOD, CAT, GSH-Px Significantly increased activityIncreased activity[2][9]
Bcl-2/Bax Ratio IncreasedIncreased[3][10]
Caspase-3 Activity DecreasedDecreased[3][10]
Experimental Protocols

This compound in a Rat Model of Myocardial I/R Injury:

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: The left anterior descending (LAD) coronary artery is occluded for 30 minutes, followed by 3 hours of reperfusion.

  • Drug Administration: this compound is administered intravenously at the onset of reperfusion.

  • Analysis: Serum levels of CK-MB and cTnI are measured. Myocardial infarct size is determined using TTC staining. Protein expression of Akt, ERK1/2, Bcl-2, Bax, and cleaved caspase-3 in the myocardial tissue is analyzed by Western blot.[3]

Tanshinone IIA in a Rat Model of Myocardial I/R Injury:

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: The LAD coronary artery is occluded for 30 minutes, followed by 24 hours of reperfusion.

  • Drug Administration: Tanshinone IIA is administered intraperitoneally 30 minutes before ischemia.

  • Analysis: Myocardial infarct size is measured by TTC staining. Serum levels of CK, CK-MB, and LDH are determined. Expression of proteins related to apoptosis and inflammation are assessed by Western blot.[8]

Signaling Pathways in I/R Injury

IR_Injury_Pathways cluster_this compound This compound cluster_TanshinoneIIA Tanshinone IIA DSS This compound PI3K_Akt_DSS PI3K/Akt DSS->PI3K_Akt_DSS ERK12_DSS ERK1/2 DSS->ERK12_DSS Nrf2_DSS Nrf2 PI3K_Akt_DSS->Nrf2_DSS Apoptosis_Inhibition_DSS Inhibition of Apoptosis (↑Bcl-2/Bax) PI3K_Akt_DSS->Apoptosis_Inhibition_DSS ERK12_DSS->Nrf2_DSS Antioxidant_Enzymes SOD, CAT, GSH-Px Nrf2_DSS->Antioxidant_Enzymes TanIIA Tanshinone IIA PI3K_Akt_TanIIA PI3K/Akt TanIIA->PI3K_Akt_TanIIA VEGF VEGF TanIIA->VEGF NFkB NF-κB PI3K_Akt_TanIIA->NFkB Apoptosis_Inhibition_TanIIA Inhibition of Apoptosis PI3K_Akt_TanIIA->Apoptosis_Inhibition_TanIIA Inflammation_Inhibition Inhibition of Inflammation NFkB->Inflammation_Inhibition Angiogenesis Angiogenesis VEGF->Angiogenesis

Signaling pathways of this compound and Tanshinone IIA in I/R injury.

II. Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. Both compounds have demonstrated the ability to attenuate cardiac hypertrophy through distinct signaling pathways.

Comparative Efficacy and Mechanisms

Tanshinone IIA has been extensively studied for its anti-hypertrophic effects. It has been shown to inhibit left ventricular hypertrophy (LVH) by various mechanisms, including vasodilation through ATP-sensitive K+ channels, which lowers intracellular Ca2+ concentration.[1] Furthermore, Tanshinone IIA can inhibit the calcineurin/NFATc3 signaling pathway, a key regulator of pathological hypertrophy.[11][12] It also downregulates the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[11] More recently, it has been found that Tanshinone IIA can alleviate cardiac hypertrophy by regulating the m6A modification of galectin-3.[13]

While less extensively documented for its anti-hypertrophic effects compared to Tanshinone IIA, this compound has also been shown to possess protective properties. One study demonstrated that this compound, in combination with paeonol, could reduce the heart weight to body weight ratio in a model of isoproterenol-induced myocardial injury, suggesting an anti-hypertrophic effect.[14]

Quantitative Data on Anti-Hypertrophic Effects
ParameterThis compoundTanshinone IIAReference
Heart Weight / Body Weight Ratio Reduced (in combination)Reduced[11][14]
Cardiomyocyte Surface Area Not extensively studiedSignificantly decreased[11]
ANP, BNP, β-MHC Expression Not extensively studiedSignificantly decreased[11]
Calcineruin/NFATc3 Pathway Not reportedInhibited[11]
Experimental Protocols

Tanshinone IIA in Isoproterenol-Induced Cardiac Hypertrophy:

  • Cell Model: Neonatal rat ventricular myocytes.

  • Procedure: Cardiomyocytes are stimulated with isoproterenol (ISO) to induce hypertrophy.

  • Drug Administration: Cells are pre-treated with Tanshinone IIA before ISO stimulation.

  • Analysis: Cell surface area is measured by immunofluorescence staining. The mRNA and protein expression of ANP, BNP, and β-MHC are quantified by RT-PCR and Western blot, respectively. The activation of the calcineurin/NFATc3 pathway is also assessed.[11]

Signaling Pathways in Cardiac Hypertrophy

Cardiac_Hypertrophy_Pathway TanIIA Tanshinone IIA Ca_ion Intracellular Ca2+ TanIIA->Ca_ion inhibits increase Calcineurin Calcineurin TanIIA->Calcineurin inhibits Ca_ion->Calcineurin activates NFATc3 NFATc3 Calcineurin->NFATc3 activates Hypertrophic_Genes ANP, BNP, β-MHC NFATc3->Hypertrophic_Genes upregulates Hypertrophy Cardiac Hypertrophy Hypertrophic_Genes->Hypertrophy

Tanshinone IIA's inhibition of the calcineurin/NFATc3 pathway.

III. Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, contributes to cardiac stiffness and dysfunction. Both this compound and Tanshinone IIA exhibit anti-fibrotic properties.

Comparative Efficacy and Mechanisms

Tanshinone IIA has demonstrated significant anti-fibrotic effects. It can inhibit the proliferation of cardiac fibroblasts and reduce collagen synthesis.[15][16] One of the key mechanisms is the inhibition of the TGF-β1/Smad signaling pathway, a central regulator of fibrosis.[1] Sodium tanshinone IIA sulfonate (STS), a water-soluble derivative of Tanshinone IIA, has been shown to attenuate angiotensin II-induced collagen type I expression by reducing reactive oxygen species (ROS) generation.[17]

Information on the direct anti-fibrotic effects of this compound is more limited in the currently available literature. However, its potent antioxidant properties suggest a potential role in mitigating fibrotic processes, as oxidative stress is a known driver of fibrosis.

Quantitative Data on Anti-Fibrotic Effects
ParameterThis compoundTanshinone IIAReference
Collagen Deposition Not extensively studiedSignificantly reduced[18]
Cardiac Fibroblast Proliferation Not extensively studiedInhibited[15]
TGF-β1/Smad Pathway Not reportedInhibited[1]
Collagen Type I Expression Not extensively studiedAttenuated (as STS)[17]
Experimental Protocols

Tanshinone IIA in a Mouse Model of Cardiac Fibrosis:

  • Animal Model: C57BL/6 mice.

  • Procedure: Cardiac fibrosis is induced by transverse aortic constriction (TAC).

  • Drug Administration: Tanshinone IIA is administered daily by gavage.

  • Analysis: Cardiac fibrosis is assessed by Masson's trichrome staining. The expression of fibrotic markers such as collagen I and α-smooth muscle actin (α-SMA) is measured by Western blot and immunohistochemistry. The activation of the TGF-β1/Smad pathway is also evaluated.

Experimental Workflow for Evaluating Anti-Fibrotic Effects

Experimental_Workflow start Induce Cardiac Fibrosis (e.g., TAC model) treatment Administer This compound or Tanshinone IIA start->treatment assessment Assess Cardiac Function (Echocardiography) treatment->assessment histology Histological Analysis (Masson's Trichrome, Sirius Red) treatment->histology protein_analysis Protein Expression Analysis (Western Blot, IHC for Collagen, α-SMA) treatment->protein_analysis end Evaluate Anti-Fibrotic Efficacy assessment->end histology->end pathway_analysis Signaling Pathway Analysis (e.g., TGF-β/Smad) protein_analysis->pathway_analysis pathway_analysis->end

A general experimental workflow for studying anti-fibrotic agents.

IV. Conclusion

Both this compound and Tanshinone IIA hold significant promise as cardioprotective agents. This compound's strength lies in its potent antioxidant and anti-apoptotic effects, primarily through the activation of the Akt/ERK1/2/Nrf2 pathway, making it a strong candidate for mitigating I/R injury. Tanshinone IIA demonstrates a broader spectrum of activity, with well-documented anti-inflammatory, anti-hypertrophic, and anti-fibrotic properties mediated by multiple signaling pathways, including PI3K/Akt, calcineurin/NFAT, and TGF-β/Smad.

For researchers and drug development professionals, the choice between these two compounds may depend on the specific cardiac pathology being targeted. Future research should focus on direct head-to-head comparative studies to further elucidate their relative potencies and therapeutic windows. Furthermore, exploring potential synergistic effects of co-administering these water-soluble and lipid-soluble compounds could open new avenues for the development of more effective therapies for cardiovascular diseases.

References

Danshensu's Neuroprotective Potential in Parkinson's Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Danshensu's efficacy in mitigating neurodegeneration in the MPTP-induced mouse model of Parkinson's disease reveals significant neuroprotective effects. This guide provides a comparative analysis of this compound against other potential therapeutic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a primary water-soluble compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has demonstrated considerable promise in preclinical studies for the treatment of Parkinson's disease (PD). Research utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, a well-established paradigm for inducing Parkinsonian pathology, has shown that this compound can alleviate motor dysfunction, protect dopaminergic neurons, and reduce neuroinflammation.

This guide offers a side-by-side comparison of this compound's neuroprotective effects with those of other bioactive compounds from Salvia miltiorrhiza, namely Tanshinone IIA and Salvianolic acid B, as well as the established monoamine oxidase-B (MAO-B) inhibitor, Selegiline.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data from various studies, providing a clear comparison of the neuroprotective effects of this compound and alternative compounds in the MPTP mouse model.

Compound Dosage Striatal Dopamine Levels (% of Control) TH+ Neurons in Substantia Nigra (% of Control) Rotarod Performance (Latency in s) Reference
This compound 15 mg/kgAttenuated reductionPartially blocked reductionAlleviated dysfunction[1]
60 mg/kgAttenuated reductionPartially blocked reductionAlleviated dysfunction[1]
Tanshinone IIA Not SpecifiedIncreased levelPrevented degenerationNot Specified[2]
Salvianolic Acid B 50 mg/kgNot SpecifiedAttenuated lossImproved function[3]
Selegiline 1.0 mg/kg/dayNot Specified192.68% of MPTP groupImproved gait dysfunction[4]
MPTP Control 30 mg/kgSignificantly reduced42.93% of saline controlSignificantly decreased[1][4]

Table 1: Comparison of Neuroprotective Effects on Key Pathological and Behavioral Markers in MPTP-Induced Parkinson's Disease Models. TH+ refers to Tyrosine Hydroxylase positive neurons, which are dopaminergic neurons.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.

MPTP-Induced Parkinson's Disease Mouse Model

A widely used method to induce Parkinson's-like symptoms in mice involves the administration of MPTP. A common protocol is the subacute regimen:

  • Animals: Male C57BL/6 mice are typically used.

  • MPTP Administration: Mice receive intraperitoneal (i.p.) injections of MPTP hydrochloride at a dose of 30 mg/kg body weight, once daily for five consecutive days.[5]

  • Control Group: Control animals receive injections of saline solution following the same schedule.

  • Post-Injection Period: Behavioral and neurochemical assessments are typically performed 7 to 21 days after the final MPTP injection to allow for the stabilization of the dopaminergic lesion.[6]

Behavioral Assessment: Rotarod Test

The rotarod test is a standard method for evaluating motor coordination and balance in rodents.

  • Apparatus: An accelerating rotarod treadmill for mice.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.[7]

  • Training: Mice may be trained on the rotarod at a constant speed (e.g., 4 rpm) for a few minutes for 2-3 days prior to testing.

  • Testing: The rod's rotation speed gradually accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[8]

  • Measurement: The latency to fall from the rotating rod is recorded for each mouse. The trial is typically repeated three times with an inter-trial interval of at least 15 minutes.[7]

Neurochemical Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is used to quantify the levels of dopamine and its metabolites in the striatum.

  • Tissue Preparation: Mice are euthanized, and the striata are rapidly dissected on ice.

  • Homogenization: The tissue is homogenized in a solution typically containing an internal standard.

  • Chromatography: The homogenate is centrifuged, and the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

  • Detection: An electrochemical detector is used to measure the concentrations of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).[9]

Immunohistochemical Analysis: Tyrosine Hydroxylase (TH) Staining

Immunohistochemistry for TH is performed to visualize and quantify dopaminergic neurons in the substantia nigra.

  • Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected.

  • Sectioning: Coronal sections of the substantia nigra are cut using a cryostat.[10]

  • Staining: The sections are incubated with a primary antibody against TH, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The staining is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).[3]

  • Quantification: The number of TH-positive neurons is counted using stereological methods.[11]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are believed to be mediated through multiple signaling pathways. The following diagrams illustrate these pathways and the general experimental workflow.

This compound Neuroprotective Signaling Pathway MPTP MPTP ROS ↑ Oxidative Stress (ROS) MPTP->ROS Inflammation ↑ Neuroinflammation (Microglial Activation) MPTP->Inflammation Apoptosis ↑ Neuronal Apoptosis ROS->Apoptosis Inflammation->Apoptosis NeuronLoss Dopaminergic Neuron Loss Apoptosis->NeuronLoss This compound This compound This compound->Inflammation Inhibits PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates Nrf2 Nrf2 AKT->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Induces transcription of AntioxidantEnzymes->ROS Inhibits

Caption: this compound's neuroprotective mechanism in the MPTP model.

Experimental Workflow AnimalModel MPTP Mouse Model Induction (5 days) DrugAdmin Drug Administration (e.g., this compound, Comparators) AnimalModel->DrugAdmin Behavioral Behavioral Testing (e.g., Rotarod) DrugAdmin->Behavioral Sacrifice Sacrifice and Tissue Collection (Striatum, Substantia Nigra) Behavioral->Sacrifice Neurochemical Neurochemical Analysis (HPLC for Dopamine) Sacrifice->Neurochemical Immunohistochem Immunohistochemistry (TH Staining) Sacrifice->Immunohistochem DataAnalysis Data Analysis and Comparison Neurochemical->DataAnalysis Immunohistochem->DataAnalysis

Caption: General experimental workflow for validating neuroprotective effects.

References

Danshensu vs. Aspirin: A Comparative Guide on Platelet Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiplatelet effects of Danshensu, a key active component of Salvia miltiorrhiza, and aspirin. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the differential mechanisms and efficacy of these two compounds.

Quantitative Comparison of Antiplatelet Activity

The following table summarizes the inhibitory effects of this compound and aspirin on platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA). The data is derived from in vivo studies in rats and in vitro assays.

CompoundAgonistDose/ConcentrationInhibition of Platelet Aggregation (%)IC50Reference
This compound ADP15 mg/kg (in vivo)10.5%-[1]
30 mg/kg (in vivo)14.6%-[1]
60 mg/kg (in vivo)23.5%-[1]
AA15 mg/kg (in vivo)13.9%-[1]
30 mg/kg (in vivo)17.9%-[1]
60 mg/kg (in vivo)21.5%-[1]
COX-2 Activity--~44 µM (in vitro)
Aspirin AA20 mg/kg (in vivo)Comparable to 60 mg/kg this compound-[2]
AA--log IC50: -5.20 (in vitro)

Experimental Protocols

The following are generalized protocols for assessing platelet aggregation, based on the light transmission aggregometry (LTA) method commonly employed in the cited studies.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Whole blood is drawn from subjects (e.g., rats) via cardiac puncture or other appropriate methods and collected into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.[3]

  • First Centrifugation (PRP Preparation): The citrated whole blood is centrifuged at a low speed (e.g., 150-200 g) for 10-15 minutes at room temperature.[3] This separates the blood into layers, with the upper layer being the platelet-rich plasma (PRP).

  • PRP Collection: The PRP is carefully aspirated using a plastic pipette and transferred to a separate plastic tube.

  • Second Centrifugation (PPP Preparation): The remaining blood is centrifuged at a higher speed (e.g., 2000-2500 g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP).

  • Platelet Count Adjustment: The platelet count in the PRP is determined using a hematology analyzer and can be adjusted with PPP to a standardized concentration for the assay.

Light Transmission Aggregometry (LTA)
  • Instrument Calibration: The aggregometer is calibrated using PPP to set the 100% light transmission baseline and PRP to set the 0% light transmission baseline.[3]

  • Sample Preparation: A specific volume of PRP is placed in a cuvette with a magnetic stir bar and pre-warmed to 37°C for a defined period (e.g., 5 minutes).[4]

  • Agonist Addition: A known concentration of a platelet aggregation agonist, such as ADP or arachidonic acid, is added to the PRP to induce aggregation.[4]

  • Data Recording: The change in light transmission through the PRP is recorded over time as platelets aggregate. The extent of aggregation is typically quantified as the maximum percentage of light transmission.

G cluster_prep Sample Preparation cluster_lta Light Transmission Aggregometry blood Whole Blood (in 3.2% Sodium Citrate) centrifuge1 Centrifuge (150-200g, 10-15 min) blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Centrifuge (2000-2500g, 15-20 min) centrifuge1->centrifuge2 prewarm Pre-warm PRP (37°C) prp->prewarm ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp aggregometer Aggregometer calibrate Calibrate: 100% T with PPP 0% T with PRP aggregometer->calibrate add_agonist Add Agonist (ADP or AA) prewarm->add_agonist record Record Light Transmission add_agonist->record

Experimental Workflow for Platelet Aggregation Assay

Differential Signaling Pathways

This compound and aspirin inhibit platelet aggregation through distinct molecular mechanisms. Aspirin's action is primarily focused and well-defined, while this compound exhibits a more complex and multi-targeted approach.

Aspirin: Irreversible COX-1 Inhibition

Aspirin's antiplatelet effect stems from its ability to irreversibly acetylate a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme in platelets.[5] This acetylation permanently blocks the enzyme's activity, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2).[5] TXA2 is a potent platelet agonist and vasoconstrictor. By inhibiting TXA2 synthesis, aspirin effectively reduces platelet activation and aggregation for the lifespan of the platelet (approximately 7-10 days).[6]

G AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 PlateletAgg Platelet Aggregation TXA2->PlateletAgg Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition

Aspirin's Antiplatelet Signaling Pathway
This compound: A Multi-Pathway Inhibitory Profile

This compound demonstrates a more multifaceted mechanism of action, targeting several pathways involved in platelet activation.

  • Selective COX-2 Inhibition: Unlike aspirin, which primarily targets COX-1, this compound has been shown to be a selective inhibitor of COX-2.[2] While COX-1 is the predominant isoform in platelets, COX-2 can also contribute to thromboxane production in certain inflammatory conditions. This selective inhibition may contribute to its antiplatelet effects with a potentially different side-effect profile compared to non-selective COX inhibitors.

  • SIRT1/ROS/mtDNA Pathway: Recent studies have revealed that this compound can inhibit platelet activation by upregulating Sirtuin 1 (SIRT1).[7] Increased SIRT1 activity leads to a reduction in reactive oxygen species (ROS) and subsequently prevents the release of mitochondrial DNA (mtDNA) from platelets.[7] The release of mtDNA is a known trigger for platelet activation.

  • PARs-PLCβ Signaling Pathway: this compound has also been found to interfere with the Protease-Activated Receptor (PAR) signaling pathway.[8] Specifically, it can decrease the levels of inositol trisphosphate (IP3) and intracellular calcium (Ca2+), which are critical second messengers in the PAR-mediated activation of phospholipase Cβ (PLCβ).[8] This disruption ultimately hinders downstream signaling events that lead to platelet aggregation.

G cluster_cox COX Pathway cluster_sirt SIRT1/ROS/mtDNA Pathway cluster_par PARs-PLCβ Pathway COX2 COX-2 TXA2_2 Thromboxane A2 COX2->TXA2_2 PlateletAgg Platelet Aggregation TXA2_2->PlateletAgg SIRT1 SIRT1 ROS ROS SIRT1->ROS Inhibits mtDNA mtDNA Release ROS->mtDNA Promotes mtDNA->PlateletAgg PAR1 PAR1 PLCb PLCβ PAR1->PLCb IP3_Ca IP3 & Ca2+ Release PLCb->IP3_Ca IP3_Ca->PlateletAgg This compound This compound This compound->COX2 Selective Inhibition This compound->SIRT1 Upregulates This compound->PLCb Inhibits

This compound's Multi-Target Antiplatelet Signaling Pathways

References

A Comparative Analysis of the Anti-inflammatory Properties of Danshensu and Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, Danshensu and rosmarinic acid have emerged as significant contenders in the management of inflammatory conditions. Both are phenolic acids, with this compound (3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid) being a primary water-soluble bioactive component of Salvia miltiorrhiza (Danshen), and rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, found in a variety of Lamiaceae family herbs like rosemary, sage, and perilla. This guide provides a comparative overview of their anti-inflammatory effects, supported by experimental data, to aid researchers and drug development professionals in their endeavors.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound and rosmarinic acid on key inflammatory mediators. Data has been compiled from various in vitro and in vivo studies to provide a comparative perspective.

CompoundModel/Cell LineTarget MediatorIC50 / Inhibition %Reference
This compound LPS-stimulated RAW264.7 macrophagesNitric Oxide (NO)IC50: ~25 µg/mL (antioxidant assay)[1][1]
IL-1β-induced chondrocytesNitric Oxide (NO)Dose-dependent reduction[2]
IL-1β-induced chondrocytesProstaglandin E2 (PGE2)Dose-dependent reduction[2]
IL-1β-induced chondrocytesTNF-αDose-dependent reduction[2]
IL-1β-induced chondrocytesIL-6Dose-dependent reduction[2]
Rosmarinic Acid LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)IC50: 14.25 µM[3][4]
IL-1β-induced rat chondrocytesNitric Oxide (NO)Significant down-regulation[5][6]
IL-1β-induced rat chondrocytesProstaglandin E2 (PGE2)Significant down-regulation[5][6][7]
TNF-α-induced human dermal fibroblastsCCL11IC50: 9.1 ± 1.5 µM[8]
LPS-stimulated RAW 264.7 macrophagesTNF-αDose-dependent reduction[9]
LPS-stimulated RAW 264.7 macrophagesIL-6Dose-dependent reduction[9]
LPS-stimulated peripheral blood mononuclear cellsIL-1β, IL-6, TNF-αSignificant reduction at 20-80 µM[10]

Mechanisms of Action: A Focus on Signaling Pathways

Both this compound and rosmarinic acid exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary targets for both compounds are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound's Anti-inflammatory Signaling Cascade

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[11][12][13] It can suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[2] This leads to a downstream reduction in the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[2] Furthermore, this compound has been reported to modulate the MAPK pathway, including the phosphorylation of ERK, JNK, and p38, which are also critical for the inflammatory response.[14][15]

Danshensu_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway IKK IKK Receptor->IKK IkappaB_p65 IκBα-p65/p50 IKK->IkappaB_p65 phosphorylates p65_p50 p65/p50 IkappaB_p65->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates This compound This compound This compound->MAPK_pathway inhibits This compound->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Pro_inflammatory_Genes activates

Caption: this compound's inhibition of MAPK and NF-κB pathways.

Rosmarinic Acid's Anti-inflammatory Signaling Cascade

Similarly, rosmarinic acid is a potent inhibitor of the NF-κB signaling pathway.[16][17][18] It has been demonstrated to block the nuclear translocation of p65 and suppress the phosphorylation of IκBα.[5][8] Rosmarinic acid also significantly inhibits the phosphorylation of key components of the MAPK pathway, including ERK1/2, JNK, and p38.[5][16] This dual inhibition of NF-κB and MAPK pathways contributes to its broad anti-inflammatory effects, including the reduced production of NO, PGE2, TNF-α, and IL-6.[7][9]

Rosmarinic_Acid_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway IKK IKKβ Receptor->IKK IkappaB_p65 IκBα-p65/p50 IKK->IkappaB_p65 phosphorylates p65_p50 p65/p50 IkappaB_p65->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates Rosmarinic_Acid Rosmarinic Acid Rosmarinic_Acid->MAPK_pathway inhibits Rosmarinic_Acid->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Pro_inflammatory_Genes activates

Caption: Rosmarinic acid's inhibition of MAPK and NF-κB pathways.

Experimental Protocols

Standardized experimental models are crucial for the comparative evaluation of anti-inflammatory agents. Below are detailed methodologies for commonly employed in vitro and in vivo assays.

In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This assay is a cornerstone for screening anti-inflammatory compounds.

LPS_Assay_Workflow cluster_workflow LPS-Stimulated Macrophage Assay Workflow A 1. Cell Culture RAW 264.7 macrophages are cultured to 80-90% confluency. B 2. Pre-treatment Cells are pre-treated with various concentrations of this compound or Rosmarinic Acid for 1-2 hours. A->B C 3. Stimulation LPS (e.g., 1 µg/mL) is added to the culture medium to induce an inflammatory response. B->C D 4. Incubation Cells are incubated for a specified period (e.g., 24 hours). C->D E 5. Sample Collection Supernatants are collected for cytokine and NO analysis. Cell lysates are prepared for Western blot. D->E F 6. Analysis - Griess Assay for NO - ELISA for cytokines (TNF-α, IL-6) - Western Blot for signaling proteins (p-p65, p-IκBα, p-MAPKs) E->F

Caption: Workflow for in vitro LPS-stimulated macrophage assay.
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in plates and allowed to adhere overnight. The following day, cells are pre-treated with varying concentrations of this compound or rosmarinic acid for 1-2 hours.

  • Inflammatory Challenge: After pre-treatment, cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a designated period, commonly 24 hours, to allow for the production of inflammatory mediators.

  • Quantification of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Signaling Protein Expression: Cell lysates are prepared, and the expression and phosphorylation status of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38) are analyzed by Western blotting.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: Animals are orally or intraperitoneally administered with this compound, rosmarinic acid, or a vehicle control one hour prior to the inflammatory insult. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution (in saline) is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Conclusion

Both this compound and rosmarinic acid demonstrate significant anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. While rosmarinic acid has been more extensively studied with readily available IC50 values for various inflammatory markers, this compound also shows potent, dose-dependent inhibitory effects. The data suggests that both compounds are promising candidates for the development of novel anti-inflammatory therapies. Further head-to-head comparative studies using standardized protocols are warranted to fully elucidate their relative potency and therapeutic potential. This guide provides a foundational comparison to inform future research and development in this critical area.

References

A Comparative Analysis of Danshensu and Other Water-Soluble Components of Danshen: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Danshensu against other prominent water-soluble components derived from Salvia miltiorrhiza (Danshen). Drawing upon experimental data, this document summarizes quantitative comparisons, details experimental methodologies, and visualizes key signaling pathways to aid in research and development endeavors.

Executive Summary

This compound (3-(3,4-dihydroxyphenyl)lactic acid) is a major water-soluble bioactive compound in Danshen, renowned for its diverse pharmacological activities, particularly in the realm of cardiovascular and cerebrovascular protection. Its efficacy is often benchmarked against other water-soluble constituents, including salvianolic acid B, protocatechuic aldehyde, and rosmarinic acid. This guide synthesizes available data to offer a comparative perspective on their performance in various experimental models.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the comparative efficacy of this compound and other water-soluble components of Danshen in key biological assays.

Table 1: Antioxidant and Radical Scavenging Activity
Component Assay Efficacy Metric (IC50 / VCEAC)
This compoundDPPH Radical ScavengingIC50: 12.89 µg/mL
Salvianolic Acid BDPPH Radical ScavengingSuperior to this compound[1]
This compoundABTS Radical ScavengingVCEAC: 12.89 mg/100ml[1]
Salvianolic Acid BABTS Radical ScavengingVCEAC: 18.59 mg/100ml[1]
Vitamin C (Reference)ABTS Radical ScavengingVCEAC: 10.00 mg/100ml[1]

VCEAC: Vitamin C Equivalent Antioxidant Capacity. A higher VCEAC value indicates stronger antioxidant activity.

Table 2: Neuroprotective Effects
Component Experimental Model Efficacy Metric (Infarction Size Reduction)
This compoundMiddle Cerebral Artery Occlusion (MCAO) in mice17.9%[2]
Salvianolic Acid BMiddle Cerebral Artery Occlusion (MCAO) in mice19.6%[2]
Caffeic AcidMiddle Cerebral Artery Occlusion (MCAO) in mice16.1%[2]
Table 3: Enzyme Inhibition Activity
Component Enzyme Efficacy Metric (IC50)
This compoundTyrosinase44.1 ± 1.1 mM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of the test compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure: [3][4][5]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this working solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Dissolve this compound and other test compounds in methanol or ethanol to prepare a series of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Reaction Mixture: In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the test sample solution to a fixed volume of the DPPH working solution. A typical ratio is 1:1 (v/v).

  • Control: A control sample containing the solvent (methanol or ethanol) instead of the test compound is prepared under the same conditions. A blank containing only the solvent is used to zero the spectrophotometer.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each sample and the control at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of the test compounds on tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form a colored product, dopachrome. The rate of dopachrome formation can be monitored by measuring the increase in absorbance at 475-492 nm. Inhibitors of tyrosinase will reduce the rate of this reaction.

Procedure: [6][7][8]

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

    • L-DOPA Solution: Prepare a solution of L-DOPA in the phosphate buffer.

    • Test Samples: Dissolve this compound and other test compounds in an appropriate solvent (e.g., DMSO) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add the test sample solution, phosphate buffer, and mushroom tyrosinase solution.

  • Pre-incubation: Incubate the mixture at room temperature for a short period (e.g., 10 minutes).

  • Initiation of Reaction: Add the L-DOPA solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm or 492 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.

  • Control: A control reaction without the test compound is run in parallel. A blank reaction without the enzyme is also included.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.

Sircol™ Soluble Collagen Assay

Objective: To quantify the amount of newly synthesized, soluble collagen produced by cells in culture.

Principle: The Sircol assay is a dye-binding method. The Sirius Red dye, in a picric acid solution, specifically binds to the [Gly-X-Y]n helical structure of soluble collagen. The collagen-dye complex precipitates and can be isolated by centrifugation. The amount of bound dye is then quantified by measuring the absorbance of the released dye after resolubilization.

Procedure: [9][10][11][12][13]

  • Sample Collection: Collect the cell culture medium from fibroblast cultures treated with this compound or other test compounds.

  • Collagen Precipitation:

    • To 100 µL of the culture medium, add 1 mL of Sircol Dye Reagent.

    • Mix by inverting and incubate at room temperature for 30 minutes with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.

  • Washing: Carefully discard the supernatant. Add 750 µL of ice-cold Acid-Salt Wash Reagent to the pellet, centrifuge again, and discard the supernatant. This step removes any unbound dye.

  • Resolubilization: Add 250 µL of Alkali Reagent to the pellet and vortex to dissolve the collagen-dye complex.

  • Absorbance Measurement: Transfer 200 µL of the resulting solution to a 96-well microplate and measure the absorbance at 555 nm.

  • Quantification: Determine the collagen concentration in the samples by comparing their absorbance values to a standard curve prepared using known concentrations of collagen.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and other water-soluble components of Danshen.

This compound in Cardioprotection

Danshensu_Cardioprotection This compound This compound Akt Akt This compound->Akt ERK ERK1/2 This compound->ERK mTOR mTOR This compound->mTOR Nrf2 Nrf2 Akt->Nrf2 ERK->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response (SOD, CAT, GPX) HO1->Antioxidant_Response Cardioprotection Cardioprotection Antioxidant_Response->Cardioprotection Autophagy_Inhibition Inhibition of Excessive Autophagy mTOR->Autophagy_Inhibition Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Autophagy_Inhibition->Cardioprotection Apoptosis_Inhibition->Cardioprotection

Caption: this compound-mediated cardioprotective signaling pathways.

Salvianolic Acid B in Neuroprotection

Salvianolic_Acid_B_Neuroprotection Salvianolic_Acid_B Salvianolic Acid B TLR4 TLR4 Salvianolic_Acid_B->TLR4 inhibits STAT3 STAT3 Salvianolic_Acid_B->STAT3 activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Neuroinflammation (TNF-α, IL-1β) NFkB->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection inhibition leads to VEGF VEGF STAT3->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Angiogenesis->Neuroprotection promotes

Caption: Neuroprotective mechanisms of Salvianolic Acid B.

Protocatechuic Aldehyde in Cancer

Protocatechuic_Aldehyde_Cancer Protocatechuic_Aldehyde Protocatechuic Aldehyde Akt Akt Protocatechuic_Aldehyde->Akt inhibits Sox2 Sox2 Akt->Sox2 regulates CSC_Formation Cancer Stem Cell Formation Sox2->CSC_Formation Anticancer_Effect Anticancer Effect CSC_Formation->Anticancer_Effect inhibition leads to

Caption: Anticancer signaling pathway of Protocatechuic Aldehyde.

Conclusion

This comparative guide highlights the potent and varied therapeutic potential of this compound and other water-soluble components of Danshen. While this compound exhibits significant efficacy in various models, other components like Salvianolic Acid B demonstrate superior activity in certain assays, such as antioxidant capacity. The choice of component for further research and development should be guided by the specific therapeutic target and desired biological activity. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers in this field. Further head-to-head comparative studies, particularly for protocatechuic aldehyde and rosmarinic acid against this compound, are warranted to build a more comprehensive understanding of their relative efficacies.

References

A Head-to-Head Showdown: Danshensu vs. Edaravone in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents in the treatment of ischemic stroke is a critical endeavor. Among the promising candidates, Danshensu and Edaravone have emerged as compounds of significant interest due to their antioxidant and anti-inflammatory properties. This guide provides an objective, data-driven comparison of their performance in preclinical stroke models, summarizing key experimental findings and methodologies to inform future research and development.

Executive Summary

Both this compound, a primary water-soluble component of the traditional Chinese medicine Danshen (Salvia miltiorrhiza), and Edaravone, a synthetic free radical scavenger, have demonstrated significant neuroprotective effects in various animal models of ischemic stroke. Their mechanisms of action converge on mitigating oxidative stress and inflammation, key pathological processes in stroke-induced brain injury. While Edaravone is an approved treatment for acute ischemic stroke in several countries, this compound continues to show promise in preclinical studies. This comparison aims to dissect their relative efficacy and underlying mechanisms based on available experimental data.

Comparative Data on Neuroprotective Efficacy

The following tables summarize the quantitative outcomes from various preclinical studies investigating the effects of this compound and Edaravone in rodent models of middle cerebral artery occlusion (MCAO), a common method for inducing ischemic stroke.

Table 1: Reduction in Infarct Volume

CompoundAnimal ModelDosageAdministration RouteTime of Administration% Reduction in Infarct VolumeCitation
This compound Rat (MCAO)30 mg/kgIntravenousAfter reperfusionMarkedly decreased[1]
Rat (MCAO)7.5, 15, 30 mg/kgTail vein injectionNot specifiedSignificantly reduced[2]
Mouse (MCAO)Not specifiedNot specifiedNot specifiedSignificantly decreased to 22.98 ± 2.74%[3]
Edaravone Rat (MCAO)Not specifiedNot specifiedNot specifiedSignificantly reduced[2]
Mouse (thrombotic stroke)Not specifiedNot specified0.5 or 1h post-tHI~80% decline[4]
IM-009 (this compound-Edaravone Conjugate) Rat (MCAO)High doseNot specifiedAfter ischemia-reperfusionStronger effect than Edaravone or this compound alone[5]

Table 2: Improvement in Neurological Deficit Scores

CompoundAnimal ModelDosageNeurological Score ScaleImprovementCitation
This compound Rat (MCAO)30 mg/kg, 60 mg/kgmNSSRemarkably improved[6]
Mouse (MCAO)Not specifiedNot specifiedSignificantly decreased[3]
Edaravone Animal Models (systematic review)VariousVariousImproved functional outcome by 30.3%[7]

Table 3: Modulation of Biomarkers

CompoundAnimal ModelBiomarkerEffectCitation
This compound Rat (MCAO)MDASignificantly reduced[5]
Rat (MCAO)SODSignificantly increased[5]
Rat (MCAO)TNF-α, IL-1β, IL-6Reduced[8]
Mouse (MCAO)ROSSignificantly decreased[3]
Edaravone Rat (MCAO)MDASignificantly reduced[5]
Rat (MCAO)SODSignificantly increased[5]
Mouse (thrombotic stroke)Oxidative stress, inflammatory cytokinesDecreased[4]

Mechanisms of Action: A Comparative Overview

Both this compound and Edaravone exert their neuroprotective effects through multiple pathways, primarily centered on combating oxidative stress and inflammation.

This compound has been shown to:

  • Scavenge free radicals such as hydroxyl radicals and superoxide anions.[9]

  • Activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and inhibition of apoptosis.[2][6]

  • Reduce the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]

  • Inhibit glial overactivation, which contributes to the inflammatory response in the ischemic brain.[3]

Edaravone is known to:

  • Act as a potent free radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[10][11]

  • Inhibit lipid peroxidation, protecting cell membranes from oxidative damage.[11]

  • Reduce inflammation by mitigating microglial activation and decreasing the production of pro-inflammatory cytokines.[11]

  • Upregulate the body's natural antioxidant enzymes, such as superoxide dismutase (SOD).[11]

A novel conjugate of Edaravone and this compound (IM-009) has demonstrated a stronger protective effect against ischemia-reperfusion injury in rats compared to either compound alone, suggesting a synergistic relationship.[5] This conjugate significantly reduced infarct volume, brain edema, and levels of malondialdehyde (MDA), while increasing SOD activity.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of this compound and Edaravone, as well as a typical experimental workflow for evaluating these compounds in a stroke model.

Danshensu_Signaling_Pathway Ischemia Ischemic Stroke ROS ROS Ischemia->ROS Inflammation Inflammation Ischemia->Inflammation This compound This compound PI3K PI3K This compound->PI3K activates This compound->ROS scavenges This compound->Inflammation Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Neuroprotection Neuroprotection

Caption: Signaling pathway of this compound in neuroprotection.

Edaravone_Signaling_Pathway Ischemia Ischemic Stroke ROS ROS Ischemia->ROS Inflammation Inflammation Ischemia->Inflammation Edaravone Edaravone Edaravone->ROS scavenges LipidPeroxidation Lipid Peroxidation Edaravone->LipidPeroxidation inhibits Edaravone->Inflammation inhibits ROS->LipidPeroxidation CellDamage Neuronal Damage LipidPeroxidation->CellDamage Inflammation->CellDamage Neuroprotection Neuroprotection

Caption: Edaravone's mechanism of action in ischemic stroke.

Experimental_Workflow AnimalModel 1. Animal Model Induction (e.g., MCAO in rats/mice) Grouping 2. Random Group Assignment (Sham, Vehicle, this compound, Edaravone) AnimalModel->Grouping Treatment 3. Drug Administration (Specified dose, route, and time) Grouping->Treatment Behavioral 4. Neurological Function Assessment (e.g., mNSS, corner test) Treatment->Behavioral Infarct 5. Infarct Volume Measurement (TTC Staining) Behavioral->Infarct Biochemical 6. Biochemical Analysis (MDA, SOD, Cytokines via ELISA) Infarct->Biochemical Histological 7. Histological Examination (H&E, TUNEL staining) Biochemical->Histological DataAnalysis 8. Statistical Analysis Histological->DataAnalysis

Caption: Typical experimental workflow for preclinical stroke studies.

Key Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents. A common procedure involves the intraluminal filament technique. Anesthetized animals undergo a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 90-120 minutes), the filament is withdrawn to allow for reperfusion. Sham-operated animals undergo the same surgical procedure without the filament insertion.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume

Following a designated reperfusion period, animals are euthanized, and their brains are rapidly removed and sectioned coronally. The brain slices are then incubated in a 2% TTC solution in the dark at 37°C for a specific duration (e.g., 15-30 minutes). TTC is a colorimetric indicator that stains viable tissue red, while the infarcted tissue remains unstained (white). The stained sections are then imaged, and the infarct area is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

Measurement of Oxidative Stress Markers

  • Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. Brain tissue is homogenized, and the supernatant is reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature. The resulting MDA-TBA adduct is measured spectrophotometrically.

  • Superoxide Dismutase (SOD) Assay: SOD activity is measured using commercial kits, often based on the inhibition of a reaction that produces a colored product. The degree of inhibition is proportional to the SOD activity in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines

The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in brain tissue homogenates or serum are quantified using commercially available ELISA kits. These assays involve the use of specific antibodies to capture and detect the target cytokine, with the resulting colorimetric signal being proportional to the cytokine concentration.

Conclusion

Both this compound and Edaravone demonstrate significant neuroprotective potential in preclinical models of ischemic stroke, primarily through their antioxidant and anti-inflammatory activities. While Edaravone is already an established clinical treatment, this compound shows comparable and, in some contexts, potentially synergistic effects. The development of a this compound-Edaravone conjugate highlights the potential for combination therapies to achieve superior outcomes. Further head-to-head comparative studies with standardized protocols are warranted to fully elucidate their relative efficacy and to guide the design of future clinical trials. This guide provides a foundational overview for researchers to build upon in the critical mission of developing more effective treatments for stroke.

References

Validating Danshensu's Inhibitory Effect on YAP in Psoriasis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Danshensu's performance in inhibiting the Yes-associated protein (YAP) pathway in psoriasis models. It includes supporting experimental data, detailed protocols for key experiments, and a comparative look at alternative therapeutic strategies targeting psoriasis.

This compound: A Targeted Approach to Psoriasis Through YAP Inhibition

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes.[1][2][3] The Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway, has been identified as a crucial regulator of this process and is found to be highly expressed in psoriatic lesions.[1][2][3] this compound, a water-soluble component isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has emerged as a promising therapeutic agent that targets YAP to alleviate psoriasis.[1][2][3]

Experimental data demonstrates that this compound effectively inhibits YAP expression in both in vitro and in vivo psoriasis models.[2][3] This inhibition leads to a cascade of beneficial effects, including reduced keratinocyte proliferation, induction of cell cycle arrest, and promotion of apoptosis, ultimately leading to an improvement in psoriasis-like skin lesions.[2][3]

Comparative Efficacy of YAP Inhibition in Psoriasis Models

This section provides a quantitative comparison of this compound with other potential YAP inhibitors and alternative psoriasis treatments.

Table 1: In Vitro Efficacy of this compound in a Psoriasis Cell Model

TreatmentConcentrationKey FindingsReference
This compound 0.125, 0.25, 0.5 mmol/LDose-dependent reduction in YAP mRNA and protein expression in M5-stimulated HaCaT cells. Inhibition of cell proliferation and induction of G0/G1 phase cell cycle arrest and apoptosis.[2][3][2][3]
Verteporfin 1.44 ± 0.46 μM (IC50 in U-2OS cells)Known YAP inhibitor that blocks YAP-TEAD interaction.[4] Data on specific efficacy in psoriasis keratinocyte models is limited in the reviewed literature.[4]

Table 2: In Vivo Efficacy of this compound in an Imiquimod-Induced Psoriasis Mouse Model

TreatmentDosageKey FindingsReference
This compound 20, 40, 80 mg/kg/day (intraperitoneally)Dose-dependent reduction in YAP expression in skin lesions. Thinning of skin lesions and reduction in scales.[2][3][2][3]
Verteporfin Not specified in psoriasis modelsIn a xenograft mouse model of chordoma, verteporfin inhibited tumor growth.[5] No specific data on PASI score reduction in psoriasis models was found in the reviewed literature.[5]

Table 3: Alternative Psoriasis Therapies and their Mechanisms

Therapeutic ClassExamplesMechanism of ActionEffect on YAP Pathway
JAK Inhibitors Tofacitinib, RuxolitinibInhibit Janus kinases (JAKs), which are involved in signaling pathways of inflammatory cytokines central to psoriasis pathogenesis.[6][7]The direct effect of JAK inhibitors on YAP expression in psoriasis is not well-documented in the reviewed literature.
TNF-α Inhibitors Infliximab, AdalimumabMonoclonal antibodies that neutralize Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine in psoriasis.No direct evidence of YAP modulation was found in the reviewed literature.
IL-17 Inhibitors Secukinumab, IxekizumabMonoclonal antibodies that target Interleukin-17 (IL-17), a cytokine that plays a critical role in the pathogenesis of psoriasis.No direct evidence of YAP modulation was found in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

YAP_Signaling_Pathway_in_Psoriasis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor Activates Hippo Pathway\n(Inactive) Hippo Pathway (Inactive) Receptor->Hippo Pathway\n(Inactive) Inhibits YAP YAP Hippo Pathway\n(Inactive)->YAP Allows nuclear translocation YAP_n YAP YAP->YAP_n Translocates This compound This compound This compound->YAP Inhibits expression TEAD TEAD YAP_n->TEAD Binds Gene Transcription Gene Transcription TEAD->Gene Transcription Initiates Proliferation\nInflammation Proliferation Inflammation Gene Transcription->Proliferation\nInflammation Leads to

Caption: YAP Signaling Pathway in Psoriasis and this compound's Point of Intervention.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model HaCaT_cells HaCaT Keratinocytes M5_stimulation M5 Cytokine Mix Stimulation (Psoriasis-like model) HaCaT_cells->M5_stimulation Danshensu_treatment_vitro This compound Treatment (0.125-0.5 mmol/L) M5_stimulation->Danshensu_treatment_vitro Analysis_vitro Analysis: - Cell Proliferation (MTT) - Cell Cycle (Flow Cytometry) - Apoptosis (Flow Cytometry) - YAP Expression (Western Blot) Danshensu_treatment_vitro->Analysis_vitro Mice Imiquimod-induced Psoriasis Mouse Model Danshensu_treatment_vivo This compound Treatment (20-80 mg/kg/day) Mice->Danshensu_treatment_vivo Analysis_vivo Analysis: - Skin Lesion Severity (PASI score) - Histology (H&E staining) - YAP Expression (IHC, Western Blot) Danshensu_treatment_vivo->Analysis_vivo

Caption: Experimental Workflow for Validating this compound's Effect on Psoriasis Models.

Logical_Relationship Psoriasis Psoriasis Pathogenesis: Keratinocyte Hyperproliferation YAP_Upregulation Upregulation of YAP Psoriasis->YAP_Upregulation is characterized by YAP_Upregulation->Psoriasis drives Danshensu_Inhibition This compound Danshensu_Inhibition->YAP_Upregulation targets YAP_Downregulation Downregulation of YAP Danshensu_Inhibition->YAP_Downregulation causes Therapeutic_Effect Therapeutic Effect: - Reduced Proliferation - Increased Apoptosis - Amelioration of Skin Lesions YAP_Downregulation->Therapeutic_Effect leads to

References

A Comparative Analysis of Danshensu Extraction: Unveiling the Efficacies of Reflux and Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Danshensu (D-(+)-β-(3,4-dihydroxyphenyl)lactic acid), a prominent water-soluble phenolic acid from the revered traditional Chinese medicine Danshen (Salvia miltiorrhiza), is lauded for its potent antioxidant and cardiovascular-protective properties. The choice of extraction methodology directly impacts the yield, purity, and ultimately, the therapeutic potential of the final product. This guide provides a comprehensive comparison of two prevalent extraction techniques for this compound: traditional heat reflux extraction and modern microwave-assisted extraction (MAE).

This analysis synthesizes experimental data to illuminate the performance of each method, offering a clear, data-driven perspective on their respective advantages and limitations. We will delve into the core metrics of extraction efficiency, processing time, and solvent consumption to guide researchers in selecting the optimal method for their specific applications.

Quantitative Performance: A Side-by-Side Comparison

The following table summarizes the key performance indicators for reflux and microwave-assisted extraction of this compound, based on findings from various studies. It is important to note that direct comparative studies focusing solely on this compound yield are limited; therefore, some data is extrapolated from research on the extraction of total phenolic acids from Salvia miltiorrhiza.

ParameterReflux ExtractionMicrowave-Assisted Extraction (MAE)Key Observations
Extraction Time 1.5 - 2 hours[1]Approximately 2 minutes[2]MAE offers a significant reduction in extraction time, enhancing throughput.
This compound/Phenolic Acid Yield StandardGenerally higher than reflux[3][4]MAE has been shown to provide a higher extraction efficiency for phenolic compounds.[3][4]
Solvent Consumption HighLower than reflux[3]The shorter extraction time and efficiency of MAE contribute to reduced solvent usage.[3]
Energy Consumption HighGenerally lower due to shorter timeProlonged heating in reflux extraction leads to higher energy consumption.
Potential for Thermosensitive Compound Degradation Higher riskLower risk[4]The rapid heating in MAE can minimize the degradation of heat-sensitive compounds like this compound.[4]
Equipment Cost LowModerate to HighReflux apparatus is standard laboratory equipment, while microwave extractors represent a larger capital investment.

Experimental Workflow Visualization

The following diagrams illustrate the generalized experimental workflows for both reflux and microwave-assisted extraction of this compound.

Reflux_Extraction_Workflow cluster_Reflux Reflux Extraction Workflow A 1. Sample Preparation (Dried, powdered Salvia miltiorrhiza) B 2. Mixing (Powdered herb and solvent) A->B C 3. Heat Reflux (e.g., 80°C for 1.5 hours) B->C D 4. Filtration (Separation of extract from solid residue) C->D E 5. Concentration (Solvent evaporation) D->E F 6. Analysis (e.g., HPLC for this compound quantification) E->F

Caption: Generalized workflow for Reflux Extraction of this compound.

MAE_Workflow cluster_MAE Microwave-Assisted Extraction Workflow A 1. Sample Preparation (Dried, powdered Salvia miltiorrhiza) B 2. Mixing (Powdered herb and solvent in microwave vessel) A->B C 3. Microwave Irradiation (Optimized power and time, e.g., 2 min) B->C D 4. Cooling C->D E 5. Filtration (Separation of extract from solid residue) D->E F 6. Analysis (e.g., HPLC for this compound quantification) E->F

Caption: Generalized workflow for Microwave-Assisted Extraction of this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the extraction of this compound using both reflux and microwave-assisted methods, synthesized from published research.

Heat Reflux Extraction Protocol

This protocol is based on optimized conditions for the extraction of phenolic acids from Salvia miltiorrhiza.[1]

  • Sample Preparation: The roots of Salvia miltiorrhiza are dried, pulverized into a fine powder, and passed through a sieve.

  • Solvent Preparation: An aqueous ethanol solution (60% v/v) is prepared.

  • Extraction:

    • The powdered Salvia miltiorrhiza is mixed with the 60% ethanol solution at a material-to-liquid ratio of 1:10 (g/mL).

    • The mixture is placed in a round-bottom flask connected to a reflux condenser.

    • The mixture is heated to and maintained at approximately 80°C in a thermostatic water bath for 1.5 hours.

  • Filtration: After reflux, the mixture is allowed to cool and then filtered to separate the extract from the solid plant residue.

  • Analysis: The filtrate is collected, and the concentration of this compound is determined using High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Extraction (MAE) Protocol

This protocol is a generalized procedure based on the principles of MAE for phenolic acids from Salvia miltiorrhiza.[3]

  • Sample Preparation: As with the reflux method, the Salvia miltiorrhiza roots are dried and powdered.

  • Extraction:

    • A weighed amount of the powdered sample is placed in a microwave extraction vessel.

    • The extraction solvent (e.g., water or an ethanol-water mixture) is added to the vessel.

    • The vessel is sealed and placed in the microwave extractor.

    • The sample is irradiated at a specific microwave power for a short duration (e.g., 2 minutes). Key parameters such as microwave power, temperature, and extraction time should be optimized for the specific equipment and sample.

  • Cooling and Filtration: After irradiation, the vessel is allowed to cool to room temperature. The contents are then filtered to separate the extract.

  • Analysis: The collected extract is then analyzed by HPLC to quantify the this compound content.

Concluding Remarks

The comparative analysis reveals a clear trade-off between the two extraction methods. Reflux extraction , while requiring less sophisticated equipment, is a time- and energy-intensive process with a higher risk of degrading thermosensitive compounds like this compound.

In contrast, microwave-assisted extraction emerges as a significantly more efficient and "green" alternative.[3] Its primary advantages lie in the drastic reduction of extraction time and solvent consumption, coupled with potentially higher yields.[2][3] The rapid, localized heating mechanism of microwaves can also better preserve the integrity of the target compounds.[4]

For researchers and drug development professionals aiming for high-throughput screening, process optimization, and the production of high-quality this compound extracts, microwave-assisted extraction presents a compelling and superior methodology. While the initial investment in equipment is higher, the long-term benefits in terms of efficiency, yield, and reduced environmental impact are substantial.

References

The Enhanced Bioactivity of Synthetic Danshensu Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Danshensu, a water-soluble phenolic acid from the revered traditional Chinese medicine Danshen (Salvia miltiorrhiza), has long been recognized for its diverse pharmacological effects. However, its clinical application is often hampered by poor chemical stability, low lipophilicity, and suboptimal bioavailability. To overcome these limitations, researchers have synthesized a variety of this compound derivatives, which have demonstrated significantly enhanced bioactivity across several therapeutic areas. This guide provides a detailed comparison of the bioactivity of this compound and its synthetic derivatives, supported by experimental data, protocols, and mechanistic insights.

Cardioprotective Effects: A Leap in Potency

The most extensively studied and pronounced advantage of this compound derivatives lies in their superior cardioprotective effects. Derivatives have been specifically designed to be more effective in mitigating myocardial ischemia-reperfusion injury and protecting cardiac cells from oxidative stress.

Comparative Efficacy in Cardioprotection
CompoundModelKey BioactivityQuantitative DataReference
This compound H9c2 cardiomyocytes with tert-butylhydroperoxide (t-BHP)-induced injuryCytoprotection-[1]
ADTM H9c2 cardiomyocytes with t-BHP-induced injuryCytoprotectionApproximately 10 times more effective than this compound[1]
This compound Rat model of myocardial ischemia/reperfusionReduction of infarct size-[2]
Compound 14 Rat model of myocardial ischemiaCardioprotectionSignificantly higher therapeutic efficacy than this compound[3]
This compound Rat model of myocardial ischemia/reperfusionReduction of myocardial infarct sizeInfarct size: 43.29 ± 5.86%[4]
This compound (10 µM) Rat model of myocardial ischemia/reperfusionReduction of myocardial infarct sizeInfarct size: 24.00 ± 6.35%[4]
This compound H9c2 cells with simulated ischemia/reperfusionIncreased cell viability-[2]
D006 H9c2 cells with doxorubicin-induced toxicityCytoprotectionMore potent than this compound[5]

Antihypertensive Effects: Improved Blood Pressure Regulation

Synthetic derivatives have also shown promise in the management of hypertension, exhibiting more potent effects in reducing blood pressure compared to the parent compound.

Comparative Efficacy in Hypertension
CompoundModelKey BioactivityQuantitative DataReference
This compound Spontaneously Hypertensive Rats (SHR)Blood pressure reductionReduces systolic and diastolic blood pressure by up to 20%[6]
This compound Spontaneously Hypertensive Rats (SHR)Blood pressure reductionSystolic: from 145±3 to 116±7 mmHg; Diastolic: from 103±10 to 87±2 mmHg[7][8]
221s (2,9) Spontaneously Hypertensive Rats (SHR)Blood pressure reductionReduces systolic blood pressure by ~50 mmHg and diastolic blood pressure by ~35 mmHg[6][9][10]

Neuroprotective Effects: Shielding Neuronal Cells

The neuroprotective potential of this compound has been expanded through chemical modification, with derivatives showing enhanced ability to protect neuronal cells from ischemic and oxidative damage.

Comparative Efficacy in Neuroprotection
CompoundModelKey BioactivityQuantitative DataReference
This compound SH-SY5Y cells with rotenone-induced injuryIncreased cell viability-[11]
This compound (0.1, 1, 10 µM) SH-SY5Y cells with rotenone-induced injuryIncreased cell viabilityAttenuated rotenone-induced injury[12]
This compound derivatives (compounds 3, 4, 6, 7, 8) SH-SY5Y cells with H₂O₂-induced apoptosisIncreased cell viabilitySignificantly increased cell viability compared to H₂O₂-treated group[13]
This compound-cysteine derivatives (compounds 6 and 8) SH-SY5Y cells with H₂O₂-induced apoptosisInhibition of lipid peroxidation, regulation of apoptosis-related proteinsSignificant inhibition[13][14]
Compound 6 (30 mg/kg) Rat model of middle cerebral artery occlusion (MCAO)Reduction of infarct volumeMarkedly decreased infarct volume[13][14]

Experimental Protocols

In Vitro Cardioprotection Assay in H9c2 Cells
  • Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Oxidative Stress: To induce oxidative stress, cells are treated with a pro-oxidant agent such as tert-butylhydroperoxide (t-BHP) or subjected to simulated ischemia/reperfusion (hypoxia followed by reoxygenation).[1][2]

  • Treatment: Cells are pre-treated with varying concentrations of this compound or its synthetic derivatives for a specified period before the induction of oxidative stress.

  • Assessment of Cell Viability: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the results are expressed as a percentage of the control group.

  • Measurement of Cytotoxicity: Cytotoxicity is often determined by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.[2][15][16][17][18] The absorbance is read at 490 nm.

In Vivo Rat Model of Myocardial Ischemia/Reperfusion
  • Animal Model: Male Sprague-Dawley or Wistar rats are used.

  • Induction of Ischemia/Reperfusion: The rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for a period of time (e.g., 30 minutes) to induce ischemia. The ligature is then released to allow for reperfusion (e.g., for 3 hours or 24 hours).[2][19]

  • Treatment: this compound or its derivatives are administered to the rats, typically via intraperitoneal or intravenous injection, before or during the ischemia/reperfusion procedure.

  • Assessment of Myocardial Infarct Size: At the end of the reperfusion period, the hearts are excised, and the infarct size is determined using triphenyltetrazolium chloride (TTC) staining. The non-infarcted tissue stains red, while the infarcted area remains pale. The infarct size is expressed as a percentage of the total left ventricular area.[4]

  • Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury markers such as creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).[2]

In Vivo Rat Model of Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: Male Sprague-Dawley or Wistar rats are used.

  • Induction of Focal Cerebral Ischemia: An intraluminal filament is inserted into the external carotid artery and advanced to occlude the origin of the middle cerebral artery.[20][21][22][23][24] The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia and then withdrawn to allow for reperfusion.

  • Treatment: The test compounds are administered before, during, or after the ischemic insult.

  • Assessment of Neurological Deficit: Neurological deficits are scored based on a set of standardized behavioral tests.

  • Measurement of Infarct Volume: After a designated reperfusion period, the brains are removed, sectioned, and stained with TTC to visualize the infarct area. The infarct volume is then calculated.[14]

Signaling Pathways and Mechanisms of Action

The enhanced bioactivity of this compound and its derivatives is often attributed to their ability to modulate key signaling pathways involved in cellular protection and survival.

PI3K/Akt/Nrf2 Signaling Pathway

This pathway is crucial for cardioprotection against oxidative stress. Both this compound and its derivatives have been shown to activate this pathway.[1][4][25][26][27]

PI3K_Akt_Nrf2 This compound This compound / Derivatives PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Nrf2_Keap1 Nrf2-Keap1 (cytoplasm) Akt->Nrf2_Keap1 Phosphorylation & Dissociation Nrf2_nucleus Nrf2 (nucleus) Nrf2_Keap1->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Transcription Cell_Survival Cell Survival Antioxidant_Enzymes->Cell_Survival

Caption: PI3K/Akt/Nrf2 signaling pathway activated by this compound and its derivatives.

Akt/ERK1/2 Signaling Pathway

This pathway is also implicated in the cardioprotective effects of this compound, particularly in the context of myocardial ischemia/reperfusion injury.[2][25][28][29]

Akt_ERK This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 ERK1_2->Apoptosis_Inhibition Cell_Survival Cell Survival Apoptosis_Inhibition->Cell_Survival

Caption: Akt/ERK1/2 signaling pathway involved in this compound's cardioprotective effects.

Conclusion

The synthesis of this compound derivatives has proven to be a highly effective strategy to enhance its therapeutic potential. These derivatives consistently outperform the parent compound, particularly in the realms of cardioprotection and antihypertension. The improved bioactivity is largely due to enhanced stability, bioavailability, and optimized interactions with key cellular signaling pathways. Further research into a wider range of derivatives and their effects on other biological activities, such as anti-inflammatory and anticancer properties, will continue to be a promising area for drug development.

References

Validating the activation of the mTOR signaling pathway by Danshensu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Danshensu's ability to activate the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. We present supporting experimental data, detailed protocols for validation, and a comparison with other known mTOR activators.

This compound and the mTOR Signaling Pathway

This compound, a primary water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), has demonstrated a range of pharmacological effects, including cardioprotective and neuroprotective properties.[1] Recent studies have elucidated that a key mechanism underlying these effects is the activation of the mTOR signaling pathway.[2][3]

This compound has been shown to activate mTOR through two principal upstream pathways:

  • PI3K/Akt/mTOR Pathway: In various cell types, this compound promotes the phosphorylation and activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), which in turn leads to the phosphorylation and activation of mTOR.[4][5][6]

  • AMPAR/Akt/ERK/mTOR Pathway: In the context of its antidepressant-like effects, this compound has been found to activate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), leading to the downstream activation of both the Akt and extracellular signal-regulated kinase (ERK) pathways, which converge to activate mTOR.[1][2]

Data Presentation: Quantitative Analysis of mTOR Activation by this compound

The activation of the mTOR pathway by this compound has been quantified in in vivo studies. The following table summarizes the dose-dependent effect of this compound on the phosphorylation of key signaling proteins in the hippocampus of C57BL/6 mice. Increased phosphorylation is indicative of pathway activation.

Treatment Groupp-mTOR/t-mTOR (ratio)p-Akt/t-Akt (ratio)p-ERK/t-ERK (ratio)
Saline (Control)~1.0~1.0~1.0
This compound (5 mg/kg)No significant increaseSignificant increaseNo significant increase
This compound (10 mg/kg)Significant increaseSignificant increaseSignificant increase
This compound (30 mg/kg)Significant increaseSignificant increaseSignificant increase

Data adapted from a study on the antidepressant-like effects of this compound. The results indicate a dose-dependent activation of mTOR, with significant increases observed at 10 and 30 mg/kg dosages. Akt phosphorylation was observed even at the lower dose of 5 mg/kg, suggesting it may be an earlier event in the signaling cascade.[2]

Comparison with Other mTOR Activators

While direct, head-to-head experimental comparisons between this compound and other mTOR activators are limited in the current literature, a comparative analysis of their mechanisms provides valuable insights.

ActivatorMechanism of ActionUpstream SignalingDownstream Effects
This compound Activates PI3K/Akt and AMPAR/ERK pathwaysPI3K, Akt, ERK, AMPARPromotes cell survival, angiogenesis, and neuroprotection.[1][2][4]
Insulin-like Growth Factor-1 (IGF-1) Binds to its receptor (IGF-1R), a receptor tyrosine kinase, leading to the recruitment and activation of PI3K and subsequently Akt and mTOR.[7][8]IGF-1R, PI3K, AktPromotes cell growth, proliferation, and differentiation.[7][8]
MHY1485 A small molecule that directly activates mTOR. It is thought to act as an ATP-competitive activator.[9][10]Directly targets mTORInduces mTOR activity and has been shown to have complex effects, including the inhibition of autophagy and potential enhancement of radiosensitivity in some cancer cells.[9][10]

Experimental Protocols

Western Blot Analysis of mTOR Pathway Activation

This protocol is a standard method for validating the activation of the mTOR pathway by assessing the phosphorylation status of key proteins.

1. Cell Culture and Treatment:

  • Cell Lines: A549, NCI-H1299 (lung cancer cell lines), or primary neuronal cultures are suitable for these studies.[5]

  • This compound Preparation: Dissolve Sodium this compound in a suitable solvent (e.g., sterile PBS) to create a stock solution.

  • Treatment: Plate cells and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours).[5] A vehicle-treated group should be included as a control.

2. Protein Extraction:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Rabbit anti-phospho-mTOR (Ser2448)

    • Rabbit anti-mTOR

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Mouse anti-β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Densitometric Analysis:

  • Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).

  • Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.

Visualizations

Signaling Pathway Diagrams

mTOR_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_AMPAR_ERK AMPAR/Akt/ERK/mTOR Pathway cluster_downstream Downstream Effects Danshensu1 This compound PI3K PI3K Danshensu1->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1_1 mTORC1 Akt->mTORC1_1 Activates Protein_Synthesis Protein_Synthesis mTORC1_1->Protein_Synthesis Promotes Cell_Growth Cell_Growth mTORC1_1->Cell_Growth Promotes Autophagy Autophagy mTORC1_1->Autophagy Inhibits Danshensu2 This compound AMPAR AMPAR Danshensu2->AMPAR Activates Akt2 Akt AMPAR->Akt2 Activates ERK ERK AMPAR->ERK Activates mTORC1_2 mTORC1 Akt2->mTORC1_2 Activates ERK->mTORC1_2 Activates mTORC1_2->Protein_Synthesis mTORC1_2->Cell_Growth mTORC1_2->Autophagy Western_Blot_Workflow start Cell Culture & this compound Treatment protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification (BCA) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-mTOR, p-Akt, p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

References

A Comparative Review of the Therapeutic Potential of Danshensu and Salvianolic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Danshensu and Salvianolic acid A, two primary water-soluble bioactive compounds derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their diverse pharmacological activities.[1] Both compounds are phenolic acids, with this compound serving as a fundamental structural component of various salvianolic acids.[2] Salvianolic acid A is structurally a trimer composed of this compound and caffeic acid units.[3][4] This guide provides a comparative review of their therapeutic potential, supported by experimental data, to aid researchers and drug development professionals in their endeavors.

Comparative Efficacy and Biological Activities

While both this compound and Salvianolic acid A exhibit a broad spectrum of therapeutic effects, direct comparative studies are essential for discerning their relative potency and potential clinical applications. This section summarizes the available comparative data.

Antioxidant Activity

Both this compound and Salvianolic acid A are potent antioxidants.[5] While direct, side-by-side quantitative comparisons of their antioxidant capacity are limited in the literature, Salvianolic acid A is often regarded as having one of the highest antioxidant activities among the salvianolic acids.[3][4]

Effects on Cell Proliferation, Collagen Synthesis, and Melanin Production

A direct comparative study by Chen et al. (2014) investigated the effects of this compound and Salvianolic acid B (a closely related and abundant salvianolic acid) on human normal fibroblast cells (Detroit 551) and B16 melanoma cells. The findings from this study are summarized in the tables below.[6][7][8]

Table 1: Comparative Effects on Cell Proliferation and Collagen Production [6][8]

ParameterThis compound (DSU)Salvianolic Acid B (SAB)
Cell Proliferation (Detroit 551) Enhances cell proliferationEnhances cell proliferation
Collagen Production (Detroit 551) Increases collagen productionIncreases collagen production

Table 2: Comparative Effects on Melanin Production and Tyrosinase Activity [6][7][8]

ParameterThis compound (DSU)Salvianolic Acid B (SAB)
Melanin Production (α-MSH-stimulated B16 cells) Attenuates melanin productionAttenuates melanin production
Tyrosinase Inhibition (Mushroom Tyrosinase) IC₅₀: 44.1 ± 1.1 mM Less effective than DSU

These results suggest that while both compounds promote fibroblast proliferation and collagen synthesis, this compound is a more potent inhibitor of tyrosinase activity compared to Salvianolic acid B.[6][8]

Cardiovascular Protective Effects

Both compounds are recognized for their significant cardiovascular protective actions.[1]

  • This compound: Exhibits protective effects on human umbilical vein endothelial cells against injury and inhibits the production of reactive oxygen species (ROS).[6]

  • Salvianolic Acid A: Offers a wide array of pharmacological benefits, including cardiovascular protection.[3][4] It is considered a more effective antioxidant than Salvianolic acid B.[5]

While a direct comparative study on their cardiovascular effects is not extensively available, their shared origin and mechanisms of action suggest a potential for synergistic effects.

Anticancer Potential

Both molecules have demonstrated promising anticancer activities through various mechanisms.

  • Salvianolic Acid A: Has been shown to prevent the growth of malignancies by targeting multiple signaling pathways, preventing cell cycle progression, tumor cell migration, invasion, and metastasis, and promoting apoptosis.[3][4] It can also enhance the sensitivity of cancer cells to chemotherapeutic drugs.[3][4]

Direct comparative studies on the anticancer effects of this compound and Salvianolic acid A are needed to determine their relative efficacy in different cancer models.

Pharmacokinetics

Understanding the pharmacokinetic profiles of this compound and Salvianolic acid A is crucial for their development as therapeutic agents.

A study investigating the pharmacokinetics of Salvianolic acid B revealed that it is metabolized to this compound.[9] When Salvianolic acid B was administered, the plasma and renal exposure of Salvianolic acid B were higher, while those of its metabolite this compound were lower.[9] Interestingly, in a rat study, the co-administration of Salvianolic acid B with a Danshen injection changed the pharmacokinetic behavior of this compound, suggesting complex interactions when multiple components are present.[10]

A first-in-human study of Salvianolic acid A showed a mean terminal half-life ranging from 1.62 to 2.92 hours.[11] Further comparative pharmacokinetic studies are warranted to fully elucidate the absorption, distribution, metabolism, and excretion of this compound and Salvianolic acid A.

Experimental Protocols

Cell Proliferation, Collagen, and Melanin Production Assays (Chen et al., 2014)
  • Cell Lines: Detroit 551 (human normal fibroblast) and B16 (mouse melanoma) cells.

  • Cell Proliferation Assay: Cells were treated with various concentrations of this compound or Salvianolic acid B. Cell viability was assessed using the MTT assay.

  • Collagen Production Assay: Detroit 551 cells were treated with the compounds, and collagen content in the cell lysate was determined using the Sircol Collagen Assay.

  • Melanin Production and Tyrosinase Activity Assay: B16 melanoma cells were stimulated with α-melanocyte-stimulating hormone (α-MSH) in the presence of this compound or Salvianolic acid B. Intracellular melanin content was measured. The inhibitory effect on mushroom tyrosinase activity was determined spectrophotometrically by measuring the formation of dopachrome from L-DOPA.[6][7][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and Salvianolic acid A are mediated through the modulation of various signaling pathways.

Salvianolic Acid A in Cancer

Salvianolic acid A exerts its anticancer effects by targeting multiple signaling pathways involved in cell survival, proliferation, and metastasis.

Salvianolic_Acid_A_Anticancer_Pathway SAA Salvianolic Acid A SignalingPathways Multiple Signaling Pathways SAA->SignalingPathways Proliferation Cell Proliferation Apoptosis Apoptosis Metastasis Metastasis SignalingPathways->Proliferation Inhibition SignalingPathways->Apoptosis Induction SignalingPathways->Metastasis Inhibition Comparative_Analysis_Workflow Compounds This compound & Salvianolic Acid A InVitro In Vitro Assays (e.g., Cell lines) Compounds->InVitro InVivo In Vivo Models (e.g., Animal studies) Compounds->InVivo Efficacy Comparative Efficacy (e.g., IC50, tumor size) InVitro->Efficacy Mechanism Mechanism of Action (Signaling Pathways) InVitro->Mechanism InVivo->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Data Data Analysis & Comparison Efficacy->Data Mechanism->Data PKPD->Data

References

Unveiling Synergistic Alliances: A Comparative Analysis of Danshensu's Efficacy in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent experimental data reveals the significant therapeutic potential of Danshensu, a primary water-soluble active compound from Salvia miltiorrhiza (Danshen), when used in combination with other bioactive molecules. This guide synthesizes findings on the synergistic effects of this compound, offering researchers, scientists, and drug development professionals a comparative look at its enhanced efficacy in various therapeutic areas, including neuroprotection, cardiovascular health, and renal function.

Danshen decoction, a staple in traditional medicine, is a complex mixture of both hydrophilic compounds like this compound and salvianolic acid B, and lipophilic compounds such as tanshinone IIA. Modern pharmacological studies are increasingly demonstrating that the therapeutic benefits of this decoction stem from the synergistic interactions between its constituents. This guide delves into specific combinations, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of these synergistic relationships.

Comparative Analysis of Synergistic Efficacy

The synergistic potential of this compound has been evaluated in combination with several other compounds, demonstrating enhanced therapeutic outcomes compared to the individual components alone. Below are key findings from preclinical studies, summarized for comparative analysis.

Neuroprotection: this compound and Hydroxysafflor Yellow A (HSYA)

In a rat model of cerebral ischemia-reperfusion injury, the combination of this compound and Hydroxysafflor Yellow A (HSYA), an active component of Carthamus tinctorius (Honghua), exhibited superior neuroprotective effects. The combination therapy resulted in a more significant reduction in neurological deficit scores and infarct volume compared to either compound administered alone. The synergistic effect is attributed to the dual modulation of anti-inflammatory and antioxidant pathways.[1][2]

CombinationTherapeutic AreaKey Efficacy MetricsCombination Index (CI) ValueReference
This compound + HSYANeuroprotection (Cerebral Ischemia-Reperfusion)Reduced neurological deficit, decreased infarct volume, enhanced cell viabilityCI < 1 (Indicates Synergy)[3][4][5]
Angiogenesis: Danshen and Sanqi Combination

The combination of Danshen and Sanqi (Panax notoginseng) extracts has been shown to synergistically promote angiogenesis, a crucial process in wound healing and tissue repair. Studies on human vascular endothelial cells demonstrated that specific ratios of Danshen to Sanqi extracts (e.g., 2:8 and 3:7) potentiated angiogenic effects, including cell proliferation, migration, and tube formation, with Combination Index (CI) values consistently below 1.[6]

CombinationTherapeutic AreaKey Efficacy MetricsCombination Index (CI) ValueReference
Danshen Extract + Sanqi Extract (2:8 and 3:7 ratios)AngiogenesisIncreased cell proliferation, migration, and tube formationCI < 1 (Indicates Synergy)[6]
Renal Protection: this compound and Rhein

The combination of this compound and Rhein, an active compound from rhubarb, has demonstrated significant renoprotective effects in a rat model of chronic kidney disease. This synergistic action led to improved renal function, better blood supply to the kidneys, and a reduction in renal fibrosis. The underlying mechanism involves the dual inhibition of the NF-κB and TGF-β/Smad3 signaling pathways.[7]

CombinationTherapeutic AreaKey Efficacy MetricsSignaling Pathway ModulationReference
This compound + RheinChronic Kidney DiseaseImproved renal function, reduced fibrosisInhibition of NF-κB and TGF-β/Smad3 pathways[7]

Key Signaling Pathways Modulated by Synergistic Combinations

The enhanced therapeutic effects observed with this compound combinations are rooted in their ability to modulate multiple signaling pathways simultaneously. The following diagrams, generated using Graphviz, illustrate the key molecular interactions.

Synergy_Neuroprotection cluster_inflammation Inflammatory Pathway cluster_antioxidant Antioxidant Pathway Ischemia/Reperfusion Ischemia/Reperfusion TLR4 TLR4 Ischemia/Reperfusion->TLR4 NF-kB NF-kB TLR4->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines->Neuronal Damage Nrf2 Nrf2 HO-1 HO-1 Nrf2->HO-1 Activation Antioxidant Effect Antioxidant Effect HO-1->Antioxidant Effect Neuroprotection Neuroprotection Antioxidant Effect->Neuroprotection This compound This compound This compound->NF-kB Inhibition This compound->Nrf2 Activation HSYA HSYA HSYA->TLR4 Inhibition HSYA->Nrf2 Activation

Synergistic Neuroprotection by this compound and HSYA.

Synergy_Renal_Protection cluster_fibrosis Fibrotic Pathway cluster_inflammation_renal Inflammatory Pathway TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad3 Smad3 TGF-β Receptor->Smad3 Phosphorylation Fibrosis-related Gene Expression Fibrosis-related Gene Expression Smad3->Fibrosis-related Gene Expression Renal Fibrosis Renal Fibrosis Fibrosis-related Gene Expression->Renal Fibrosis Renal Injury Renal Injury NF-kB NF-kB Renal Injury->NF-kB Activation Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB->Pro-inflammatory Mediators Renal Inflammation Renal Inflammation Pro-inflammatory Mediators->Renal Inflammation This compound This compound This compound->Smad3 Inhibition Rhein Rhein Rhein->NF-kB Inhibition Renal Protection Renal Protection

References

Safety Operating Guide

Proper Disposal Procedures for Danshensu

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Danshensu (also known as Salvianic acid A) and its sodium salt in a laboratory setting. The following procedures are designed to ensure the safety of researchers and to mitigate environmental impact, aligning with standard laboratory safety and chemical handling protocols.

Hazard and Safety Data

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to safety protocols is critical to prevent accidental ingestion and environmental release.

PropertyValueReference
Chemical Name This compound, Salvianic acid A[2]
CAS Number 76822-21-4 (this compound)[1]
67920-52-9 (this compound sodium salt)[3]
Molecular Formula C₉H₁₀O₅[1]
Molecular Weight 198.17 g/mol [1]
GHS Classification Acute Toxicity, Oral (Category 4)[1]
Acute Aquatic Toxicity (Category 1)[1]
Chronic Aquatic Toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

This compound Waste Disposal Protocol

This protocol provides step-by-step guidance for the safe disposal of this compound waste. The primary directive is to dispose of contents and containers at an approved waste disposal plant.[1] Do not dispose of with household garbage or allow it to enter the sewage system.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (inspected prior to use).

  • Laboratory coat.

Segregation and Collection of Waste

Solid this compound Waste (Powder):

  • Collect: Carefully sweep or scoop any solid this compound waste. Avoid creating dust.[4]

  • Containerize: Place the collected solid waste into a clearly labeled, sealable hazardous waste container.

  • Labeling: The container label should include:

    • "Hazardous Waste"

    • "this compound, Solid"

    • Associated Hazards: "Acute Toxicity," "Aquatic Hazard"

    • Date of accumulation.

Liquid this compound Waste (Solutions):

  • Collect: Pour or pipette liquid waste containing this compound into a designated, leak-proof hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[1]

  • Containerize: Use a container appropriate for liquid chemical waste. Do not overfill.

  • Labeling: The container label should include:

    • "Hazardous Waste"

    • "this compound, Liquid Waste" (specify solvent if applicable)

    • Associated Hazards: "Acute Toxicity," "Aquatic Hazard"

    • Date of accumulation.

Contaminated Labware and Materials:

  • Gross Decontamination: Scrape off any significant solid residue into the solid hazardous waste container.

  • Rinsing: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or water, as this compound is soluble in both[2]). Collect the first rinse as hazardous liquid waste. Subsequent rinses with copious amounts of water may be permissible depending on local regulations, but collecting all rinses is the safest practice.

  • Disposal of Consumables: Place heavily contaminated disposable items (e.g., gloves, weighing paper, pipette tips) into the solid hazardous waste container.

Storage and Final Disposal
  • Storage: Store the sealed hazardous waste containers in a cool, well-ventilated area designated for chemical waste storage, away from incompatible materials.[1][4]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[1]

  • Wear PPE: Don full personal protective equipment as listed above.

  • Containment: Prevent the spill from spreading or entering drains or water courses.[1]

  • Cleanup:

    • For liquid spills: Absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • For solid spills: Carefully sweep up the material, avoiding dust formation.

  • Collect Waste: Place all contaminated absorbent material and collected this compound into a labeled hazardous waste container.[1]

  • Decontaminate: Scrub the spill surface and any affected equipment with alcohol.[1]

  • Dispose: Dispose of all cleanup materials as hazardous waste according to the protocol above.

Logical Workflow for this compound Disposal

DanshensuDisposalWorkflow start Waste Generation (Solid, Liquid, Contaminated Items) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Type ppe->segregate solid_waste Solid Waste (Powder, Contaminated Consumables) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) segregate->liquid_waste Liquid containerize_solid Step 3a: Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Step 3b: Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Step 4: Store Sealed Container in Designated Waste Area containerize_solid->storage containerize_liquid->storage end Step 5: Transfer to Approved Waste Disposal Facility storage->end

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.